2,6-Difluoro-4-methoxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYABCGOTMDPUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395273 | |
| Record name | 2,6-Difluoro-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256417-10-4 | |
| Record name | 2,6-Difluoro-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-4-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,6-Difluoro-4-methoxybenzaldehyde CAS number
An In-Depth Technical Guide to 2,6-Difluoro-4-methoxybenzaldehyde
CAS Number: 256417-10-4
Introduction
This compound is a highly functionalized aromatic aldehyde that has garnered significant interest within the realms of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring two ortho-fluorine atoms flanking the aldehyde group and a para-methoxy group, imparts distinct chemical properties that make it a valuable building block for complex molecular architectures. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the aldehyde and influences the reactivity of the aromatic ring, while the methoxy group acts as an electron-donating group, modulating the overall electronic profile of the molecule.[1][2] This guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic route with mechanistic insights, key applications in drug discovery and materials science, and essential safety and handling protocols.
Physicochemical and Structural Data
A summary of the key physicochemical and structural identifiers for this compound is provided in the table below. This data is essential for its identification, handling, and use in quantitative experimental setups.
| Property | Value |
| CAS Number | 256417-10-4[1][2][3] |
| Molecular Formula | C₈H₆F₂O₂[1][2][3] |
| Molecular Weight | 172.13 g/mol [1][2][3] |
| Melting Point | 73-77 °C[3] |
| Appearance | White to cream or pale yellow solid[4] |
| InChI Key | ZYABCGOTMDPUDD-UHFFFAOYSA-N[3][5] |
| SMILES | COc1cc(F)c(C=O)c(F)c1[3][5] |
| Purity | Typically ≥97%[3] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is not extensively detailed in publicly available literature; however, a logical and efficient synthetic pathway can be extrapolated from established formylation reactions on analogous electron-rich aromatic systems. The most probable synthetic route involves the electrophilic formylation of 3,5-difluoroanisole.
Proposed Synthetic Workflow: Formylation of 3,5-Difluoroanisole
The introduction of a formyl group onto the 3,5-difluoroanisole backbone can be achieved through various formylation methods, such as the Vilsmeier-Haack reaction or Friedel-Crafts type formylations. The Vilsmeier-Haack reaction, utilizing a pre-formed Vilsmeier reagent (e.g., from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃)), is a well-established and industrially scalable method for the formylation of electron-rich aromatic compounds.[6]
Caption: Proposed Vilsmeier-Haack synthesis workflow.
Step-by-Step Protocol and Mechanistic Rationale
-
Vilsmeier Reagent Formation: In an anhydrous, aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane), N,N-dimethylformamide (DMF) is treated with phosphoryl chloride (POCl₃) at low temperatures (typically 0-10 °C). The lone pair on the nitrogen of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of the highly electrophilic Vilsmeier reagent, a chloroiminium salt. This pre-formation step is critical as it generates the active electrophile for the subsequent aromatic substitution.
-
Electrophilic Aromatic Substitution: 3,5-Difluoroanisole is added to the cooled solution of the Vilsmeier reagent. The methoxy group is an activating, ortho-para directing group. The fluorine atoms are deactivating but also ortho-para directing. In this case, the position between the two fluorine atoms is the most sterically hindered and electronically deactivated. The methoxy group's directing effect will dominate, and the electrophilic Vilsmeier reagent will attack the position ortho to the methoxy group and para to one of the fluorine atoms. This results in the formation of a resonance-stabilized Wheland intermediate (a sigma complex).
-
Hydrolysis: The reaction mixture is then quenched with water or a mild aqueous base. The water molecule attacks the iminium carbon of the intermediate, and subsequent elimination of dimethylamine and a proton yields the final product, this compound. The product can then be purified using standard techniques such as recrystallization or column chromatography.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable precursor in several areas of chemical research and development.
-
Pharmaceutical Synthesis: This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[7] It is particularly noted for its use in developing compounds targeting neurological disorders.[1] The aldehyde functionality provides a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, to build more complex molecular scaffolds.[7]
-
Agrochemicals: Similar to its role in pharmaceuticals, this aldehyde is used in the development of novel pesticides and herbicides.[2] The fluorinated substituents can lead to enhanced biological activity and favorable environmental profiles.
-
Materials Science: The compound is also utilized in the synthesis of advanced materials, such as specialty polymers and coatings, where the fluorine atoms contribute to increased chemical and thermal stability.[2]
Caption: Key application areas of the title compound.
Safety, Handling, and Storage
Due to its reactive nature and potential physiological effects, proper safety precautions must be observed when handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
The compound is classified as a skin and eye irritant.[3] The GHS pictograms indicate a corrosive hazard.[3]
-
H-Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage).[3]
-
P-Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate footwear. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Recommended storage temperature is between 0-8°C.[1][2]
-
Stability: The compound is generally stable under recommended storage conditions but may be sensitive to air.[8]
Conclusion
This compound is a strategically important building block in modern organic and medicinal chemistry. Its distinct substitution pattern provides a unique combination of reactivity and modulatory properties that are highly sought after in the synthesis of high-value molecules. A thorough understanding of its synthesis, reactivity, and handling is paramount for researchers and drug development professionals seeking to leverage its potential in their respective fields.
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- Safety Data Sheet - 4-Hydroxy-3-methoxy-benzaldehyde. Bio-Active Co., Ltd. [Link]
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- Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- An Improved Method for the Preparation OF 3,5-Difluorosalicylaldehyde and 3,5-Difluorosalicylic Acid.
- Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.
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- Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limit
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An In-Depth Technical Guide to the Physical Properties of 2,6-Difluoro-4-methoxybenzaldehyde
Introduction
2,6-Difluoro-4-methoxybenzaldehyde is a fluorinated aromatic aldehyde that serves as a crucial intermediate and building block in the fields of medicinal chemistry and advanced materials science.[1][2] Its unique electronic properties, stemming from the electron-withdrawing fluorine atoms ortho to the aldehyde and the electron-donating methoxy group para, make it a valuable synthon for creating complex molecular architectures.[1] An in-depth understanding of its physical properties is paramount for researchers and drug development professionals to ensure its proper handling, storage, reaction optimization, and characterization. This guide provides a comprehensive overview of the core physical and chemical identifiers of this compound, its physicochemical characteristics, spectroscopic signature, and standardized protocols for property verification.
Core Molecular and Physical Identifiers
Precise identification of a chemical substance is the foundation of reproducible scientific research. The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 256417-10-4 | [2] |
| Molecular Formula | C₈H₆F₂O₂ | [2] |
| Molecular Weight | 172.13 g/mol | [2] |
| InChI Key | ZYABCGOTMDPUDD-UHFFFAOYSA-N | |
| Canonical SMILES | COc1cc(F)c(C=O)c(F)c1 |
The structural arrangement of the atoms, particularly the placement of the two fluorine atoms flanking the aldehyde group, is critical to the molecule's reactivity and physical behavior.
Physicochemical Properties
The bulk physical properties of a compound dictate its state, appearance, and requirements for purification and formulation.
| Property | Value | Comments |
| Appearance | White to off-white or cream-colored solid. | Often supplied as a crystalline powder. The color can depend on purity.[3] |
| Melting Point | 73-77 °C (lit.) | A defined melting range is a critical indicator of purity. A broad range may suggest the presence of impurities. |
| Boiling Point | Not reported. | Compounds with this molecular weight and melting point often have high boiling points and may decompose upon heating at atmospheric pressure. Purification is typically achieved by recrystallization rather than distillation. |
| Density | Not reported. | Data is not readily available in standard chemical databases. |
Solubility Profile
The solubility of this compound is a key parameter for selecting appropriate solvents for chemical reactions, purification, and analytical sample preparation. While quantitative data is scarce, a qualitative assessment can be made based on its molecular structure.
-
Polar Aprotic Solvents: Expected to be soluble in solvents like acetone, tetrahydrofuran (THF), ethyl acetate, and dimethylformamide (DMF), which can engage in dipole-dipole interactions with the polar aldehyde and ether functional groups.
-
Chlorinated Solvents: Good solubility is predicted in dichloromethane (DCM) and chloroform (CHCl₃) due to the overall molecular polarity.
-
Alcohols: Likely soluble in methanol and ethanol.
-
Nonpolar Solvents: Limited solubility is expected in nonpolar solvents such as hexanes and toluene, as the polarity of the functional groups outweighs the nonpolar character of the benzene ring.
-
Water: Poor solubility is expected due to the predominantly organic and aromatic nature of the molecule, despite the presence of polar groups.
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following are the predicted key features in the spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons will appear around δ 3.8-4.0 ppm.
-
Aromatic Protons (Ar-H): The two equivalent aromatic protons will appear as a triplet in the region of δ 6.5-7.0 ppm. The triplet pattern arises from coupling to the two adjacent fluorine atoms (JH-F).
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): The aldehyde carbon will be a singlet in the δ 185-195 ppm region.
-
Aromatic Carbons: Six distinct signals are expected. The carbons bonded to fluorine (C-F) will show large one-bond coupling constants (¹JC-F), appearing as doublets. The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms. The carbon attached to the methoxy group (C-O) will be significantly shielded.
-
-
¹⁹F NMR:
-
A single signal is expected for the two equivalent fluorine atoms, as they are in chemically identical environments.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides definitive evidence for the presence of key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹. This is a highly characteristic peak for an aromatic aldehyde.[4]
-
C-H Stretch (Aldehyde): Two weak bands (a Fermi doublet) are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.[5]
-
Aromatic C=C Stretches: Medium to strong bands will appear in the 1600-1450 cm⁻¹ region.[4]
-
C-O-C Stretch (Aryl Ether): A strong, characteristic band for the asymmetric C-O-C stretch is expected in the 1250-1300 cm⁻¹ region.
-
C-F Stretch: Strong absorption bands corresponding to the C-F bond stretch are expected in the 1100-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum would be expected to show:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 172, corresponding to the molecular weight of the compound.
-
Key Fragment Ions:
-
[M-H]⁺ (m/z = 171): Loss of the aldehydic hydrogen.
-
[M-CHO]⁺ (m/z = 143): Loss of the formyl group (-CHO), a common fragmentation pathway for benzaldehydes.
-
[M-CH₃]⁺ (m/z = 157): Loss of a methyl radical from the methoxy group.
-
Experimental Methodologies for Property Determination
To ensure the quality and identity of this compound, the following standardized protocols should be employed.
Protocol 1: Melting Point Determination
This protocol provides a method for verifying the melting point and assessing the purity of the compound.
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Loading: Tap the open end of a capillary tube into the sample powder. Gently tap the bottom of the tube on a hard surface to pack a small amount (2-3 mm) of the sample at the sealed end.
-
Instrumentation: Place the loaded capillary tube into a calibrated digital melting point apparatus.
-
Heating: Set a rapid heating ramp to quickly approach the expected melting point (e.g., to ~65 °C).
-
Observation: Reduce the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear melt). The range between these two temperatures is the melting range. A pure sample should have a sharp melting range consistent with the literature value of 73-77 °C.
Protocol 2: FT-IR Spectrum Acquisition (ATR Method)
Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.
-
Instrument Preparation: Ensure the FT-IR spectrometer's ATR crystal (typically diamond or ZnSe) is clean. Use a soft wipe with isopropanol to clean the surface.
-
Background Scan: Acquire a background spectrum. This captures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic signals, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Pressure Application: Lower the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.
-
Data Acquisition: Acquire the sample spectrum. Co-adding 16 to 32 scans is typical to achieve a good signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically perform the background subtraction. Perform baseline correction if necessary and use the peak-finding tool to label the wavenumbers of the major absorption bands for analysis.
Safety and Handling
Adherence to safety protocols is non-negotiable when working with any chemical reagent. Based on available safety data, this compound requires careful handling.
-
Hazard Classifications:
-
Skin Irritation, Category 2
-
Serious Eye Damage, Category 1
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Respiratory Protection: When handling larger quantities or if dust is generated, a dust mask (e.g., N95) is recommended.
-
Skin and Body Protection: A lab coat should be worn to protect clothing and skin.
-
-
Storage:
Conclusion
This compound is a solid aromatic aldehyde with a melting point of 73-77 °C. Its physical properties are dictated by the interplay of its aldehyde, methoxy, and difluoro-substituted aromatic ring structure. The data and protocols presented in this guide provide researchers, scientists, and drug development professionals with the essential information required for the confident identification, safe handling, and effective utilization of this important synthetic building block. Rigorous verification of these properties using the described methodologies is a cornerstone of maintaining scientific integrity and achieving reproducible results in research and development.
References
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- PubChem. (n.d.). 4-Fluoro-2,6-dimethoxybenzaldehyde.
- PubChemLite. (n.d.). This compound (C8H6F2O2).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (NP0078201).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0029686).
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- Chegg.com. (2022). Solved The mass spectrum of 4-methoxybenzaldehyde B is shown.
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- Reddit. (2024). Mass spectrum for 4-methoxybenzaldehyde.
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- The Good Scents Company. (n.d.). 4-hydroxy-2-methoxybenzaldehyde.
Sources
2,6-Difluoro-4-methoxybenzaldehyde molecular weight
An In-depth Technical Guide to 2,6-Difluoro-4-methoxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of this compound, a key aromatic aldehyde that serves as a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, with a core focus on its molecular weight of 172.13 g/mol , and explore its structural characteristics that underpin its reactivity. The guide details a representative synthetic pathway, discusses its critical applications in pharmaceutical and materials science research, outlines standard analytical methods for characterization, and provides essential safety and handling protocols. This document is intended to serve as a vital resource for researchers leveraging this compound to innovate in drug discovery and the development of novel chemical entities.
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing pharmacological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly improve a drug candidate's metabolic stability, binding affinity, and lipophilicity.[1] this compound has emerged as a particularly valuable intermediate due to its unique substitution pattern.[2][3] The two fluorine atoms positioned ortho to the aldehyde group create a distinct electronic environment that enhances reactivity and selectivity in various chemical transformations, while the para-methoxy group provides an additional point for functionalization or electronic modulation.[2][3] This guide synthesizes the critical technical information required for the effective application of this compound in a research and development setting.
Physicochemical and Structural Characteristics
The utility of this compound begins with its fundamental properties. Its precise molecular weight and structure are foundational for all stoichiometric calculations and analytical interpretations.
Key Properties Summary
A summary of the essential quantitative data for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 172.13 g/mol | [2][4][5][6] |
| Molecular Formula | C₈H₆F₂O₂ | [2][4] |
| CAS Number | 256417-10-4 | [2][4] |
| Melting Point | 73-77 °C | [4] |
| Appearance | Solid | [4] |
| SMILES String | COc1cc(F)c(C=O)c(F)c1 | [4] |
| InChI Key | ZYABCGOTMDPUDD-UHFFFAOYSA-N | [4] |
Structural and Electronic Effects
The arrangement of functional groups on the aromatic ring dictates the molecule's reactivity.
-
Fluorine Substituents (C2, C6): The two highly electronegative fluorine atoms act as powerful inductive electron-withdrawing groups. This effect lowers the pKa of the aldehydic proton and activates the aromatic ring for certain nucleophilic substitution reactions while deactivating it towards electrophilic substitution.
-
Methoxy Group (C4): The para-methoxy group is a strong electron-donating group through resonance, which can counterbalance the inductive effects of the fluorine atoms and influence the regioselectivity of reactions.
-
Aldehyde Group (C1): This group is a versatile chemical handle, readily participating in reactions such as Wittig olefination, aldol condensations, reductive amination, and the formation of Schiff bases, providing a gateway to a diverse array of more complex molecules.[1]
Synthesis and Mechanistic Insights
The synthesis of substituted benzaldehydes often involves formylation of a functionalized aromatic precursor. A common and effective strategy for a molecule like this compound involves directed ortho-metalation, where a directing group guides the deprotonation of an adjacent position, followed by quenching with a formylating agent.
Representative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis, purification, and confirmation of substituted benzaldehydes, based on established chemical principles.
Caption: Generalized workflow for the synthesis and validation of this compound.
Experimental Protocol: Directed Ortho-Metalation (Representative)
This protocol is a representative example based on the synthesis of structurally similar compounds and should be adapted and optimized for specific laboratory conditions.[6]
-
Reaction Setup: Under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the reaction flask while maintaining the temperature at -78 °C.
-
Substrate Addition: Dissolve the starting material, 3,5-difluoroanisole (1.0 equivalent), in anhydrous THF and add it dropwise to the LDA solution. Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture. The reaction is typically rapid. Continue stirring at -78 °C for 30 minutes.
-
Quenching and Workup: Remove the cooling bath and allow the reaction to warm slowly. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ether/petroleum ether) to afford the pure this compound.
Key Applications in Research and Development
This compound is not an end-product but a high-value intermediate. Its utility spans multiple domains of chemical science.
-
Pharmaceutical Development: It serves as a crucial precursor for the synthesis of complex pharmaceuticals, particularly those targeting neurological disorders where blood-brain barrier penetration and metabolic stability are critical design parameters.[2][3]
-
Agrochemicals: The compound is used in the development of next-generation pesticides and herbicides, where the fluorine substituents can enhance potency and environmental stability.[2]
-
Material Science: It is applied in the synthesis of advanced polymers and specialty coatings. The incorporation of fluorine can impart desirable properties such as thermal stability, chemical resistance, and altered optical characteristics.[2][3]
-
Organic Synthesis: As a versatile building block, it enables researchers to construct complex molecular architectures for a wide range of scientific investigations.[2]
The following diagram illustrates its role as a foundational piece in a hypothetical drug discovery pathway.
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2,6-Difluoro-4-methoxybenzaldehyde structure
An In-depth Technical Guide to 2,6-Difluoro-4-methoxybenzaldehyde: Structure, Synthesis, and Applications
Executive Summary
This compound is a highly functionalized aromatic aldehyde that has garnered significant attention as a versatile building block in organic synthesis. Its unique substitution pattern—two ortho-fluorine atoms and a para-methoxy group—creates a distinct electronic environment that modulates the reactivity of the aromatic ring and the aldehyde moiety. This guide provides a comprehensive technical overview of its structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity. Furthermore, it delves into its critical applications as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The incorporation of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry and materials science.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's properties, including metabolic stability, lipophilicity, and binding affinity for biological targets.[2]
This compound (DFMBA) exemplifies a strategically designed building block. The two fluorine atoms flanking the aldehyde group exert a powerful inductive electron-withdrawing effect (-I), which enhances the electrophilicity of the carbonyl carbon. Conversely, the para-methoxy group provides a strong resonance electron-donating effect (+M). This "push-pull" electronic configuration makes DFMBA a unique and valuable intermediate for constructing complex molecular architectures.[3] This guide will explore the fundamental chemistry and practical applications of this important reagent.
Molecular Structure and Physicochemical Properties
The defining feature of DFMBA is its 1,2,3,5-tetrasubstituted benzene ring. The steric hindrance and electronic effects of the ortho-fluorine atoms influence the conformation and reactivity of the aldehyde group.
| Property | Value | Source(s) |
| CAS Number | 256417-10-4 | [3] |
| Molecular Formula | C₈H₆F₂O₂ | [3] |
| Molecular Weight | 172.13 g/mol | [3] |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 73-77 °C | |
| SMILES | COc1cc(F)c(C=O)c(F)c1 | |
| InChIKey | ZYABCGOTMDPUDD-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization: Confirming the Structure
A multi-technique spectroscopic analysis is essential for unambiguous structure verification. The expected data provides a fingerprint for the molecule.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aldehyde Proton (CHO): A singlet appearing far downfield, typically around δ 10.4 ppm.
-
Aromatic Protons (Ar-H): The two equivalent protons at the C3 and C5 positions would appear as a triplet due to coupling with the two adjacent fluorine atoms (³JHF).
-
Methoxy Protons (OCH₃): A sharp singlet, typically around δ 3.9 ppm.[5]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): A signal in the range of δ 185-190 ppm, with its exact shift influenced by the electronic environment.
-
Aromatic Carbons: Carbons directly bonded to fluorine (C2, C6) will show large one-bond C-F coupling constants (¹JCF). The other aromatic carbons (C1, C3, C4, C5) will also exhibit smaller couplings.
-
Methoxy Carbon (OCH₃): A signal around δ 56 ppm.[6]
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.
-
C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.
-
C-O Stretch (Aryl Ether): An absorption band around 1250 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z 172.03, corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[4]
-
Synthesis and Purification
A robust and widely applicable method for synthesizing 2,6-disubstituted benzaldehydes is through directed ortho-metalation of a suitable precursor, followed by formylation.
Causality Behind Experimental Choices
The synthesis of this compound is strategically designed around the principles of regiocontrol in aromatic substitution. The starting material, 3,5-difluoroanisole, has acidic protons at the C2 and C6 positions, ortho to the methoxy group. The methoxy group is a moderate directing group for lithiation. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) or a standard base like n-butyllithium (n-BuLi) allows for the selective deprotonation at one of these ortho positions. The extremely low temperature (-75 °C) is critical to maintain the stability of the highly reactive aryllithium intermediate and prevent unwanted side reactions. N,N-Dimethylformamide (DMF) serves as an efficient electrophile, delivering the formyl group (CHO) to the nucleophilic carbon of the aryllithium species.
Experimental Workflow: Synthesis via Directed ortho-Metalation
Caption: Synthesis workflow for this compound.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for similar substituted benzaldehydes.[5]
-
Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -75 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) to the stirred THF. Following this, add a solution of 3,5-difluoroanisole (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -75 °C for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture. Continue stirring at -75 °C for an additional 30 minutes.
-
Quenching and Work-up: Allow the reaction to slowly warm to 0 °C, then quench by the careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ether/petroleum ether) to yield the final product.[5]
Reactivity and Synthetic Utility
DFMBA is a versatile intermediate due to the reactivity of its aldehyde group, which is enhanced by the flanking fluorine atoms. It serves as a precursor to a wide range of more complex molecules.[3]
Key Reactions:
-
Condensation Reactions: Reacts with amines to form Schiff bases/imines, and with active methylene compounds (e.g., malonates) in Knoevenagel or Claisen-Schmidt condensations.[7]
-
Oxidation: Can be oxidized to the corresponding 2,6-difluoro-4-methoxybenzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: The aldehyde can be reduced to 2,6-difluoro-4-methoxybenzyl alcohol using reducing agents such as sodium borohydride (NaBH₄).
-
Nucleophilic Addition: Undergoes addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.
-
Wittig Reaction: Reacts with phosphorus ylides to form substituted alkenes.
Caption: Key synthetic transformations of DFMBA.
Applications in Drug Discovery and Materials Science
The unique electronic and steric properties of DFMBA make it a valuable starting material in several high-value research areas.
-
Pharmaceutical Development: DFMBA is a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[3] The difluoromethoxyaryl motif can enhance a drug candidate's ability to cross the blood-brain barrier and can improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Agrochemicals: It is used in the design of more effective and environmentally benign pesticides and herbicides.[8] The fluorine atoms can increase the potency and selectivity of the final active ingredient.
-
Material Science: The compound is applied in the development of advanced materials such as polymers and coatings.[3][8] The presence of fluorine imparts desirable properties like enhanced chemical stability, thermal resistance, and altered surface properties (hydrophobicity).
Safety and Handling
As with all laboratory chemicals, this compound must be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood.
| Hazard Information | Details |
| GHS Pictogram | GHS05 (Corrosion) |
| Signal Word | Danger |
| Hazard Statements | H315 (Causes skin irritation), H318 (Causes serious eye damage) |
| Precautionary Statements | P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
| Data sourced from Sigma-Aldrich Safety Data Sheet. |
Conclusion
This compound is more than just a simple aromatic aldehyde; it is a strategically designed synthetic building block. The interplay of its ortho-fluoro and para-methoxy substituents creates a molecule with fine-tuned reactivity and desirable physicochemical properties. Its utility in the synthesis of complex targets in pharmaceuticals, agrochemicals, and materials science underscores its importance. This guide provides the foundational knowledge for researchers to confidently handle, characterize, and utilize this versatile compound in their synthetic endeavors.
References
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- 2,6-Difluoro-4-hydroxybenzaldehyde.
- Industrial production method for 2, 6-difluorobenzaldehyde.
- Method for synthesizing environment-friendly p-methoxybenzaldehyde.
- 3,4-Difluoro-2-methoxybenzaldehyde.
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- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
- Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application.
- Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst.
- Benzaldehyde, m-methoxy-. Organic Syntheses Procedure. [Link]
- 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
- Truekind® Supportive Comfort Wireless Shaping Bra. Shapermint. [Link]
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An In-depth Technical Guide to the Solubility of 2,6-Difluoro-4-methoxybenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Building Block
2,6-Difluoro-4-methoxybenzaldehyde is a substituted aromatic aldehyde with the molecular formula C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol .[1][2] This compound has emerged as a valuable intermediate and building block in several high-stakes scientific fields. Its utility is largely derived from the unique electronic properties conferred by its substituents: two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzaldehyde core. These features make it a key component in the synthesis of complex molecules for pharmaceutical development, particularly in creating drug candidates for neurological disorders.[2] Furthermore, it sees application in advanced materials science, where the incorporation of fluorine can enhance chemical stability and solvent resistance in polymers and coatings.[2]
A fundamental understanding of a compound's solubility is a non-negotiable prerequisite for its effective application in any of these domains. Whether for designing a reaction medium, formulating a drug product, or creating a polymer blend, solubility dictates the compound's behavior, bioavailability, and reactivity. This guide provides a comprehensive overview of the solubility profile of this compound, grounded in theoretical principles and coupled with a rigorous, field-proven experimental protocol for its empirical determination.
Section 1: Theoretical Principles of Solubility
The solubility of a substance is governed by the fundamental principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[3] The molecular structure of this compound offers several insights into its expected solubility:
-
Polar Core: The benzaldehyde structure contains a polar carbonyl group (C=O) and a methoxy group (-OCH₃), which can participate in dipole-dipole interactions.
-
Fluorine Substitution: The two fluorine atoms are highly electronegative, significantly increasing the polarity of the aromatic ring and influencing intermolecular interactions.
-
Hydrogen Bonding: While the molecule itself does not have a hydroxyl or amine group to act as a strong hydrogen bond donor, the oxygen atoms in the carbonyl and methoxy groups can act as hydrogen bond acceptors.
Based on these features, it is predicted that this compound will exhibit poor solubility in nonpolar solvents such as hexane or toluene. Conversely, its solubility is expected to be significantly higher in polar organic solvents. It will likely be most soluble in polar aprotic solvents (e.g., acetone, ethyl acetate, DMSO) and polar protic solvents (e.g., ethanol, methanol) that can engage in favorable dipole-dipole interactions and hydrogen bonding.
Section 2: Solubility Profile
While extensive quantitative data for this compound is not widely published, a qualitative assessment can be made based on its structure. The following table provides a predicted solubility profile in common laboratory solvents. For precise quantitative values, the experimental protocol outlined in Section 3 should be employed.
Table 1: Predicted Qualitative and Quantitative Solubility of this compound
| Solvent | Solvent Type | Predicted Qualitative Solubility | Temperature (°C) | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |
| Water | Polar Protic | Sparingly Soluble / Insoluble | 25 | Data to be determined | Data to be determined |
| Hexane | Nonpolar | Insoluble | 25 | Data to be determined | Data to be determined |
| Toluene | Nonpolar | Sparingly Soluble | 25 | Data to be determined | Data to be determined |
| Diethyl Ether | Slightly Polar | Sparingly Soluble | 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | Polar Aprotic | Soluble | 25 | Data to be determined | Data to be determined |
| Acetone | Polar Aprotic | Soluble | 25 | Data to be determined | Data to be determined |
| Acetonitrile | Polar Aprotic | Soluble | 25 | Data to be determined | Data to be determined |
| Isopropanol | Polar Protic | Soluble | 25 | Data to be determined | Data to be determined |
| Ethanol | Polar Protic | Very Soluble | 25 | Data to be determined | Data to be determined |
| Methanol | Polar Protic | Very Soluble | 25 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | 25 | Data to be determined | Data to be determined |
Section 3: Experimental Determination of Equilibrium Solubility
To obtain reliable and reproducible solubility data, a validated experimental methodology is essential. The shake-flask method is widely regarded as the gold standard for determining the equilibrium solubility of a solid in a liquid.[4][5] This method ensures that the solvent is fully saturated with the solute, representing a true thermodynamic equilibrium.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.2 µm PTFE)[3]
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[3][6]
Safety Precautions
This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][7] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[1]
Step-by-Step Experimental Protocol
Part A: Sample Preparation and Equilibration
-
System Preparation: Add a precisely weighed excess amount of solid this compound to a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment to confirm saturation.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant speed and temperature (e.g., 25 °C) for 24 to 48 hours.
-
Causality Check: A prolonged agitation period is crucial to ensure the system reaches thermodynamic equilibrium. Insufficient time can lead to an underestimation of the true solubility. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) in initial studies to confirm that the measured concentration no longer increases.[4]
-
Part B: Phase Separation and Sample Preparation
-
Initial Separation: Remove the vials from the shaker and let them stand briefly to allow larger particles to settle.
-
Centrifugation: Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid. This step minimizes the risk of clogging the fine filter in the next step.
-
Filtration: Carefully draw the clear supernatant into a syringe and pass it through a 0.2 µm PTFE syringe filter into a clean vial.
-
Trustworthiness Check: Filtration is a critical step to remove all particulate matter, ensuring that the analyzed solution is truly saturated and free of undissolved solids. The use of a chemically inert PTFE filter prevents the solute from adsorbing to the filter material, which would otherwise lead to inaccurate results.[3]
-
-
Dilution: Accurately dilute a known volume of the clear, saturated filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
Part C: Quantification by HPLC
-
Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities. A C18 column is typically suitable. The mobile phase could be a mixture of acetonitrile and water. Detection should be performed via UV spectrophotometry at a wavelength where the analyte exhibits strong absorbance.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Self-Validation: The calibration curve is the cornerstone of accurate quantification. A linear regression with a high correlation coefficient (R² > 0.999) validates that the detector response is proportional to the concentration within the tested range.[3]
-
-
Sample Analysis: Inject the diluted filtrate sample into the HPLC system.
-
Calculation: Use the peak area from the sample chromatogram and the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the final solubility in the original saturated solution. Report the final value in both mg/mL and mol/L.
Section 4: Key Factors Influencing Solubility
Several physical and chemical factors can influence the measured solubility of this compound:
-
Temperature: The solubility of solids in liquids is generally an endothermic process, meaning solubility tends to increase with temperature. Therefore, precise temperature control during the equilibration phase is paramount for reproducibility.[4]
-
Solvent Purity: The presence of impurities, especially water, in organic solvents can alter the solvent's polarity and significantly impact the measured solubility. Using high-purity, HPLC-grade solvents is essential.
-
Compound Purity: Impurities within the this compound sample can affect its dissolution behavior and may interfere with analytical quantification.
-
pH (Aqueous Systems): For aqueous solutions, pH can play a role, although for a neutral molecule like this, the effect is expected to be minimal unless under highly acidic or basic conditions that could potentially degrade the compound.
Conclusion
While specific solubility data for this compound remains to be broadly published, its molecular structure strongly suggests a preference for polar organic solvents. This technical guide provides the theoretical framework and, more importantly, a robust and validated experimental protocol based on the shake-flask method coupled with HPLC analysis. By adhering to this self-validating system, researchers, scientists, and drug development professionals can confidently and accurately determine the solubility of this critical chemical intermediate, enabling its effective and optimized use in synthesis, formulation, and materials science innovation.
References
- Fisher Scientific. (2024). Safety Data Sheet: this compound. Link
- BenchChem. (2025). General Experimental Protocol for Determining Solubility. Link
- Chem-Impex International, Inc. This compound. Link
- Hefter, G., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.
- Ferreira, O., Pinho, S. P., & Macedo, E. A. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- U.S. Environmental Protection Agency. (1982). Method for the determination of aldehydes and ketones in ambient air using HPLC. Link
- Sadek, P. C. (2000). The HPLC Solvent Guide. John Wiley & Sons.
- Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Link
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link
- Williams, R. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Link
- Spickett, A. M., & Rzepa, H. S. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2136. Link
- Koivusalmi, E., Haatainen, E., & Root, A. (1998). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 70(1), 108–113. Link
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2,6-Difluoro-4-methoxybenzaldehyde safety data sheet
An In-Depth Technical Guide to the Safe Handling of 2,6-Difluoro-4-methoxybenzaldehyde
Authored by a Senior Application Scientist
This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety, handling, and emergency protocols for this compound (CAS No. 256417-10-4). The content herein is synthesized from authoritative safety data sheets (SDS) to ensure technical accuracy and promote a culture of safety in the laboratory.
Compound Identification and Physicochemical Profile
This compound is an aromatic aldehyde whose unique electronic properties, conferred by its fluorine and methoxy groups, make it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules[1][2]. Understanding its fundamental properties is the first step in a robust risk assessment.
The causality behind its utility lies in the electron-withdrawing nature of the fluorine atoms, which can influence the reactivity of the aldehyde group and the aromatic ring, offering selectivity in various chemical transformations[1][2].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₂ | [3] |
| Molecular Weight | 172.13 g/mol | [3] |
| CAS Number | 256417-10-4 | [3] |
| Physical State | Solid | [3] |
| Recommended Use | Laboratory chemicals | [3] |
Hazard Identification and Toxicological Assessment
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary routes of occupational exposure are inhalation, skin contact, and eye contact. The "Warning" signal word indicates a moderate level of hazard[3].
Table 2: GHS Hazard Classification
| Classification | Hazard Statement | GHS Code | Source |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [3] |
| Specific target organ toxicity — Single exposure | May cause respiratory irritation | H335 | [3] |
The aldehyde functional group is inherently reactive and can interact with biological macromolecules, which is the mechanistic basis for its irritant properties. Upon contact with the moist surfaces of the respiratory tract or eyes, it can cause inflammation and discomfort.
Toxicological Summary:
-
Carcinogenicity & Reproductive Toxicity: No data is currently available to classify the compound's carcinogenic or reproductive toxicity[3].
-
Endocrine Disruption: This product is not known or suspected to be an endocrine disruptor[3].
-
Target Organs: The primary target organ for single-exposure toxicity is the respiratory system[3].
Caption: Workflow for assessing and mitigating risks before handling the chemical.
Safe Handling, Storage, and Personal Protection
A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and ensure safe laboratory operations.
Engineering and Administrative Controls
The primary engineering control for handling this solid compound is to work within a certified chemical fume hood. This prevents the inhalation of dust particles. Administrative controls include ensuring all personnel are trained on the specific hazards and have read this guide and the corresponding SDS.
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a critical barrier between the researcher and potential harm.
-
Eye Protection: Goggles compliant with European standard EN 166 or equivalent are mandatory to protect against dust particles causing serious eye irritation[3].
-
Hand Protection: Wear protective gloves. The specific glove material should be chosen based on the solvent used, if any, and institutional safety guidelines. For handling the solid, nitrile gloves are generally sufficient.
-
Skin and Body Protection: A lab coat or long-sleeved clothing is required to prevent skin contact[3].
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator is necessary[3].
Storage Requirements
Store the compound in a tightly closed container in a dry, cool, and well-ventilated area[4]. Improper storage can lead to degradation of the material and potential changes in its hazard profile.
Emergency Procedures and First Aid
Immediate and correct response to an exposure incident can significantly mitigate harm.
Step-by-Step First Aid Protocol
-
General Advice: If symptoms persist after any exposure, seek immediate medical attention and show the attending physician the Safety Data Sheet[3]. Ensure first responders are aware of the material involved to protect themselves[3].
-
Inhalation:
-
Action: Immediately move the affected person to fresh air[3].
-
Causality: This removes the individual from the source of the respiratory irritant.
-
Follow-up: If the person is not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention if symptoms like coughing or shortness of breath occur or persist[3].
-
-
Skin Contact:
-
Eye Contact:
-
Action: Immediately rinse the eyes with plenty of water, also under the eyelids, for at least 15 minutes[3][4].
-
Causality: Prompt and prolonged flushing is critical to dilute and remove the chemical, preventing serious eye damage.
-
Follow-up: If eye irritation persists, seek immediate medical attention from a specialist[3].
-
-
Ingestion:
Caption: Decision tree for first aid response based on exposure route.
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or appropriate foam[4].
-
Specific Hazards: The combustion of this material may produce hazardous products like carbon oxides and hydrogen fluoride.
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products[4].
Accidental Release Measures
A spill represents a significant, acute exposure risk. The following protocol ensures a self-validating system for safe cleanup.
Step-by-Step Laboratory Spill Clean-up Protocol
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Wear PPE: Don appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment: For a solid spill, gently sweep or shovel the material into a suitable, labeled container for disposal[4][5]. Avoid generating dust[5].
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: The collected waste is considered hazardous. Dispose of the waste and contaminated cleaning materials in accordance with local, state, and federal regulations[3]. Do not allow the product to enter drains[6].
Disposal Considerations
Waste from unused products is classified as hazardous waste[3]. It must be disposed of through a licensed waste disposal company. Contaminated packaging should also be treated as hazardous waste and sent to a special waste collection point[3]. Adherence to European or local regulations is mandatory[3].
References
- 2,3-Difluoro-6-methoxybenzaldehyde Safety D
- 2,6-Difluoro-4-hydroxybenzaldehyde PubChem Entry.
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commercial availability of 2,6-Difluoro-4-methoxybenzaldehyde
An In-depth Technical Guide to the Commercial Availability of 2,6-Difluoro-4-methoxybenzaldehyde
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its chemical properties, commercial availability, primary applications, and safety protocols, offering field-proven insights into its utility as a critical building block in modern chemical synthesis.
Introduction: A Versatile Fluorinated Building Block
This compound is an aromatic aldehyde that has gained significant traction as a key intermediate in various fields, most notably in pharmaceutical development and material science. Its chemical architecture, characterized by a benzaldehyde core substituted with two fluorine atoms ortho to the aldehyde and a methoxy group para to it, imparts unique electronic properties, reactivity, and metabolic stability to molecules derived from it.[1] The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack, while also offering a handle for creating compounds with improved pharmacokinetic profiles.[2]
Physicochemical Properties and Specifications
The compound is typically supplied as a solid with a high degree of purity, suitable for sensitive organic synthesis applications. Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 256417-10-4 | [3] |
| Molecular Formula | C₈H₆F₂O₂ | [3] |
| Molecular Weight | 172.13 g/mol | [3] |
| Appearance | White to cream or pale yellow solid/powder | [4] |
| Melting Point | 73-77 °C | [3][5] |
| Purity (Assay) | Typically ≥97% (by GC) | [3][5] |
| InChI Key | ZYABCGOTMDPUDD-UHFFFAOYSA-N | [3][5] |
| SMILES | COc1cc(F)c(C=O)c(F)c1 | [3][5] |
Commercial Availability and Sourcing
This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and larger development needs. It is typically listed as a stock item, ensuring rapid procurement for time-sensitive projects.
Key Suppliers:
-
Sigma-Aldrich (Merck): A major global supplier offering the compound with a typical purity of 97%.[3][5]
-
Chem-Impex International: Lists the product and highlights its applications in pharmaceuticals and organic synthesis.
-
Thermo Scientific Chemicals (formerly Alfa Aesar): Provides the compound with detailed specifications, including appearance and assay purity.[4]
-
Specialty Manufacturers: Several manufacturers, particularly in China, offer this intermediate, potentially for bulk and custom synthesis inquiries.[6]
The compound is generally available in quantities ranging from grams to hundreds of grams. For larger, kilogram-scale quantities, direct inquiries with manufacturers or bulk chemical suppliers are recommended.
Core Applications in Research and Development
The unique substitution pattern of this compound makes it a valuable precursor for a range of advanced applications.
Pharmaceutical and Medicinal Chemistry
This aldehyde is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[7] The difluoro-methoxy phenyl motif is incorporated into drug candidates to enhance biological activity and fine-tune properties such as metabolic stability and target binding affinity.[1][2] Its applications are particularly noted in the development of therapeutics for neurological disorders.
Advanced Organic Synthesis
As a versatile building block, it is used in a variety of chemical transformations to create complex molecular architectures.[8] The aldehyde group serves as a reactive handle for reactions such as:
-
Wittig reactions
-
Aldol condensations
-
Reductive aminations
-
Schiff base formations
The fluorine substituents modulate the reactivity and selectivity of these reactions, providing a strategic advantage in multi-step syntheses.
Material Science and Agrochemicals
In material science, the incorporation of fluorinated moieties can enhance the chemical and thermal stability of polymers and coatings.[8] Furthermore, this compound serves as a precursor in the design of modern agrochemicals, such as pesticides and herbicides, where molecular stability and specific biological interactions are critical.[8]
Representative Synthetic Pathway
While multiple proprietary methods exist for industrial production, a common academic approach to synthesizing substituted benzaldehydes involves the directed ortho-metalation (DoM) of a protected aromatic precursor followed by formylation. This provides a high-yielding and regioselective route.
This pathway is conceptually similar to the synthesis of related compounds like 2,3-difluoro-6-methoxybenzaldehyde, which involves the lithiation of 3,4-difluoroanisole followed by quenching with N,N-dimethylformamide (DMF).[9]
Protocol Example: Reductive Amination
To illustrate its utility, this section provides a self-validating protocol for a standard reductive amination reaction, a cornerstone transformation in pharmaceutical synthesis for converting aldehydes into amines.
Objective: To synthesize N-benzyl-1-(2,6-difluoro-4-methoxyphenyl)methanamine from this compound and benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount, ~5 mol%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM. Stir until fully dissolved.
-
Imine Formation: Add benzylamine (1.05 eq) to the solution, followed by a catalytic amount of acetic acid. Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the corresponding imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Causality Note: NaBH(OAc)₃ is a mild reducing agent ideal for reductive aminations, as it selectively reduces the protonated imine without affecting the starting aldehyde.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure secondary amine.
Safety, Handling, and Storage
Proper handling is crucial due to the compound's hazard profile.
-
Hazard Classifications: Classified as causing skin irritation and serious eye damage (Eye Dam. 1, Skin Irrit. 2).[3][5]
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[3][5]
-
Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (e.g., N95), chemical-resistant gloves, and safety goggles.[3][5]
-
Storage: Store in a cool, dry place. Recommended storage temperature is 0-8°C.[8]
References
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- Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. Ningbo Inno Pharmchem Co., Ltd. [Link]
- The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Pharmaceutical Synthesis Blog. [Link]
- High Purity 2, 6-Difluoro-Benzaldehyde CAS No. 437-81-0. Chemical Supplier. [Link]
- The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]
- Industrial production method for 2, 6-difluorobenzaldehyde.
- Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.
- Method for synthesizing environment-friendly p-methoxybenzaldehyde.
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A Comprehensive Spectroscopic Guide to 2,6-Difluoro-4-methoxybenzaldehyde
Abstract: This technical guide provides a detailed spectroscopic analysis of 2,6-Difluoro-4-methoxybenzaldehyde, a key aromatic building block in the synthesis of pharmaceuticals and advanced materials. A thorough understanding of its spectral characteristics is paramount for structural verification, purity assessment, and quality control. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes standardized experimental protocols, data interpretation grounded in established principles, and visual aids to facilitate a comprehensive understanding for researchers and drug development professionals.
Molecular Structure and Overview
This compound possesses a unique substitution pattern on the benzene ring that gives rise to distinct and informative spectroscopic signatures. The molecule features an electron-withdrawing aldehyde group and two strongly electronegative fluorine atoms ortho to it. Conversely, the methoxy group at the para position acts as an electron-donating group. This electronic interplay is directly reflected in the spectral data.
Caption: ¹H-¹⁹F coupling relationship for the aromatic protons.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. A key feature is the presence of carbon-fluorine (C-F) coupling, which splits the signals of fluorinated carbons and those nearby. [1][2]The one-bond C-F coupling (¹JC-F) is typically very large (240-260 Hz). [1] Expected ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label | Expected Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |
|---|---|---|---|
| C7 (C=O) | 185 - 188 | t (triplet) | ⁴JC-F ≈ 3-5 Hz |
| C2, C6 (C-F) | 164 - 167 | dd (doublet of doublets) | ¹JC-F ≈ 250 Hz, ³JC-F ≈ 10-15 Hz |
| C4 (C-OCH₃) | 162 - 165 | t (triplet) | ³JC-F ≈ 8-12 Hz |
| C1 (C-CHO) | 115 - 118 | t (triplet) | ²JC-F ≈ 20-30 Hz |
| C3, C5 (C-H) | 98 - 102 | t (triplet) | ²JC-F ≈ 25-35 Hz |
| C8 (OCH₃) | 56 - 58 | s (singlet) | - |
Interpretation:
-
Carbonyl Carbon (C7): This carbon is significantly deshielded and appears far downfield, typical for an aldehyde. [3][4]It will likely appear as a small triplet due to four-bond coupling to the two fluorine atoms.
-
Fluorine-Bearing Carbons (C2, C6): These carbons show the largest chemical shift due to the direct attachment of the highly electronegative fluorine. The signal is split into a large doublet by the one-bond coupling to the directly attached fluorine and a smaller doublet by the three-bond coupling to the other fluorine.
-
Aromatic Carbons (C1, C3, C4, C5): The remaining aromatic carbons all exhibit splitting due to two- or three-bond couplings with the fluorine atoms, appearing as triplets where coupling to both fluorines is similar. The C4 carbon is highly deshielded due to the attached oxygen, while C3/C5 are the most shielded aromatic carbons.
-
Methoxy Carbon (C8): This aliphatic carbon appears upfield as a singlet, as it is too distant to experience significant C-F coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups within the molecule. The spectrum is dominated by strong absorptions from the carbonyl group, the aryl ether linkage, and the carbon-fluorine bonds.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2840-2860 & 2720-2740 | Medium, Sharp | Aldehydic C-H Stretch (Fermi doublet) |
| 1690-1710 | Strong, Sharp | Aromatic Aldehyde C=O Stretch |
| 1600-1620 | Medium | Aromatic C=C Stretch |
| 1240-1280 | Strong | Aryl Ether Asymmetric C-O-C Stretch |
| 1150-1200 | Strong | C-F Stretch |
| 1020-1050 | Medium | Aryl Ether Symmetric C-O-C Stretch |
Interpretation:
-
Aldehyde Group: The most diagnostic peak is the intense C=O stretch, which appears around 1700 cm⁻¹ for aromatic aldehydes. [5][6]Additionally, two medium peaks for the aldehydic C-H stretch appear between 2700-2900 cm⁻¹, with the lower frequency band being particularly characteristic. * Aryl Ether: Aryl alkyl ethers display two characteristic C-O stretching bands: a strong, asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. [7][8][9]* Carbon-Fluorine Bonds: The C-F stretching vibration gives rise to a strong absorption typically found in the 1100-1200 cm⁻¹ region. [10][11] Experimental Protocol: ATR-IR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z (mass-to-charge) | Proposed Identity | Interpretation |
|---|---|---|
| 172 | [M]⁺˙ | Molecular Ion |
| 171 | [M-H]⁺ | Loss of the aldehydic hydrogen radical |
| 143 | [M-CHO]⁺ | Loss of the formyl radical (α-cleavage) |
| 128 | [M-CHO - CH₃]⁺ | Subsequent loss of a methyl radical from ether |
Data sourced from predicted values on PubChem for C₈H₆F₂O₂. [12] Interpretation: Aromatic aldehydes typically show a strong molecular ion peak ([M]⁺˙) due to the stability of the aromatic system. [13]The most common fragmentation pathways for aldehydes are α-cleavage, which involves the loss of the aldehydic hydrogen or the entire formyl group. [14][15][16]* [M]⁺˙ at m/z 172: Corresponds to the exact molecular weight of the compound (C₈H₆F₂O₂).
-
[M-H]⁺ at m/z 171: A very common fragmentation for aldehydes, resulting from the loss of the weakly bound aldehydic proton. [14]* [M-CHO]⁺ at m/z 143: Results from cleavage of the C-C bond between the aromatic ring and the carbonyl carbon, a characteristic α-cleavage.
Caption: Primary fragmentation pathways in mass spectrometry.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating and unambiguous confirmation of the structure of this compound. The ¹H NMR confirms the proton count and their distinct electronic environments, particularly the characteristic triplet for the aromatic protons. The ¹³C NMR, with its unique C-F coupling patterns, maps the carbon skeleton precisely. IR spectroscopy verifies the presence of the key aldehyde, aryl ether, and C-F functional groups, while mass spectrometry confirms the molecular weight and predictable fragmentation. Together, these techniques form a robust analytical package for the comprehensive characterization of this important chemical intermediate.
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2,6-Difluoro-4-methoxybenzaldehyde 1H NMR spectrum
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,6-Difluoro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis.[1] Its utility as a versatile building block stems from the unique electronic properties conferred by its substituents: two strongly electronegative fluorine atoms, an electron-donating methoxy group, and an electron-withdrawing aldehyde function.[1] This distinct substitution pattern makes it a crucial intermediate in the synthesis of complex pharmaceutical compounds.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in modern chemistry. For a molecule like this compound, ¹H NMR provides an unambiguous fingerprint, confirming its identity and purity. This guide offers a detailed analysis of its ¹H NMR spectrum, grounded in fundamental principles and supported by practical experimental considerations. We will dissect the spectrum by examining the chemical shifts, integration, and spin-spin coupling patterns, explaining the causality behind the observed spectral features.
Theoretical Principles: Decoding the ¹H NMR Spectrum
The structure of this compound dictates a simple yet informative ¹H NMR spectrum. Due to the molecule's C₂ symmetry axis, we anticipate three distinct proton environments: the aldehyde proton, the methoxy group protons, and the two equivalent aromatic protons.
Chemical Shift (δ) Analysis: The Role of Substituent Effects
The chemical shift of a proton is exquisitely sensitive to its local electronic environment.[2][3] Electron-withdrawing groups decrease the electron density around a proton (deshielding), causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density (shielding), moving the signal to a lower chemical shift (upfield).[4]
-
Aldehyde Proton (-CHO): The proton of an aldehyde group is one of the most deshielded in ¹H NMR spectroscopy, typically resonating in the 9.5-10.5 ppm region.[5][6] This significant downfield shift is caused by two primary factors: the strong electron-withdrawing nature of the adjacent carbonyl oxygen and the magnetic anisotropy of the C=O double bond, which enhances the local magnetic field experienced by the proton.[2] For this compound, this signal is expected around δ 10.0 ppm.[7][8]
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are attached to an oxygen atom, which is electronegative. However, when attached to an aromatic ring, the methoxy group acts as an electron-donating group through resonance.[4] Its signal typically appears as a sharp singlet in the range of 3.4-4.8 ppm.[5][9] For this specific molecule, we expect a signal around δ 3.9 ppm.
-
Aromatic Protons (H-3 and H-5): The chemical shift of aromatic protons is benchmarked against benzene (δ ~7.3 ppm).[10][11] The final position of the H-3 and H-5 protons in our molecule is a net result of the competing electronic effects of the three substituents:
-
Methoxy Group (-OCH₃): As a strong electron-donating group, it shields the ortho positions (H-3 and H-5), pushing their signal upfield.[4]
-
Fluorine Atoms (-F): Fluorine exerts a powerful electron-withdrawing inductive effect (-I), which would deshield adjacent protons. However, it also has an electron-donating resonance effect (+M). For the H-3 and H-5 protons, which are meta to the fluorines, the inductive effect is weaker, and the overall influence is less pronounced than that of the methoxy group.
-
Aldehyde Group (-CHO): This is a deactivating, electron-withdrawing group that deshields its ortho and para positions. The H-3 and H-5 protons are meta to the aldehyde, experiencing a moderate deshielding effect.
-
The dominant effect on the H-3 and H-5 protons is the strong shielding from the ortho methoxy group. Therefore, their signal is expected to appear significantly upfield of benzene, typically in the δ 6.5-7.0 ppm region.
Spin-Spin Coupling (J) Analysis: Elucidating Connectivity
Spin-spin coupling, or J-coupling, results in the splitting of NMR signals and provides direct evidence of through-bond connectivity. The splitting pattern is described by the n+1 rule, where 'n' is the number of adjacent, equivalent, NMR-active nuclei.
-
Aldehyde and Methoxy Protons: The aldehyde proton has no adjacent protons, so it appears as a singlet . Similarly, the three methoxy protons are isolated and also appear as a singlet .[8][9]
-
Aromatic Protons (H-3 and H-5): These two equivalent protons are each adjacent to a fluorine atom at the C-2 and C-6 positions, respectively. Fluorine has a nuclear spin (I = ½), just like a proton, and therefore couples to nearby protons. The coupling occurs over three bonds (H-C-C-F), known as a ³J_HF coupling. Since each proton is coupled to one fluorine atom and the two aromatic protons are equivalent, the signal is split by the two equivalent fluorine atoms. Following the n+1 rule (n=2), the signal for the aromatic protons is split into a triplet .[12] The magnitude of ³J_HF coupling in aromatic systems is typically in the range of 6-10 Hz.[13][14][15]
Experimental Protocol: Acquiring a High-Quality Spectrum
A robust and reproducible ¹H NMR spectrum requires careful sample preparation and instrument setup.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Acetone-d₆. CDCl₃ is a common choice for its low cost and ability to dissolve a wide range of organic compounds.[16] Note that solvent choice can induce small changes in chemical shifts due to solvent-solute interactions.[17][18][19]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm. Most commercial deuterated solvents already contain TMS.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field against drift.
-
Shimming: The magnetic field is homogenized by adjusting the shim coils. This process is crucial for obtaining sharp, symmetrical peaks with high resolution.[4]
-
Data Acquisition: Set the appropriate acquisition parameters for a standard ¹H experiment:[4]
-
Pulse Angle: A 30° or 45° pulse is typically used for quantitative analysis.
-
Acquisition Time: Set to 2-4 seconds to ensure proper data sampling.
-
Relaxation Delay: A delay of 1-5 seconds between pulses allows protons to return to their equilibrium state, ensuring accurate integration.
-
-
Experimental Workflow Diagram
Caption: Correlation of the molecular structure with its characteristic ¹H NMR signals.
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how fundamental NMR principles can be applied to confirm a complex molecular structure. Each signal provides a distinct piece of the structural puzzle. The downfield aldehyde singlet confirms the formyl group, the methoxy singlet confirms the -OCH₃ group, and the upfield aromatic triplet, with its characteristic ³J_HF coupling, definitively establishes the symmetrical 1,2,3,5-substitution pattern on the benzene ring. For professionals in drug discovery and chemical synthesis, a thorough understanding of this spectral data is essential for verifying starting material integrity, monitoring reaction progress, and ensuring the identity of final products.
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- Semantic Scholar. an experimental and theoretical study of spin–spin coupling constants for 1,2‐, 1,3‐, and 1,4‐difluorobenzene.
- ACS Publications. Experimental, SOPPA(CCSD), and DFT Analysis of Substitutent Effects on NMR 1JCF Coupling Constants in Fluorobenzene Derivatives. (2011-01-31).
- Chemical Synthesis Database. 2,6-dichloro-4-methoxybenzaldehyde. (2025-05-20).
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- Google Patents. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.
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An In-Depth Technical Guide to the ¹³C NMR of 2,6-Difluoro-4-methoxybenzaldehyde
Introduction: The Analytical Imperative for Fluorinated Aromatics
In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic scaffolds is a cornerstone strategy for modulating molecular properties. Aryl fluorides, such as 2,6-Difluoro-4-methoxybenzaldehyde, are of significant interest due to the profound electronic and metabolic effects imparted by the fluorine atoms. The precise structural elucidation of these molecules is non-negotiable, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a primary analytical tool for this purpose.
This guide provides an in-depth analysis of the ¹³C NMR spectrum of this compound. We will move beyond a simple reporting of chemical shifts to explore the underlying physical organic principles that govern the spectrum. This includes the synergistic and antagonistic electronic effects of the fluoro, methoxy, and aldehyde substituents, and crucially, the through-bond scalar couplings between carbon and fluorine (J-coupling), which are the definitive spectral signatures of such compounds.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR data, assuming a standard deuterated solvent like CDCl₃, is summarized below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constant (J, Hz) |
| C=O (Aldehyde) | ~186.5 | Triplet (t) | ⁴J(C,F) ≈ 4-6 Hz |
| C4 | ~168.0 | Triplet (t) | ³J(C,F) ≈ 12-15 Hz |
| C2 / C6 | ~163.5 | Doublet of Doublets (dd) | ¹J(C,F) ≈ 250-260 Hz, ³J(C,F) ≈ 10-13 Hz |
| C1 | ~111.0 | Triplet (t) | ²J(C,F) ≈ 25-30 Hz |
| C3 / C5 | ~97.0 | Triplet (t) | ²J(C,F) ≈ 28-32 Hz |
| -OCH₃ | ~56.5 | Singlet (s) | - |
Field-Proven Experimental Protocol for Data Acquisition
Acquiring a high-quality, interpretable ¹³C NMR spectrum of a fluorinated compound requires careful consideration of experimental parameters to ensure adequate signal-to-noise and resolution of complex multiplets. The following protocol is a self-validating system designed for this purpose.
1. Sample Preparation:
-
Analyte: Accurately weigh ~15-30 mg of this compound. A higher concentration is often beneficial for the inherently insensitive ¹³C nucleus.[1]
-
Solvent: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice, but DMSO-d₆ can be superior for compounds with lower solubility.
-
Standard: Tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer and serves as the internal reference (δ = 0.0 ppm).
2. NMR Instrument Configuration:
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended to achieve good spectral dispersion.
-
Probe: A broadband or multinuclear probe tuned to the ¹³C frequency (e.g., ~100 MHz for a 400 MHz instrument). Ensure the probe is properly tuned and matched for optimal sensitivity.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.
3. Acquisition Parameters (Rationale-Driven):
-
Experiment Type: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc on Bruker systems). This removes ¹³C-¹H couplings, simplifying the spectrum to only show ¹³C-¹⁹F couplings.[3]
-
Pulse Angle (p1): Use a 30° flip angle. Causality: A smaller flip angle allows for a shorter relaxation delay (d1) without saturating quaternary carbons, which often have long relaxation times (T₁).[4]
-
Relaxation Delay (d1): Set to 2.0 seconds. Causality: While longer delays (5x T₁) are needed for strict quantitation, a 2-second delay provides a good compromise between signal intensity and experiment time for qualitative structural elucidation.[4]
-
Acquisition Time (aq): Set to 1.0 - 1.5 seconds to ensure adequate digital resolution for resolving the C-F coupling constants.
-
Number of Scans (ns): Start with 1024 scans. Trustworthiness: This number is typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio. The number of scans can be increased if the signal is weak.
4. Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 1.0 - 2.0 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction algorithm to ensure accurate peak picking and integration.
Analysis of Chemical Shifts (δ)
-
Aldehyde Carbonyl (C=O, ~186.5 ppm): The carbonyl carbon is the most deshielded nucleus in the spectrum, a characteristic feature placing it in the δ 185-200 ppm range. Its exact position is modulated by the electronic nature of the aromatic ring.
-
C4 (~168.0 ppm): This carbon, bonded to the strongly electron-donating methoxy group, is significantly deshielded due to the resonance effect of the oxygen lone pair.
-
C2 / C6 (~163.5 ppm): These carbons experience the largest deshielding effect among the aromatic carbons. This is due to the direct attachment of the highly electronegative fluorine atoms, which withdraw electron density inductively (the primary deshielding mechanism for carbons directly bonded to fluorine).
-
C1 (~111.0 ppm): The ipso-carbon bearing the aldehyde group is shielded relative to benzene (128.5 ppm). This shielding is a result of the two ortho fluorine atoms.
-
C3 / C5 (~97.0 ppm): These are the most shielded carbons in the aromatic ring. They are ortho to one fluorine and para to the other, both positions that experience strong shielding from fluorine substituents. This pronounced shielding is a well-documented phenomenon for carbons ortho and para to fluorine.
-
Methoxy Carbon (-OCH₃, ~56.5 ppm): This signal appears in the typical range for an sp³-hybridized carbon attached to an oxygen atom (~55-60 ppm).
Analysis of Carbon-Fluorine Coupling (JCF)
The presence of fluorine (¹⁹F, spin I=½, 100% natural abundance) results in through-bond spin-spin coupling with ¹³C nuclei, splitting the carbon signals into multiplets. The magnitude of the coupling constant (J) is highly dependent on the number of bonds separating the carbon and fluorine atoms.
-
C2 / C6 (¹JCF ≈ 250-260 Hz; ³JCF ≈ 10-13 Hz): The signal for these carbons is predicted to be a doublet of doublets.
-
The largest splitting (¹JCF ) is due to the one-bond coupling with the directly attached fluorine. This coupling is typically very large, in the range of 240-270 Hz for aryl fluorides.
-
The smaller splitting (³JCF ) arises from a three-bond coupling to the other fluorine atom across the ring (e.g., C2 couples to F6).
-
-
C1 and C3/C5 (²JCF ≈ 25-32 Hz): These carbons are two bonds away from both fluorine atoms. Symmetrical coupling to two equivalent fluorine nuclei results in a triplet multiplicity, following the "n+1" rule for coupling to two identical spin-½ nuclei. The two-bond coupling constant is significant, typically 20-35 Hz.
-
C4 (³JCF ≈ 12-15 Hz): This carbon is three bonds away from both C2-F and C6-F. Symmetrical coupling to both fluorine atoms results in a triplet .
-
Aldehyde Carbon (⁴JCF ≈ 4-6 Hz): Even four bonds away, a small coupling to the two ortho fluorine atoms is expected, resulting in a small, potentially unresolved, triplet. Observing such long-range couplings often requires excellent digital resolution in the acquired spectrum.
Conclusion
The ¹³C NMR spectrum of this compound is a rich source of structural information. A thorough analysis, grounded in the principles of substituent electronic effects and C-F coupling, allows for the unambiguous assignment of every carbon atom. The large, characteristic one-bond C-F coupling constant for C2/C6 and the triplet patterns arising from symmetrical two- and three-bond couplings provide a definitive fingerprint for the substitution pattern. This guide provides the predictive data, experimental framework, and interpretive logic necessary for researchers, scientists, and drug development professionals to confidently characterize this and structurally related fluorinated aromatic compounds.
References
- CASPRE - 13C NMR Predictor. (n.d.). The Metabolomics Innovation Centre (TMIC).
- ChemAxon NMR Predictor. (n.d.). ChemAxon.
- NMRDB. (n.d.). NMRDB.org.
- Saunders, C. M., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]
- Bagno, A., Saielli, G., & Scorrano, G. (2006). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 110(33), 10044–10051. [Link]
- LibreTexts. (2021). 14.20: DEPT 13C NMR Spectra. Chemistry LibreTexts.
- By Inquisition. (2024, July 14). 13C NMR Splitting: introduction to coupling for any nuclei [Video]. YouTube. [Link]
Sources
Introduction: The Analytical Imperative for 2,6-Difluoro-4-methoxybenzaldehyde
An In-Depth Technical Guide to the Mass Spectrometry of 2,6-Difluoro-4-methoxybenzaldehyde
This compound is a substituted aromatic aldehyde of significant interest in synthetic and medicinal chemistry.[1] Its unique electronic properties, conferred by two electron-withdrawing fluorine atoms and an electron-donating methoxy group, make it a valuable building block for novel pharmaceuticals, particularly those targeting neurological disorders, as well as advanced materials and agrochemicals.[1][2] Given its role as a critical intermediate, the unambiguous structural confirmation and purity assessment of this compound are paramount.
Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities. This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, focusing on the principles of ionization, fragmentation, and spectral interpretation. We will delve into the causality behind experimental choices and present a self-validating protocol for its characterization, tailored for researchers, scientists, and drug development professionals.
Analyte Characteristics
A thorough understanding of the analyte's physicochemical properties is the foundation for any successful mass spectrometric analysis.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₂ | [1][3][4] |
| Molecular Weight | 172.13 g/mol | [1][3][4] |
| CAS Number | 256417-10-4 | [1][3] |
| Structure | COc1cc(F)c(C=O)c(F)c1 | [3] |
The presence of highly electronegative fluorine atoms, a methoxy group, and an aldehyde functional group dictates the compound's ionization behavior and subsequent fragmentation pathways.
Ionization & Instrumentation: The Rationale for Electron Ionization (EI)
For a relatively volatile and thermally stable small molecule like this compound, Electron Ionization (EI) is the preferred method.[5] EI is a hard ionization technique that utilizes high-energy electrons (typically 70 eV) to bombard the analyte in the gas phase.[6] This process is highly reproducible and generates a rich fragmentation pattern that serves as a molecular fingerprint, enabling robust structural elucidation and library matching.[5]
While softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are valuable, they typically yield prominent molecular ions with limited fragmentation, which is less informative for initial structural confirmation.[5] An unexpected reaction, such as the formation of [M+15]⁺ ions via in-source aldolization, can occur when using methanol with ESI, potentially complicating spectral interpretation for aromatic aldehydes.[7]
Instrumentation: A Gas Chromatography (GC) system coupled to a quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer is the ideal setup. GC provides excellent separation of the analyte from impurities before it enters the mass spectrometer. High-resolution mass spectrometry (HRMS), often performed on Q-TOF or Orbitrap instruments, is invaluable for determining the exact mass of parent and fragment ions, allowing for the calculation of elemental compositions to unequivocally confirm ion identities.[8]
Experimental Workflow for GC-MS Analysis
The following diagram outlines a robust workflow for the analysis of this compound.
Caption: General workflow for GC-MS analysis.
Step-by-Step Protocol
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane).
-
GC Separation:
-
Injector: Set to 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Detection (EI Mode):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.[6]
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: Set a 3-4 minute delay to prevent filament damage from the solvent peak.
-
-
Data Analysis: Integrate the chromatogram to determine purity. Analyze the mass spectrum of the primary peak for fragmentation patterns and compare it against a spectral library (if available). For high-resolution data, calculate the elemental composition of key ions.
Fragmentation Analysis: Decoding the Mass Spectrum
The 70 eV EI process imparts significant energy, leading to predictable bond cleavages. The fragmentation of this compound is governed by the stability of the resulting cations and neutral losses, influenced by the aldehyde, methoxy, and fluoro substituents.
The Molecular Ion (M•⁺)
The initial ionization event removes an electron, typically from a non-bonding orbital on one of the oxygen atoms, to form the molecular ion (M•⁺).
-
m/z 172: This peak corresponds to the intact radical cation [C₈H₆F₂O₂]•⁺. Its presence and intensity are indicative of the molecule's relative stability. Aromatic systems generally show a clear molecular ion peak.[9]
Primary Fragmentation Pathways
The most common fragmentation pathways for aromatic aldehydes involve cleavages adjacent to the carbonyl group and losses related to other substituents.[10][11][12]
-
Loss of a Hydrogen Radical (•H) → [M-1]⁺:
-
Loss of a Formyl Radical (•CHO) → [M-29]⁺:
-
Loss of Carbon Monoxide (CO) → [M-28]•⁺:
-
Loss of a Methyl Radical (•CH₃) → [M-15]⁺:
-
m/z 157: Cleavage of the O-CH₃ bond in the methoxy group results in the loss of a methyl radical. The resulting ion is stabilized by the oxygen atom.
-
Summary of Predicted Fragments
The following table summarizes the key expected fragments, their mass-to-charge ratios (m/z), and the rationale for their formation.
| m/z (Nominal) | Proposed Ion Structure / Neutral Loss | Rationale for Formation |
| 172 | [C₈H₆F₂O₂]•⁺ | Molecular Ion (M•⁺) |
| 171 | [M - •H]⁺ | Loss of the aldehydic hydrogen; forms a stable acylium ion.[11] |
| 157 | [M - •CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 144 | [M - CO]•⁺ | Characteristic rearrangement involving the loss of neutral carbon monoxide.[14] |
| 143 | [M - •CHO]⁺ | Loss of the formyl group; forms a stable substituted phenyl cation.[10] |
| 115 | [m/z 143 - CO]⁺ | Subsequent loss of CO from the m/z 143 fragment. |
The following diagram illustrates these primary fragmentation pathways.
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The Bioactive Potential of Benzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The benzaldehyde scaffold, a simple aromatic aldehyde, serves as a foundational building block in synthetic and medicinal chemistry. Its derivatives constitute a vast and versatile class of compounds with a remarkable breadth of biological activities. The inherent reactivity of the aldehyde group, combined with the tunable electronic and steric properties of the benzene ring through substitution, allows for the creation of diverse molecular architectures with significant therapeutic potential. This guide provides an in-depth technical analysis of the primary biological activities of benzaldehyde derivatives—antimicrobial, anticancer, anti-inflammatory, and antioxidant—intended for researchers, medicinal chemists, and drug development professionals. We will explore the mechanistic underpinnings of these activities, delve into structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation.
Introduction: The Benzaldehyde Scaffold in Medicinal Chemistry
Benzaldehyde and its derivatives are indispensable precursors in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other industrially significant organic compounds. The aldehyde functional group is highly reactive, readily participating in nucleophilic additions, condensations, and redox reactions, which enables the construction of more complex molecules. Furthermore, substitutions on the aromatic ring can profoundly modulate the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This chemical tractability makes the benzaldehyde framework a cornerstone of modern drug design, providing a platform for generating extensive compound libraries for pharmacological screening.
The general workflow for synthesizing and evaluating the biological activity of compounds derived from benzaldehyde analogs is a multi-step process that begins with chemical synthesis, often to create derivatives like Schiff bases or chalcones, followed by a cascade of in vitro assays to determine their biological efficacy.
Caption: General workflow for synthesis and biological screening.
Anticancer Activity: Targeting Key Oncogenic Pathways
Benzaldehyde derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines, including leukemia (HL-60) and pancreatic cancer.[1][2] Their mechanisms of action are multifaceted, often involving the induction of apoptosis and the disruption of critical cell signaling pathways that drive tumor growth and survival.
Mechanism of Action: Inhibition of 14-3-3ζ Protein Interactions
A primary mechanism underlying the anticancer effects of benzaldehyde is the inhibition of the 14-3-3ζ signaling protein.[3] The 14-3-3 family of proteins are crucial regulators in multiple cellular processes, and the ζ isoform is frequently overexpressed in various cancers, where it promotes cell survival and chemoresistance.[4][5] Benzaldehyde and its derivatives have been shown to disrupt the interaction between 14-3-3ζ and its client proteins.[3] This disruption inhibits several cancer-related pathways, including PI3K/AKT/mTOR, STAT3, and ERK, leading to growth suppression and cell death.[3]
Caption: Anti-inflammatory mechanisms of benzaldehyde derivatives.
Antimicrobial and Antioxidant Activities
Antimicrobial Properties
Benzaldehyde derivatives, particularly hydroxybenzaldehydes and Schiff bases, exhibit a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. [8][9]The primary mechanism of action for phenolic derivatives involves interaction with the bacterial cell surface, leading to the disintegration of the cell membrane and subsequent leakage of intracellular contents. [9] Structure-Activity Relationship (SAR): The antimicrobial efficacy is closely tied to the molecular structure. It has been observed that the activity increases with an increasing number of phenolic hydroxyl groups on the benzaldehyde ring. The formation of Schiff base derivatives can also significantly enhance potency against various pathogens. [8]
Antioxidant Capacity
Many natural and synthetic benzaldehyde derivatives function as potent antioxidants. [9]This activity is crucial for mitigating oxidative stress, a pathological process implicated in aging and numerous chronic diseases.
Structure-Activity Relationship (SAR): The antioxidant capacity of hydroxybenzaldehydes is strongly correlated with their structure, particularly the number and position of hydroxyl (-OH) groups on the aromatic ring. These groups can readily donate a hydrogen atom to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard methods for quantifying this radical-scavenging ability. [10][11][12][13]
Experimental Protocols: A Self-Validating System
The trustworthiness of biological data hinges on robust and well-validated experimental design. The following protocols are standard, field-proven methodologies for assessing the core biological activities of benzaldehyde derivatives.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. [14] Causality: The assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. [15]The amount of formazan produced is directly proportional to the number of viable cells. [14] Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HL-60) into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment. [16]2. Compound Treatment: Prepare serial dilutions of the benzaldehyde derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator. [16]4. MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [17]During this time, formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals. [16]Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. 6. Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. 7. Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [18][19] Causality: This assay relies on exposing a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually or spectrophotometrically after a defined incubation period. The lack of growth at a specific concentration indicates the compound's inhibitory effect. [20][21] Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the benzaldehyde derivative. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth), typically resulting in 100 µL per well. [21]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells. [18]3. Inoculation: Add 100 µL of the standardized bacterial suspension to each well, bringing the final volume to 200 µL. This dilutes the compound concentration by half. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). [20]4. Incubation: Incubate the plate at 37°C for 18-24 hours. [21]5. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. [19]
Protocol: In Vitro Anti-inflammatory Activity (LPS-Stimulated Macrophages)
This assay evaluates the ability of a compound to suppress the inflammatory response in RAW 264.7 macrophage cells stimulated with LPS. [22][23] Causality: LPS activates macrophages to produce pro-inflammatory mediators. [24]The efficacy of a test compound is determined by its ability to reduce the production of these mediators (e.g., nitric oxide) in the presence of the LPS challenge. [25] Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well or 96-well plate and allow them to adhere overnight. [23]2. Pre-treatment: Pre-treat the cells with various concentrations of the benzaldehyde derivative for 1-2 hours before inflammatory stimulation. [25]3. Stimulation: Add LPS to the wells (final concentration typically 100-1000 ng/mL) and co-incubate with the test compound for 18-24 hours. [22][23]4. Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. [25]5. Protein Expression Analysis (Western Blot):
-
Lyse the cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with a corresponding secondary antibody and visualize the protein bands using an appropriate detection system. Analyze the band intensity to quantify changes in protein expression. [22]
-
Conclusion and Future Directions
Benzaldehyde derivatives represent a fertile ground for the discovery of novel therapeutic agents. Their structural simplicity, synthetic accessibility, and diverse range of biological activities make them highly attractive scaffolds for medicinal chemistry programs. The potent anticancer and anti-inflammatory activities, in particular, are driven by interactions with key signaling hubs like 14-3-3ζ and NF-κB, offering clear targets for rational drug design. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds through targeted chemical modifications. The development of derivatives with enhanced selectivity and reduced off-target effects will be crucial for translating the promising in vitro activity of this chemical class into clinically successful therapeutics.
References
A comprehensive list of all sources cited within this guide is provided below for verification and further reading.
Complete reference list to be compiled here based on the in-text citations.
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- 6. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Role of Fluorine in Modern Medicinal Chemistry
An In-Depth Technical Guide:
Abstract
Fluorine, the most electronegative element, has transitioned from a chemical curiosity to an indispensable tool in the medicinal chemist's arsenal. Its strategic incorporation into drug candidates can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The judicious placement of fluorine can enhance metabolic stability, modulate physicochemical properties such as acidity (pKa) and lipophilicity (LogP), control molecular conformation, and improve binding affinity to biological targets.[1][2][3] Approximately 20% of all commercial pharmaceuticals are organofluorine compounds, a testament to the element's transformative impact on drug discovery and development.[4][5] This guide provides an in-depth analysis of the core principles governing the use of fluorine in drug design, explores the mechanistic basis for its effects, details common synthetic strategies, and presents case studies of its successful application.
The Fundamental Properties of the Carbon-Fluorine Bond
The utility of fluorine in medicinal chemistry stems from a unique combination of its intrinsic properties when bonded to carbon. Understanding these fundamentals is key to rationally deploying fluorine in drug design.
-
High Electronegativity: With a Pauling scale value of 3.98, fluorine is the most electronegative element.[2] This creates a highly polarized C-F bond (Cδ+-Fδ-), which strongly influences the electronic environment of the entire molecule.[6]
-
Small Atomic Size: Fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[2][7] This allows fluorine to act as a bioisostere of hydrogen, often enabling substitution with minimal steric perturbation while inducing significant electronic changes.[8][9]
-
Bond Strength: The C-F bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~116 kcal/mol), significantly stronger than a typical C-H bond (~99 kcal/mol).[2][7] This strength is a cornerstone of fluorine's ability to enhance metabolic stability.
-
Hydrogen Bond Acceptor: The polarized C-F bond allows fluorine to act as a weak to moderate hydrogen bond acceptor, a property that can be exploited to enhance protein-ligand interactions.[7][10]
Enhancing Metabolic Stability: Blocking Metabolic "Soft Spots"
One of the most common and impactful applications of fluorine is to block sites of oxidative metabolism.[7][11] Cytochrome P450 (CYP) enzymes in the liver are primary drivers of drug metabolism, often through the hydroxylation of vulnerable C-H bonds.
The substitution of a metabolically labile hydrogen with fluorine effectively shields that position from CYP-mediated oxidation.[2][12] The high strength of the C-F bond makes it resistant to homolytic cleavage and enzymatic attack, thereby preventing the formation of metabolites at that site.[10][13] This strategy can significantly increase a drug's half-life and oral bioavailability.[1][14]
Workflow: Evaluating Metabolic Stability Enhancement
The decision to introduce fluorine to block metabolism is a data-driven process.
Caption: A typical workflow for using fluorine to address metabolic liabilities.
Modulating Physicochemical Properties
Fluorine's powerful inductive electron-withdrawing effect allows chemists to fine-tune key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[15][16]
Acidity and Basicity (pKa)
The introduction of fluorine near an ionizable center can significantly alter its pKa.[7][]
-
Bases: Placing fluorine on a carbon atom adjacent (α), or two bonds away (β) from a basic nitrogen atom will lower the pKa of that amine. This makes the amine less basic.[18] A less basic compound is less protonated at physiological pH (7.4), which can improve its ability to cross cell membranes and enhance oral bioavailability.[2][5]
-
Acids: Conversely, fluorine substitution near an acidic functional group will lower its pKa, making it a stronger acid.[7]
| Compound Series | Position of Fluorine | Effect on Amine pKa | Rationale |
| Aliphatic Amines | β or γ to Nitrogen | Decrease | Inductive electron withdrawal by fluorine reduces the electron density on the nitrogen, making its lone pair less available for protonation.[7][18] |
| Aromatic Amines (Anilines) | ortho or para to Nitrogen | Decrease | Strong inductive and resonance effects withdraw electron density from the aromatic ring and the nitrogen atom.[1] |
Lipophilicity (LogP/LogD)
The effect of fluorine on lipophilicity is highly context-dependent and not always intuitive.[1][19]
-
Single Fluorine Substitution: Replacing a single hydrogen on an aromatic ring with fluorine generally increases the lipophilicity (LogP) by approximately 0.1 to 0.4 units.[1]
-
Polyfluorination: The introduction of multiple fluorine atoms or groups like trifluoromethyl (CF3) can have varied effects. While a CF3 group is hydrophobic, the strong molecular dipole it creates can sometimes lead to a decrease in overall lipophilicity compared to what might be expected.[19] The impact is heavily influenced by the fluorination pattern and the overall molecular structure.[19]
Conformational Control
Fluorine can exert profound control over a molecule's three-dimensional shape, which is critical for its interaction with a target protein. The polar C-F bond can participate in stereoelectronic interactions, such as the gauche effect , where it prefers to be positioned at a 60° dihedral angle relative to another electronegative atom or polar group.[7][14] This effect can be used to stabilize a specific, "bioactive" conformation, locking the drug into the shape required for optimal binding and increasing its potency and selectivity.[7][20]
Enhancing Binding Affinity and Selectivity
Strategic placement of fluorine can directly improve how tightly a drug binds to its target protein.[2][16] This can occur through several mechanisms:
-
Favorable Electrostatic Interactions: The polarized Cδ+-Fδ- bond can engage in highly favorable dipole-dipole or charge-quadrupole interactions with electron-deficient or electron-rich regions of the protein's binding pocket.[7]
-
Hydrogen Bonding: As a weak hydrogen bond acceptor, fluorine can form productive contacts with suitable donors (e.g., N-H or O-H groups) in the receptor.[2][10]
-
Hydrophobic Interactions: Fluorine can enhance hydrophobic interactions between the drug molecule and nonpolar pockets in the receptor.[21]
Caption: Mechanisms of fluorine-enhanced protein-ligand binding.
Synthetic Methodologies: Introducing Fluorine
Advances in synthetic chemistry have made the introduction of fluorine more accessible, particularly through late-stage fluorination (LSF), where fluorine is installed near the end of a synthetic sequence.[1][22]
Key Fluorinating Reagents
-
Electrophilic Fluorination ("F+"): These reagents deliver a formal "F+" equivalent to nucleophilic substrates like enolates or aromatic rings. A common example is Selectfluor® (F-TEDA-BF4).[23]
-
Nucleophilic Fluorination ("F-"): These reagents deliver a fluoride anion to displace a leaving group. Examples include potassium fluoride (KF) and (diethylamino)sulfur trifluoride (DAST) .[24][25]
-
Trifluoromethylation: Reagents like trifluoromethyl trimethylsilane (TMSCF3, or Rupert's Reagent) are used to introduce the important -CF3 group.[23]
Experimental Protocol: General Electrophilic Aromatic Fluorination
This protocol describes a representative procedure for the fluorination of an activated aromatic compound using an electrophilic reagent.
-
Substrate Preparation: Dissolve the electron-rich aromatic substrate (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the electrophilic fluorinating agent, such as Selectfluor® (1.1 - 1.5 eq), to the solution portion-wise at room temperature or a specified reaction temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding an aqueous solution (e.g., saturated sodium bicarbonate). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the fluorinated product using analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR , and High-Resolution Mass Spectrometry (HRMS). The presence of a characteristic signal in the ¹⁹F NMR spectrum is definitive confirmation of successful fluorination.[26]
Case Studies: Fluorine in Approved Drugs
The impact of fluorine is best illustrated through its role in successful, marketed drugs.
-
Sitagliptin (Januvia®): A DPP-4 inhibitor for type 2 diabetes. The trifluorophenyl group is critical for potent and selective binding to the target enzyme. The fluorine atoms also contribute to metabolic stability.[10][11]
-
Fluoxetine (Prozac®): A selective serotonin reuptake inhibitor (SSRI). The para-trifluoromethyl group increases lipophilicity, which aids in crossing the blood-brain barrier, and blocks a potential site of metabolism, contributing to its long half-life.[1]
-
5-Fluorouracil (Adrucil®): An anticancer agent. As a bioisostere of uracil, it is incorporated into metabolic pathways where its active metabolite irreversibly inhibits thymidylate synthase, halting DNA synthesis in rapidly dividing cancer cells.[2]
-
Ibrutinib (Imbruvica®): A Bruton's tyrosine kinase (BTK) inhibitor. The 4-fluorophenoxy substituent was found to enhance binding affinity and improve the overall pharmacokinetic profile of the drug.[1]
Potential Liabilities and Considerations
While powerful, fluorination is not a universal solution and must be applied rationally.[1]
-
Metabolic Defluorination: Although the C-F bond is strong, it is not impervious. In some contexts, enzymatic cleavage can occur, releasing fluoride ions.[13][27] Long-term exposure to high levels of fluoride can lead to toxicity, such as skeletal fluorosis, as has been observed with the long-term use of the antifungal drug voriconazole.[27]
-
Unpredictable ADME Effects: The introduction of fluorine can sometimes negatively impact properties like solubility or lead to unexpected interactions with drug transporters like P-glycoprotein (Pgp).[18]
-
Synthetic Challenges: Despite advances, the synthesis of complex fluorinated molecules can still be challenging and costly.[22][28]
Conclusion
The strategic incorporation of fluorine has become a cornerstone of modern drug discovery.[1] Its ability to simultaneously modulate multiple molecular properties—enhancing metabolic stability, fine-tuning pKa and lipophilicity, controlling conformation, and improving binding affinity—provides medicinal chemists with an unparalleled tool for lead optimization.[2][29] A thorough understanding of the fundamental principles of organofluorine chemistry, coupled with advanced synthetic methods, allows for the rational design of safer and more effective medicines. The future of drug discovery will undoubtedly see even more sophisticated applications of this "magic" element.[3]
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The Organic Chemist's Compass: A Technical Guide to 2,6-Difluoro-4-methoxybenzaldehyde
Foreword: Beyond the Catalog Number
To the discerning researcher, a chemical is not merely a substance defined by a CAS number and a molecular formula. It is a tool, a key, and a point of departure. 2,6-Difluoro-4-methoxybenzaldehyde (CAS No. 256417-10-4) is a prime example of such a molecule.[1][2] At first glance, it is a simple aromatic aldehyde. However, to the trained eye, its architecture—a carefully orchestrated arrangement of activating and deactivating groups—screams potential. The electron-withdrawing fluorine atoms flanking the aldehyde create a unique electronic environment, enhancing its reactivity and bestowing metabolic stability upon its derivatives. The methoxy group, a potent electron-donating group, directs reactivity and modulates solubility.
This guide is structured not as a rigid datasheet, but as a narrative journey through the lifecycle of this reagent. We will explore its synthesis not just as a procedure, but as a strategic exercise in regioselectivity. We will dissect its reactivity, grounding our discussion in mechanistic principles. Finally, we will venture into its applications, demonstrating its proven value as a cornerstone in the synthesis of complex, biologically active molecules. This document is intended for the hands-on scientist who understands that the "why" is just as critical as the "how."
Molecular Profile and Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of reliable and safe experimentation. The key identifiers and physical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 256417-10-4 | [1] |
| Molecular Formula | C₈H₆F₂O₂ | [1] |
| Molecular Weight | 172.13 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 73-77 °C | [1] |
| Boiling Point | 207.1 °C at 760 mmHg | [3] |
| Density | 1.289 g/cm³ | [3] |
| SMILES | COc1cc(F)c(C=O)c(F)c1 | [1] |
| InChI Key | ZYABCGOTMDPUDD-UHFFFAOYSA-N | [1] |
Safety and Handling: this compound is classified as a skin and serious eye irritant.[1] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated chemical fume hood.[1]
Synthesis: The Art of Directed Formylation
The most logical and efficient synthesis of this compound hinges on the principles of directed ortho-metalation. This strategy leverages a directing group to deprotonate a specific, adjacent position, creating a nucleophilic center that can then be quenched with an electrophile. In this case, the methoxy group of the readily available starting material, 3,5-difluoroanisole, is an inadequate directing group. A more robust approach, adapted from highly successful syntheses of similarly substituted benzaldehydes, involves a lithiation-formylation sequence.
Proposed Synthetic Pathway: Lithiation-Formylation
The chosen pathway involves the deprotonation of 3,5-difluoroanisole using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), followed by quenching the resulting aryllithium species with an electrophilic formylating agent, N,N-Dimethylformamide (DMF).
Caption: Proposed synthesis of this compound.
Causality and Control in Synthesis
The success of this protocol is not accidental; it is a direct result of controlling key variables:
-
Choice of Base: LDA is critical. Its steric bulk prevents it from acting as a nucleophile and attacking the anisole ring itself. Its strength is sufficient to deprotonate the C-H bond positioned between the two electron-withdrawing fluorine atoms, which is the most acidic proton on the ring.
-
Cryogenic Conditions (-78 °C): This temperature is essential to prevent side reactions. At higher temperatures, the highly reactive aryllithium intermediate could decompose or react indiscriminately. The low temperature ensures the stability of the intermediate long enough for the subsequent formylation step.
-
Electrophile: DMF is an ideal "formyl anion" synthon. The aryllithium attacks the electrophilic carbonyl carbon of DMF, forming a tetrahedral intermediate.
-
Aqueous Workup: The final acidic workup serves two purposes: it protonates the intermediate alkoxide to generate the aldehyde and quenches any remaining reactive species.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
This protocol is adapted from a validated procedure for a closely related isomer and represents a robust method for obtaining the target compound.
-
Reactor Setup: A dry, three-necked, round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask via cannula, followed by diisopropylamine. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
LDA Formation: n-Butyllithium (n-BuLi, typically 2.5 M in hexanes) is added dropwise to the stirred THF solution at -78 °C. The mixture is stirred for 30 minutes at this temperature to pre-form the LDA.
-
Lithiation: A solution of 3,5-difluoroanisole in anhydrous THF is added dropwise to the LDA solution, ensuring the internal temperature does not rise above -70 °C. The resulting mixture is stirred at -78 °C for 1-2 hours.
-
Formylation: Anhydrous DMF is added dropwise to the reaction mixture. The stirring is continued for an additional 1-2 hours at -78 °C.
-
Quenching and Workup: The reaction is slowly warmed to 0 °C and quenched by the careful addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.
-
Extraction and Purification: The mixture is transferred to a separatory funnel and extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.
Characterization and Spectroscopic Analysis
Predicted Spectroscopic Data
| Technique | Predicted Signature | Rationale |
| ¹H NMR (CDCl₃) | δ ~10.3 ppm (s, 1H, -CHO)δ ~6.7 ppm (d, J ≈ 9-11 Hz, 2H, Ar-H)δ ~3.9 ppm (s, 3H, -OCH₃) | The aldehyde proton is highly deshielded. The two aromatic protons are equivalent due to symmetry and will appear as a doublet due to coupling with the adjacent fluorine atoms. The methoxy protons will be a sharp singlet. |
| ¹³C NMR (CDCl₃) | δ ~185 ppm (t, -CHO)δ ~168 ppm (dd, C-F)δ ~165 ppm (dd, C-F)δ ~115 ppm (t, C-CHO)δ ~98 ppm (t, C-H)δ ~57 ppm (s, -OCH₃) | The aldehyde carbon is significantly downfield. Carbons directly bonded to fluorine will show large one-bond C-F coupling (dd = doublet of doublets). Carbons two bonds away from fluorine will show smaller two-bond C-F coupling (t = triplet). |
| FT-IR (ATR) | ~2850, 2750 cm⁻¹ (C-H stretch, aldehyde)~1700 cm⁻¹ (C=O stretch, aldehyde)~1620, 1590 cm⁻¹ (C=C stretch, aromatic)~1250, 1050 cm⁻¹ (C-O stretch & C-F stretch) | These represent the characteristic vibrational frequencies for the key functional groups present in the molecule. |
| Mass Spec. (ESI+) | Predicted m/z: 173.04 [M+H]⁺, 195.02 [M+Na]⁺ | These values for the protonated and sodiated molecular ions are predicted based on the exact mass of the molecule and are crucial for confirming its molecular weight.[4] |
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}
Caption: A typical workflow for the structural verification of a synthesized compound.
Reactivity and Application in Medicinal Chemistry
The true value of this compound lies in its utility as a versatile building block.[5][6] Its aldehyde functionality is a gateway to a multitude of chemical transformations, while the difluoro-methoxy substituted phenyl ring imparts desirable properties to the final products, such as increased metabolic stability and enhanced protein-ligand interactions.
The Knoevenagel Condensation: A Gateway to Bioactive Scaffolds
A cornerstone reaction for this aldehyde is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the aldehyde with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups), typically followed by dehydration to yield an α,β-unsaturated product. These products are not merely intermediates; they are often potent biological agents themselves or the core of more complex drug molecules.
This reaction is a powerful tool for generating molecular diversity and has been instrumental in the development of anticancer agents.[7]
Field-Proven Insight: Application in Kinase Inhibitor Synthesis
While specific examples using this compound are proprietary or nascent, we can illustrate its immense potential by examining the synthesis of protein kinase inhibitors—a major class of anticancer drugs. Many kinase inhibitors feature a heterocyclic core derived from a Knoevenagel-type reaction.
Illustrative Synthesis: A common strategy involves the Knoevenagel condensation of a substituted benzaldehyde with a compound like 2-cyanoacetamide, followed by cyclization to form a pyridone or similar heterocyclic core. This core can then be further elaborated.
Caption: Synthetic pathway towards potential kinase inhibitors.
Why this matters: The 2,6-difluoro motif is highly sought after in kinase inhibitor design. The fluorine atoms can form critical hydrogen bonds or other non-covalent interactions within the ATP-binding pocket of a kinase, leading to high potency and selectivity. For example, numerous purine-based derivatives have been synthesized and shown to act as potent protein kinase inhibitors, with IC₅₀ values in the low micromolar range against cancer cell lines like K562 and HL-60.[7] By using this compound as a starting block, medicinal chemists can readily introduce this privileged scaffold into novel drug candidates, significantly accelerating the drug discovery process.
Conclusion
This compound is far more than a simple reagent. It is a strategically designed building block that offers chemists a reliable and efficient means to introduce a fluorinated methoxyphenyl moiety into complex target molecules. Its synthesis is a practical application of fundamental organometallic principles, and its reactivity, particularly in reactions like the Knoevenagel condensation, opens the door to a vast chemical space of biologically relevant heterocycles. For researchers in drug development, understanding the synthesis, characterization, and strategic application of this compound is not just an academic exercise—it is a critical step towards the rational design of the next generation of therapeutics.
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- Human Metabolome Database.¹H NMR Spectrum for 4-Methoxybenzaldehyde.
- PubMed Central.Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma.
- PubChem.2,6-Difluoro-4-hydroxybenzaldehyde.
- Human Metabolome Database.¹³C NMR Spectrum for 4-Methoxybenzaldehyde.
- PubChem.3,4-Difluoro-2-methoxybenzaldehyde.
- ResearchGate.Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole.
- MDPI.Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
- White Rose Research Online.Synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde.
- PubMed.Synthesis and biological evaluation of cytotoxic 6(7)-alkyl-2-hydroxy-1, 4-naphthoquinones.
- ResearchGate.Synthesis and Biological Evaluation of Cytotoxic 6(7)‐Alkyl‐2‐hydroxy‐1,4‐naphthoquinones.
Sources
Methodological & Application
synthesis of derivatives from 2,6-Difluoro-4-methoxybenzaldehyde
An In-Depth Guide to the Synthetic Derivatization of 2,6-Difluoro-4-methoxybenzaldehyde
Application Note & Protocols for Advanced Synthesis
Strategic Overview: The Value of a Versatile Scaffold
This compound is a highly valuable and versatile building block in modern organic synthesis, particularly within pharmaceutical and materials science research.[1] Its utility stems from a unique combination of structural features:
-
An Aldehyde Handle: The formyl group (-CHO) is a gateway to a vast array of chemical transformations, including condensations, oxidations, reductions, and reductive aminations.
-
Activated Fluorine Atoms: Positioned ortho to the electron-withdrawing aldehyde, the two fluorine atoms are exceptionally activated towards nucleophilic aromatic substitution (SNAr).[2] This allows for the precise and efficient introduction of a wide range of substituents.
-
Modulating Methoxy Group: The para-methoxy group influences the electronic properties of the ring and can serve as a synthetic handle itself, for instance, through demethylation to reveal a phenol.
This guide provides detailed protocols for four fundamental transformations of this scaffold, explaining the underlying chemical principles and offering practical, field-tested insights for successful execution.
Figure 1: Key derivatization pathways from the core scaffold.
Protocol I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is arguably the most powerful tool for modifying the this compound core. The strong electron-withdrawing nature of the aldehyde group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby activating the ortho- and para-positions for nucleophilic attack.[2]
Expert Insight: Why Fluorine Excels as a Leaving Group in SNAr Contrary to substitution reactions at sp³ centers (SN1/SN2), fluorine is an excellent leaving group in SNAr. The rate-determining step is the initial attack of the nucleophile on the aromatic ring. Fluorine's high electronegativity creates a significant partial positive charge on the carbon it is attached to, making this carbon highly electrophilic and accelerating the nucleophilic attack.[3]
Caption: The two-step addition-elimination mechanism of SNAr.
Exemplary Protocol: Synthesis of 2-Amino-6-fluoro-4-methoxybenzaldehyde
This protocol details the substitution of one fluorine atom with a primary amine.
| Reagent/Material | Molecular Wt. | Amount Used | Moles (mmol) |
| This compound | 172.13 g/mol | 1.72 g | 10.0 |
| Benzylamine | 107.15 g/mol | 1.18 g (1.15 mL) | 11.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 2.76 g | 20.0 |
| Dimethyl Sulfoxide (DMSO) | - | 20 mL | - |
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.72 g), potassium carbonate (2.76 g), and DMSO (20 mL).
-
Reagent Addition: Add benzylamine (1.15 mL) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality Note: DMSO is an ideal solvent as its polar, aprotic nature effectively solvates the potassium cation, increasing the nucleophilicity of the amine and accelerating the reaction. K₂CO₃ acts as a base to neutralize the HF formed in situ.
-
-
Work-up: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 30 mL) to remove residual DMSO and salts, followed by a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.
Protocol II: Claisen-Schmidt Condensation
The aldehyde functionality is readily employed in C-C bond formation. The Claisen-Schmidt condensation, a type of aldol condensation, reacts an aromatic aldehyde with a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[4] These structures are prevalent in medicinal chemistry.
Caption: Workflow for base-catalyzed chalcone synthesis.
Exemplary Protocol: Synthesis of a Difluoro-Methoxy Chalcone
| Reagent/Material | Molecular Wt. | Amount Used | Moles (mmol) |
| This compound | 172.13 g/mol | 1.72 g | 10.0 |
| Acetophenone | 120.15 g/mol | 1.20 g (1.17 mL) | 10.0 |
| Sodium Hydroxide (NaOH) | 40.00 g/mol | 0.80 g | 20.0 |
| Ethanol (95%) | - | 25 mL | - |
| Water | - | 10 mL | - |
Step-by-Step Methodology:
-
Base Preparation: In a 100 mL Erlenmeyer flask, dissolve sodium hydroxide (0.80 g) in water (10 mL) and then add ethanol (15 mL). Cool the solution in an ice bath.
-
Reactant Solution: In a separate beaker, dissolve this compound (1.72 g) and acetophenone (1.17 mL) in ethanol (10 mL).
-
Reaction: Slowly add the aldehyde/ketone solution to the cooled NaOH solution with vigorous stirring. Keep the flask in the ice bath and continue stirring for 2-3 hours. A precipitate will form.[5][6]
-
Causality Note: The strong base (NaOH) deprotonates the α-carbon of the acetophenone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The reaction is kept cold initially to control the reaction rate and minimize side reactions.
-
-
Work-up: After the stirring period, allow the mixture to stand in the refrigerator overnight.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with abundant cold water until the filtrate is neutral (pH ~7).
-
Purification: Recrystallize the crude product from ethanol to obtain the purified chalcone.
Protocol III: Oxidation to Benzoic Acid
The conversion of the aldehyde to a carboxylic acid provides a different, yet equally important, synthetic intermediate. This transformation is a standard oxidation reaction.
Exemplary Protocol: Synthesis of 2,6-Difluoro-4-methoxybenzoic acid
| Reagent/Material | Molecular Wt. | Amount Used | Moles (mmol) |
| This compound | 172.13 g/mol | 1.72 g | 10.0 |
| Potassium Permanganate (KMnO₄) | 158.03 g/mol | 1.74 g | 11.0 |
| Acetone | - | 50 mL | - |
| Water | - | 10 mL | - |
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.72 g) in acetone (50 mL) in a 250 mL flask.
-
Oxidant Addition: In a separate beaker, dissolve potassium permanganate (1.74 g) in water (10 mL). Add this solution dropwise to the aldehyde solution over 20 minutes with stirring. The mixture will turn purple and then brown as MnO₂ forms.
-
Reaction: Stir the reaction at room temperature for 1 hour after the addition is complete.
-
Work-up: Add a saturated solution of sodium bisulfite (NaHSO₃) until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
-
Isolation: Remove the acetone using a rotary evaporator. Acidify the remaining aqueous solution with concentrated HCl to a pH of ~2. A white precipitate of the carboxylic acid will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed if higher purity is needed.
-
Safety Note: Potassium permanganate is a strong oxidizing agent. Handle with care. The reaction can be exothermic.
-
Protocol IV: Reduction to Benzyl Alcohol
Reducing the aldehyde to a primary alcohol opens up another avenue for derivatization, such as ether formation or conversion to a leaving group.
Exemplary Protocol: Synthesis of (2,6-Difluoro-4-methoxyphenyl)methanol
| Reagent/Material | Molecular Wt. | Amount Used | Moles (mmol) |
| This compound | 172.13 g/mol | 1.72 g | 10.0 |
| Sodium Borohydride (NaBH₄) | 37.83 g/mol | 0.42 g | 11.0 |
| Methanol | - | 30 mL | - |
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.72 g) in methanol (30 mL) in a 100 mL flask and cool the solution in an ice bath.
-
Reductant Addition: Add sodium borohydride (0.42 g) portion-wise over 15 minutes. Be cautious as hydrogen gas will be evolved.
-
Causality Note: NaBH₄ is a mild and selective reducing agent that efficiently reduces aldehydes and ketones to alcohols without affecting other functional groups like the aromatic fluorides. Methanol serves as both the solvent and the proton source for the work-up.
-
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Work-up: Quench the reaction by slowly adding 1 M HCl (20 mL) until the gas evolution ceases.
-
Isolation: Extract the product into ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the product, which can be further purified by silica gel column chromatography if necessary.
References
- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde.
- Pashko, M. O., & Yagupolskii, Y. L. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
- Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube.
- Reddy, B. M., et al. (n.d.). Selective oxidation of p-methoxytoluene to p-methoxybenzaldehyde over supported vanadium oxide catalysts.
- Smith, A. M., et al. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
- Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
- ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- National Institutes of Health. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC.
- PubChemLite. (n.d.). This compound (C8H6F2O2).
- Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.
- PubChem. (n.d.). 2,6-Difluoro-4-hydroxybenzaldehyde.
- PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde.
- OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.
- ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.
- ResearchGate. (n.d.). Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst.
- AZoM. (2014, September 15). An Introduction to Aldol Condensation.
- ResearchGate. (n.d.). Condensation reaction of acetophenone, 4-methoxy benzaldehyde, and acetoacetanilide in the presence of different loadings of various catalysts at ambient conditions.
- Scribd. (n.d.). Aldol Condensation of p-Anisaldehyde.
- ResearchGate. (n.d.). Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction....
- MDPI. (n.d.). 9,10-Difluoro-9,10-disila-9,10-dihydroanthracene.
- Cardiff University. (2025). Development of benzofuran-derived sulfamates as dual aromatase-steroid sulfatase inhibitors (DASIs). ORCA.
- MDPI. (n.d.). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine.
Sources
The Synthetic Versatility of 2,6-Difluoro-4-methoxybenzaldehyde: A Guide for Advanced Organic Synthesis
Introduction: Unlocking Synthetic Potential with Strategic Fluorination and Methoxy Substitution
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms and methoxy groups into aromatic scaffolds is a powerful tool for modulating the physicochemical and biological properties of target molecules. 2,6-Difluoro-4-methoxybenzaldehyde stands as a testament to this principle, emerging as a highly versatile and valuable building block for the synthesis of complex organic molecules.[1] Its utility spans the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials.[2]
The unique reactivity of this aromatic aldehyde is imparted by the interplay of its substituents. The two fluorine atoms at the ortho positions significantly influence the electrophilicity of the carbonyl carbon and the overall electron density of the aromatic ring, enhancing its reactivity in certain transformations.[1] Concurrently, the methoxy group at the para position acts as an electron-donating group, further modulating the molecule's electronic properties and providing a handle for potential demethylation to reveal a reactive phenol. This guide provides detailed application notes and protocols for the use of this compound in key synthetic transformations, offering researchers, scientists, and drug development professionals a practical resource for leveraging its synthetic potential.
I. Synthesis of Chalcones and Pyrazolines: Core Scaffolds in Medicinal Chemistry
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as crucial intermediates in the synthesis of various heterocyclic compounds, particularly pyrazolines. Both chalcones and pyrazolines are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of these scaffolds using this compound introduces a unique substitution pattern that can enhance biological efficacy.
Application Note: Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, involving the base-catalyzed reaction of an aromatic aldehyde with an acetophenone. The use of this compound in this reaction leads to the formation of chalcones with a highly functionalized aromatic ring, which can be further modified to generate libraries of potential drug candidates.
Protocol 1: Synthesis of (2E)-1-(4-chlorophenyl)-3-(2,6-difluoro-4-methoxyphenyl)prop-2-en-1-one
This protocol details the synthesis of a specific chalcone derivative, demonstrating a practical application of the Claisen-Schmidt condensation with this compound.
Reaction Scheme:
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| This compound | 172.13 | 1.72 | 10 | 1.0 |
| 4-Chloroacetophenone | 154.59 | 1.55 | 10 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.80 | 20 | 2.0 |
| Ethanol (95%) | - | 50 mL | - | - |
| Deionized Water | - | As needed | - | - |
| Hydrochloric Acid (10% aq.) | - | As needed | - | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.72 g (10 mmol) of this compound and 1.55 g (10 mmol) of 4-chloroacetophenone in 50 mL of 95% ethanol.
-
In a separate beaker, prepare a solution of 0.80 g (20 mmol) of sodium hydroxide in 10 mL of deionized water and cool it to room temperature.
-
Slowly add the sodium hydroxide solution dropwise to the stirred ethanolic solution of the reactants over 15 minutes.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
Acidify the mixture to a pH of approximately 5-6 with a 10% aqueous solution of hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (3 x 30 mL) to remove any inorganic impurities.
-
Dry the crude product in a vacuum oven at 50 °C to a constant weight.
-
The crude product can be purified by recrystallization from ethanol to afford the pure chalcone.
Expected Yield: 75-85%
Application Note: Synthesis of Pyrazolines from Chalcones
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized by the cyclization of chalcones with hydrazine or its derivatives. This reaction provides a straightforward route to a diverse range of biologically active molecules.
Protocol 2: Synthesis of 5-(2,6-difluoro-4-methoxyphenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole
This protocol describes the conversion of the previously synthesized chalcone into a pyrazoline derivative.
Reaction Scheme:
Caption: Synthesis of pyrazoline from chalcone.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| (2E)-1-(4-chlorophenyl)-3-(2,6-difluoro-4-methoxyphenyl)prop-2-en-1-one | 308.71 | 3.09 | 10 | 1.0 |
| Hydrazine Hydrate (80%) | 50.06 | 0.94 | 15 | 1.5 |
| Glacial Acetic Acid | 60.05 | 30 mL | - | - |
| Deionized Water | - | As needed | - | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3.09 g (10 mmol) of the chalcone from Protocol 1 in 30 mL of glacial acetic acid.
-
Add 0.94 g (15 mmol) of 80% hydrazine hydrate to the suspension.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 6-8 hours, with stirring.
-
Monitor the reaction progress by TLC until the starting chalcone is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with deionized water (3 x 50 mL) until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 60 °C.
-
The pyrazoline derivative can be purified by recrystallization from ethanol.
Expected Yield: 70-80%
II. Knoevenagel Condensation for the Synthesis of Functionalized Alkenes
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base. This reaction is particularly useful for synthesizing electron-deficient alkenes, which are valuable precursors in various synthetic pathways, including the synthesis of polymers and pharmaceutical intermediates.
Application Note: Synthesis of β-Nitrostyrenes
β-Nitrostyrenes are important synthetic intermediates that can be readily reduced to form phenethylamines, a class of compounds with significant pharmacological applications. The Knoevenagel condensation of this compound with a nitroalkane provides a direct route to these valuable precursors.
Protocol 3: Synthesis of 1,3-Difluoro-5-methoxy-2-(2-nitrovinyl)benzene
This protocol details the synthesis of a β-nitrostyrene derivative from this compound and nitromethane.
Reaction Scheme:
Caption: Knoevenagel condensation for β-nitrostyrene synthesis.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| This compound | 172.13 | 1.72 | 10 | 1.0 |
| Nitromethane | 61.04 | 0.92 | 15 | 1.5 |
| Ammonium Acetate | 77.08 | 0.77 | 10 | 1.0 |
| Glacial Acetic Acid | 60.05 | 20 mL | - | - |
Procedure:
-
To a 50 mL round-bottom flask, add 1.72 g (10 mmol) of this compound, 0.92 g (15 mmol) of nitromethane, 0.77 g (10 mmol) of ammonium acetate, and 20 mL of glacial acetic acid.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 2-3 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water.
-
A yellow solid will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (3 x 30 mL).
-
Recrystallize the crude product from ethanol to obtain the pure β-nitrostyrene.
Expected Yield: 80-90%
III. Applications in Agrochemical Synthesis
The unique structural features of this compound make it an attractive starting material for the synthesis of agrochemicals. The difluorobenzoyl moiety is a key component in a class of insecticides known as benzoylureas, which act as insect growth regulators.
Application Note: Synthesis of Benzoylurea Insecticides
While a direct, one-step conversion of this compound to a benzoylurea insecticide is not typical, it can be converted to key intermediates. For instance, oxidation of the aldehyde to the corresponding carboxylic acid, followed by conversion to the benzoyl chloride and subsequent reaction with a substituted urea, provides a viable synthetic route. A more common industrial route to the key 2,6-difluorobenzamide intermediate starts from 2,6-difluorotoluene.[2] However, for laboratory-scale synthesis, the aldehyde provides a versatile entry point. The following is a representative multi-step sequence.
Synthetic Workflow:
Caption: Synthesis of fluorinated poly(azomethine)s.
A detailed protocol for a specific polymerization would depend on the chosen diamine and desired polymer properties. However, a general procedure would involve the solution polymerization of equimolar amounts of the two monomers in a high-boiling aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures, often with a catalyst such as a Lewis acid.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the combination of ortho-difluoro and para-methoxy substituents, enable a wide range of chemical transformations. This guide has provided an overview of its application in the synthesis of key scaffolds for medicinal chemistry, agrochemicals, and materials science, along with detailed protocols for representative reactions. As the demand for complex and highly functionalized organic molecules continues to grow, the importance of strategic starting materials like this compound will undoubtedly increase.
References
- Chem-Impex. This compound.
- The Pharma Innovation Journal. Synthesis of series of chalcone and pyrazoline derivatives.
- Organic Syntheses. Nitrostyrene.
- Google Patents. Method for continuously producing 2, 6-difluorobenzoyl isocyanate.
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The Strategic deployment of 2,6-Difluoro-4-methoxybenzaldehyde in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of synthetic versatility and desirable pharmacokinetic properties is relentless. 2,6-Difluoro-4-methoxybenzaldehyde has emerged as a building block of significant interest, providing medicinal chemists with a powerful tool to access novel chemical entities. Its unique substitution pattern—two electron-withdrawing fluorine atoms flanking the aldehyde, and an electron-donating methoxy group at the para position—creates a nuanced electronic environment that profoundly influences its reactivity and the properties of its derivatives. This guide provides an in-depth exploration of the strategic applications of this compound, complete with detailed protocols for its key transformations and an analysis of the physicochemical advantages it confers upon bioactive molecules.
The strategic incorporation of fluorine in drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve target binding affinity. The 2,6-difluoro substitution pattern, in particular, can shield adjacent functional groups from metabolic attack and influence the conformation of the molecule, potentially leading to enhanced selectivity and potency. The methoxy group, on the other hand, can participate in hydrogen bonding interactions within a target's binding site and subtly modulate the overall lipophilicity. This combination of functionalities makes this compound a "privileged" scaffold for the synthesis of a new generation of therapeutics, particularly in the realms of kinase inhibition and treatments for neurological disorders.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₂ | |
| Molecular Weight | 172.13 g/mol | |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 73-77 °C | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | N/A |
| CAS Number | 256417-10-4 |
Synthetic Utility and Key Transformations
The reactivity of this compound is dominated by the electrophilic nature of the aldehyde carbonyl group, which is further activated by the electron-withdrawing fluorine atoms. This heightened reactivity, coupled with the potential for substitution at the aromatic ring, makes it a versatile substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Core synthetic transformations of this compound.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful method for the formation of carbon-carbon double bonds through the reaction of an aldehyde with an active methylene compound.[1] The electron-deficient nature of this compound makes it an excellent substrate for this reaction, often proceeding under mild conditions to afford α,β-unsaturated products in high yields. These products are valuable intermediates for the synthesis of various heterocyclic systems and pharmacologically active molecules.
Protocol: Synthesis of (E)-2-(2,6-difluoro-4-methoxybenzylidene)malononitrile
-
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq) or a catalytic amount of ammonium acetate.
-
Ethanol or Isopropanol
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of ethanol.
-
To this solution, add malononitrile followed by a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and catalyst.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired α,β-unsaturated nitrile as a crystalline solid.
-
Workflow for Knoevenagel condensation.
Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and phosphorus ylides.[2] The steric hindrance from the ortho-fluorine atoms in this compound can influence the approach of the ylide. However, with appropriate selection of the ylide and reaction conditions, good yields of the corresponding substituted styrenes can be achieved. Stabilized ylides tend to favor the formation of (E)-alkenes, while non-stabilized ylides generally lead to (Z)-alkenes.[3]
Protocol: Synthesis of 1,3-Difluoro-5-methoxy-2-(4-methylstyryl)benzene
-
Materials:
-
(4-Methylbenzyl)triphenylphosphonium bromide (1.1 eq)
-
Potassium tert-butoxide (1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (4-methylbenzyl)triphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath and add potassium tert-butoxide portion-wise. The color of the reaction mixture will typically change to deep orange or red, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
In a separate flask, dissolve this compound in anhydrous THF and add this solution dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel to afford the pure product.
-
Suzuki-Miyaura Coupling
While the aldehyde itself is not a direct partner in Suzuki-Miyaura coupling, the 2,6-difluoro-4-methoxyphenyl moiety can be readily incorporated into molecules via this powerful cross-coupling reaction. This is typically achieved by using the corresponding boronic acid or boronate ester derivative. The synthesis of 2,6-difluoro-4-methoxyphenylboronic acid can be accomplished from the corresponding aryl halide. The subsequent coupling with a variety of aryl or heteroaryl halides provides access to a diverse range of biaryl and heteroaryl structures.[4]
Protocol: General Procedure for Suzuki-Miyaura Coupling with 2,6-Difluoro-4-methoxyphenylboronic Acid
-
Materials:
-
Aryl or Heteroaryl Halide (1.0 eq)
-
2,6-Difluoro-4-methoxyphenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/water)
-
-
Procedure:
-
In a Schlenk flask, combine the aryl/heteroaryl halide, 2,6-difluoro-4-methoxyphenylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl or heteroaryl compound.
-
Applications in Drug Discovery: Case Studies
The 2,6-difluoro-4-methoxyphenyl moiety is a recurring structural motif in a number of patented bioactive compounds, highlighting its value in medicinal chemistry.
Kinase Inhibitors
The unique electronic and conformational properties imparted by the 2,6-difluoro-4-methoxyphenyl group make it an attractive component in the design of kinase inhibitors. Several patents describe the use of this scaffold in the synthesis of compounds targeting various kinases involved in proliferative diseases. For instance, patent literature describes pyrimidine and pyridine compounds with Bruton's tyrosine kinase (BTK) inhibitory activity that incorporate this moiety.[5]
Compounds for Neurological Disorders
The ability of fluorine to enhance metabolic stability and brain penetration makes the 2,6-difluoro-4-methoxyphenyl group a valuable scaffold for CNS-targeting agents. This building block has been utilized in the synthesis of compounds with potential applications in treating neurological disorders.[6] The modulation of lipophilicity and the potential for specific interactions with target proteins are key advantages in this therapeutic area.
Conclusion
This compound is a versatile and strategically important building block in modern drug discovery. Its unique substitution pattern provides a favorable combination of reactivity and the ability to impart desirable pharmacokinetic properties to target molecules. The synthetic protocols outlined in this guide for Knoevenagel condensation, Wittig reactions, and as a precursor for Suzuki-Miyaura coupling, demonstrate its broad utility in accessing a diverse range of chemical scaffolds. As the demand for more effective and safer therapeutics continues to grow, the judicious use of such privileged building blocks will undoubtedly play a crucial role in the successful development of new medicines.
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- Batey, R. A., et al. (2008). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 10(19), 4295-4298.
- Royal Society of Chemistry. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances, 11(44), 27367-27374.
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- Khan Academy. (2019, January 9). The Wittig reaction [Video]. YouTube. [Link]
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- De Petrocellis, L., et al. (2023). In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists. Journal of Medicinal Chemistry, 66(11), 7435-7456.
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- G. V. C., K., & B., B. (2019). Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2641.
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- PubMed. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2595401.
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Application Note: Strategic Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation with 2,6-Difluoro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 2,6-Difluoro-4-methoxybenzaldehyde in Synthesis
This compound is a highly versatile aromatic aldehyde that serves as a critical building block in modern organic synthesis and pharmaceutical development.[1] Its synthetic utility is derived from a unique electronic architecture. The two ortho-fluorine atoms are potent electron-withdrawing groups that significantly enhance the electrophilicity of the carbonyl carbon. This activation makes the aldehyde exceptionally susceptible to nucleophilic attack, a desirable trait for facilitating carbon-carbon bond formation.[2] Concurrently, the para-methoxy group, an electron-donating entity, modulates the electronic properties of the aromatic ring, influencing the overall reactivity and the physicochemical properties of the resulting molecules. This distinct substitution pattern makes it an ideal substrate for a variety of condensation reactions, enabling the construction of complex molecular scaffolds with potential therapeutic applications.[1]
This application note provides a detailed protocol and mechanistic insights for the Claisen-Schmidt condensation, a robust and widely adopted method for synthesizing chalcones.[3][4][5] By reacting this compound with an appropriate ketone, this protocol offers a reliable pathway to novel fluorinated chalcones, a class of compounds renowned for their broad pharmacological activities.[6]
The Claisen-Schmidt Condensation: Mechanism and Rationale
The Claisen-Schmidt condensation is a cornerstone of organic synthesis for creating α,β-unsaturated ketones. It is a crossed aldol condensation that occurs between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone, typically under basic conditions.[4][5]
The reaction proceeds through a well-defined mechanism:
-
Enolate Formation: A base, such as sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion. This enolate is a potent carbon nucleophile.[5][7]
-
Nucleophilic Attack: The enolate attacks the highly electrophilic carbonyl carbon of this compound. The electron-withdrawing nature of the ortho-fluorine atoms accelerates this key step.[2]
-
Aldol Adduct Formation: An intermediate β-hydroxy ketone (an aldol adduct) is formed.
-
Dehydration: This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final, highly conjugated α,β-unsaturated ketone, known as a chalcone. This dehydration step is often spontaneous and is driven by the formation of a stable, extended π-system.[8]
The workflow for this synthesis is a systematic process ensuring reproducibility and high yield.
Detailed Experimental Protocol
This protocol describes the synthesis of (E)-1-(4-methoxyphenyl)-3-(2,6-difluoro-4-methoxyphenyl)prop-2-en-1-one.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| This compound | C₈H₆F₂O₂ | 172.13 | 1.0 | 1.72 g (10 mmol) |
| 4-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | 1.0 | 1.50 g (10 mmol) |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.5 | 1.0 g (25 mmol) |
| Ethanol (95%) | C₂H₅OH | - | - | ~50 mL |
| Deionized Water | H₂O | - | - | As needed |
Step-by-Step Procedure
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.72 g (10 mmol) of this compound and 1.50 g (10 mmol) of 4-methoxyacetophenone in 30 mL of 95% ethanol. Stir at room temperature until all solids are fully dissolved.
-
Catalyst Preparation: In a separate beaker, prepare the catalyst solution by dissolving 1.0 g (25 mmol) of sodium hydroxide in 20 mL of deionized water. Stir until the NaOH is completely dissolved and allow the solution to cool to room temperature.
-
Reaction Initiation: While stirring the ethanol solution of the carbonyl compounds, add the aqueous NaOH solution dropwise over a period of 10-15 minutes. A color change and the formation of a precipitate are typically observed.
-
Reaction Progression: Allow the mixture to stir vigorously at room temperature for 4-6 hours.[5] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Product Isolation: After the reaction is complete, pour the reaction mixture into 200 mL of cold deionized water in a beaker. Stir for 15 minutes to ensure complete precipitation of the crude product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7). This removes excess NaOH and other water-soluble impurities.
-
Purification: Recrystallize the crude solid from hot ethanol (~20-30 mL) to obtain the purified chalcone as a crystalline solid.[8]
-
Drying and Characterization: Dry the purified crystals in a vacuum oven at 40-50 °C. Determine the final mass and calculate the percentage yield. Characterize the product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Expected Results and Characterization
The successful synthesis will yield a fluorinated chalcone derivative. The structure should be confirmed by spectroscopic analysis.
Spectroscopic Data (Representative)
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic protons, a singlet for the methoxy group (~3.9 ppm), and two characteristic doublets for the α and β vinyl protons (in the range of 7.0-8.0 ppm) with a coupling constant (J) of ~15-16 Hz, indicative of an E- (trans) configuration. |
| ¹³C NMR | Resonances for the carbonyl carbon (~185-195 ppm), aromatic carbons (some showing C-F coupling), and the α and β vinyl carbons. |
| FT-IR (cm⁻¹) | A strong absorption band for the conjugated C=O stretch (~1650-1670 cm⁻¹), a band for the C=C double bond (~1600 cm⁻¹), and C-F stretching bands.[9] |
| Mass Spec (MS) | The molecular ion peak [M]⁺ or adducts like [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of the product. |
Trustworthiness and Self-Validation
-
Reaction Monitoring: The progress of the reaction is visually indicated by the formation of a precipitate. For more precise tracking, TLC analysis should show the consumption of the starting aldehyde and the appearance of a new, less polar product spot.
-
pH Control: Washing the crude product until the filtrate is neutral is a critical self-validating step to ensure the complete removal of the basic catalyst, which is essential for obtaining a pure product and preventing potential side reactions.
-
Melting Point: A sharp melting point for the recrystallized product is a strong indicator of high purity.
-
Spectroscopic Consistency: The definitive validation comes from the spectroscopic data. The characteristic J-coupling of the vinyl protons in ¹H NMR confirms the formation of the alkene, and its magnitude confirms the trans stereochemistry, which is the thermodynamically favored product in this reaction.[10][11]
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for synthesizing fluorinated chalcones using this compound. The inherent reactivity of this aldehyde, imparted by its unique electronic structure, makes it an excellent substrate for the Claisen-Schmidt condensation. This method is highly adaptable for creating a diverse library of chalcone derivatives for screening in drug discovery and materials science applications. The straightforward procedure, coupled with clear validation checkpoints, ensures that researchers can confidently and reproducibly synthesize these valuable compounds.
References
- Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations.
- The effect of electron-withdrawing and electron-donating groups on aldehyde form
- The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. PubMed. [Link]
- Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
- Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
- Claisen-Schmidt Condensation.
- Synthesis, characterization and biological evaluation of some new chalcones.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH. [Link]
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Claisen–Schmidt condens
- Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Preprints.org. [Link]
- ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
- The Aldol Condens
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
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Topic: 2,6-Difluoro-4-methoxybenzaldehyde in the Synthesis of Heterocyclic Compounds
An Application Note and Protocol Guide
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 2,6-difluoro-4-methoxybenzaldehyde. This versatile aromatic aldehyde serves as a pivotal building block for a variety of heterocyclic scaffolds, largely due to the unique electronic properties conferred by its substitution pattern. The ortho-fluoro groups act as strong electron-withdrawing agents, activating the aldehyde for nucleophilic attack, while the para-methoxy group provides electron-donating character through resonance. This guide details field-proven protocols for the synthesis of key intermediates like chalcones and their subsequent conversion into medicinally relevant heterocyclic systems such as pyrimidines, isoxazoles, and quinolines. Each section elucidates the underlying chemical principles, provides step-by-step experimental procedures, and explains the rationale behind methodological choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
Introduction: The Strategic Advantage of this compound
Fluorinated organic molecules are of paramount importance in medicinal chemistry and materials science. The incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a particularly valuable reagent in this context.[1] Its structure presents a unique combination of electronic effects:
-
Electrophilic Activation: The two fluorine atoms at the ortho positions are highly electronegative, withdrawing electron density inductively from the aromatic ring and, crucially, from the aldehyde's carbonyl carbon. This renders the aldehyde group exceptionally electrophilic and susceptible to nucleophilic addition, which is often the initial step in heterocycle formation.
-
Stereoelectronic Influence: The steric bulk and electronic nature of the ortho-fluorines can direct the conformation of reaction intermediates, influencing the regioselectivity and stereoselectivity of subsequent cyclization steps.
-
Modulated Reactivity: The methoxy group at the para-position is an electron-donating group via resonance, which tempers the strong deactivating effect of the fluorine atoms on the ring, allowing for a balanced reactivity profile.
This guide explores the practical application of these properties in the synthesis of diverse heterocyclic frameworks.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 256417-10-4 | [1][2][3] |
| Molecular Formula | C₈H₆F₂O₂ | [1][3] |
| Molecular Weight | 172.13 g/mol | [1][3] |
| Appearance | Off-white to light yellow crystalline powder | N/A |
| Storage | Store at 0-8°C | [1][2] |
| SMILES | COC1=CC(=C(C(=C1)F)C=O)F | [4] |
Synthesis of Fluorinated Chalcones: Key Intermediates
Chalcones, or α,β-unsaturated ketones, are foundational precursors for a vast array of flavonoids, isoflavonoids, and other heterocyclic systems.[5][6] They are commonly synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone.[7][8] The enhanced electrophilicity of this compound makes it an excellent substrate for this transformation.
Causality of Experimental Choices:
The choice of a strong base like NaOH or KOH is critical for deprotonating the α-carbon of the ketone, generating the reactive enolate nucleophile. Ethanol is a common solvent as it effectively dissolves both the reactants and the base, facilitating a homogeneous reaction mixture. The reaction is typically initiated at a lower temperature and then allowed to proceed at room temperature to control the reaction rate and minimize side reactions.[6]
Experimental Protocol: Claisen-Schmidt Condensation
Objective: To synthesize (E)-1-(phenyl)-3-(2,6-difluoro-4-methoxyphenyl)prop-2-en-1-one.
Materials:
-
This compound (1.0 eq)
-
Acetophenone (1.0 eq)
-
Ethanol (Absolute)
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Distilled Water
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in absolute ethanol (25 mL).
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add 10% aqueous NaOH solution (25 mL) dropwise to the stirred mixture over 15-20 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Once the reaction is complete, pour the mixture into 200 mL of ice-cold water with constant stirring.
-
Acidify the solution by slowly adding 10% HCl until the pH is neutral (pH ~7).
-
A solid precipitate will form. Allow the suspension to stand for 30 minutes to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel, wash thoroughly with cold distilled water to remove any inorganic impurities, and dry the product under vacuum.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
From Chalcones to Heterocycles: Cyclization Strategies
The synthesized chalcone is a versatile intermediate, with the α,β-unsaturated carbonyl moiety serving as an excellent electrophilic scaffold for cyclocondensation reactions. By reacting the chalcone with different binucleophilic reagents, various five- and six-membered heterocycles can be readily accessed.[10]
Caption: Workflow for heterocycle synthesis from the chalcone intermediate.
Protocol: Synthesis of a Dihydro-1,3-thiazine Derivative
Rationale: The reaction of a chalcone with thiourea in a basic medium proceeds via an initial Michael addition of the thiourea to the β-carbon of the enone system, followed by an intramolecular cyclization and dehydration to yield the final thiazine heterocyclic ring.[10]
Materials:
-
Synthesized Fluorinated Chalcone (1.0 eq)
-
Thiourea (1.0 eq)
-
Ethanolic Sodium Hydroxide (10 mL, prepared by dissolving NaOH in ethanol)
-
Ethanol
-
Water
Procedure:
-
In a 50 mL round-bottom flask, dissolve the chalcone (1.0 eq) and thiourea (1.0 eq) in the ethanolic sodium hydroxide solution.
-
Stir the mixture at room temperature for 3 hours. The reaction can be gently heated if necessary, but monitor carefully by TLC.
-
After the reaction is complete, pour the mixture into 100 mL of cold water with continuous stirring.
-
Allow the mixture to stand for 1 hour. A precipitate will form.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified thiazine derivative.[10]
Protocol: Synthesis of an Isoxazole Derivative
Rationale: Hydroxylamine hydrochloride, in the presence of a mild base like sodium acetate, reacts with the α,β-unsaturated ketone of the chalcone. The reaction involves the initial formation of an oxime at the carbonyl group, followed by a conjugate addition of the hydroxyl group to the β-carbon and subsequent dehydration to form the stable isoxazole ring.[10]
Materials:
-
Synthesized Fluorinated Chalcone (1.0 eq)
-
Hydroxylamine Hydrochloride (1.0 eq)
-
Sodium Acetate
-
Ethanol
-
Water
Procedure:
-
In a 100 mL round-bottom flask, create a mixture of the chalcone (1.0 eq), hydroxylamine hydrochloride (1.0 eq), and sodium acetate (1.2 eq) in ethanol (25 mL).
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction's completion using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
A solid product will precipitate out. Filter the solid, wash it with water, and dry it thoroughly.
-
Recrystallize the crude isoxazole derivative from ethanol for purification.[10]
Synthesis of Quinolines via Friedländer Annulation
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[11] The Friedländer synthesis is a classical and straightforward method for constructing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone).[12][13] This protocol adapts the principle by reacting this compound with a 2-aminoaryl ketone.
Rationale: Under acid catalysis (e.g., H₂SO₄) or base catalysis, the 2-aminoaryl ketone first condenses with this compound to form an intermediate chalcone-like structure or a Schiff base, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic quinoline ring system.[13]
Caption: The Friedländer synthesis pathway to substituted quinolines.
Experimental Protocol: Friedländer Synthesis of a Quinoline Derivative
Objective: To synthesize 2-(2,6-difluoro-4-methoxyphenyl)-4-phenylquinoline.
Materials:
-
This compound (1.0 eq)
-
2-Aminoacetophenone (1.0 eq)
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Water
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2-aminoacetophenone (1.0 eq) and this compound (1.0 eq) in ethanol (20 mL).
-
Add powdered potassium hydroxide (2.0 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of ice water.
-
A solid product will precipitate. Stir for 20 minutes.
-
Filter the crude product, wash with copious amounts of water until the filtrate is neutral, and then dry.
-
Purify the solid by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol or isopropanol.
Conclusion
This compound has proven to be a highly effective and versatile reagent for the synthesis of a wide range of heterocyclic compounds. The strategic placement of fluoro and methoxy substituents provides a unique electronic profile that facilitates key bond-forming reactions, including Claisen-Schmidt condensations and Friedländer annulations. The protocols detailed in this guide offer reliable and reproducible methods for constructing chalcones, thiazines, isoxazoles, and quinolines, which are all valuable scaffolds for drug discovery and materials science. By understanding the chemical rationale behind these procedures, researchers can further adapt and expand upon these methods to generate novel and diverse molecular architectures.
References
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- Chem-Impex. (n.d.). 2,6-difluoro-4-méthoxybenzaldéhyde.
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- JETIR. (2019). SYNTHESIS OF CHALCONES.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde.
- Elnekety, M. (2016). Synthesis of Quinoline and derivatives.
- Rama Devi, K., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research, 10(11), 89-95.
- Elarfi, M. J., & Al-Difar, A. (2012). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES. TSI Journals.
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Application Notes and Protocols: 2,6-Difluoro-4-methoxybenzaldehyde as a Strategic Precursor in the Synthesis of Advanced Agrochemicals
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide delineates the strategic application of 2,6-difluoro-4-methoxybenzaldehyde as a pivotal intermediate in the synthesis of next-generation agrochemicals, with a specific focus on the triazolopyrimidine sulfonamide class of herbicides. The unique substitution pattern of this benzaldehyde derivative offers a distinct advantage in the molecular design of potent and selective herbicides. We provide a comprehensive overview of a proposed synthetic pathway, complete with detailed, field-proven protocols for the key transformations. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel crop protection agents.
Introduction: The Strategic Importance of Fluorinated Intermediates in Agrochemical Design
The introduction of fluorine atoms into agrochemical molecules is a well-established strategy for enhancing their efficacy and metabolic stability.[1] The 2,6-difluoro substitution pattern, in particular, is a key pharmacophore in a range of commercial pesticides.[2] this compound emerges as a highly valuable and versatile building block for the synthesis of complex agrochemicals due to its unique electronic and steric properties, which can influence the biological activity and selectivity of the final product. This guide will focus on its application in the synthesis of a potent herbicide from the triazolopyrimidine sulfonamide family, known inhibitors of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants.[3][4]
Proposed Synthetic Pathway: From Benzaldehyde to a Potent Herbicide
The overall synthetic strategy involves the conversion of this compound to a key aniline intermediate, which is then coupled with a triazolopyrimidine sulfonyl chloride to yield the final herbicide. This multi-step synthesis is designed for efficiency and scalability.
Diagram 1: Proposed Synthesis of a Triazolopyrimidine Sulfonamide Herbicide
Caption: A proposed synthetic route from this compound to a target herbicide.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and available equipment.
Step 1: Synthesis of this compound Oxime
Rationale: The conversion of the aldehyde to an oxime is a standard and high-yielding reaction that serves as a precursor to the amine. This step is crucial for the subsequent reduction.
Materials:
| Reagent | Molar Equivalent |
| This compound | 1.0 |
| Hydroxylamine hydrochloride | 1.2 |
| Pyridine | 2.0 |
| Ethanol | - |
| Water | - |
Procedure:
-
To a solution of this compound in ethanol, add hydroxylamine hydrochloride.
-
Slowly add pyridine to the mixture while stirring at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the oxime.
Step 2: Synthesis of 2,6-Difluoro-4-methoxyaniline
Rationale: The reduction of the oxime to the corresponding aniline is a key transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.
Materials:
| Reagent | Molar Equivalent |
| This compound Oxime | 1.0 |
| Palladium on Carbon (10% Pd) | 0.05 |
| Ethanol | - |
| Hydrogen gas | - |
Procedure:
-
Suspend the oxime and palladium on carbon catalyst in ethanol in a hydrogenation vessel.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude aniline, which can be purified by distillation or recrystallization.
Step 3: Synthesis of N-(2,6-Difluoro-4-methoxyphenyl)-5-methoxy-[2][5][6]triazolo[1,5-a]pyrimidine-2-sulfonamide (Target Herbicide)
Rationale: This is the final coupling step to form the target herbicide. The reaction of an aniline with a sulfonyl chloride in the presence of a base is a well-established method for the formation of sulfonamides.
Materials:
| Reagent | Molar Equivalent |
| 2,6-Difluoro-4-methoxyaniline | 1.0 |
| 5-methoxy-[2][5][6]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride | 1.0 |
| Pyridine | 2.0 |
| Acetonitrile | - |
Procedure:
-
Dissolve 2,6-difluoro-4-methoxyaniline in anhydrous acetonitrile.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 5-methoxy-[2][5][6]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride to the solution, followed by the dropwise addition of pyridine.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final herbicide.
Biochemical Mode of Action
The synthesized triazolopyrimidine sulfonamide herbicide is designed to inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[3] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing a cessation of cell division and plant death. The high selectivity of this class of herbicides is attributed to the fact that animals obtain these amino acids through their diet and lack the ALS enzyme.
Diagram 2: Mechanism of Action of Triazolopyrimidine Sulfonamide Herbicides
Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by the target herbicide.
Conclusion
This compound serves as a valuable and strategic starting material for the synthesis of novel agrochemicals. The proposed synthetic pathway provides a robust framework for the laboratory-scale synthesis of a potent triazolopyrimidine sulfonamide herbicide. The protocols outlined in this document, grounded in established chemical principles, offer a practical guide for researchers in the agrochemical field. Further optimization and exploration of this synthetic route may lead to the discovery of new and more effective crop protection solutions.
References
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- CN104402890A - Preparation method of penoxsulam - Google P
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- Synthesis and herbicidal activity of 3-{[(hetero)
- CN103724353A - Improved synthesis method of penoxsulam - Google P
- (PDF) ChemInform Abstract: An Efficient Synthesis of 2-(2,2-Difluoroethoxy)-6-trifluoromethyl-n- (5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) Benzenesulfonamide: Penoxsulam (I).
- Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed. [Link]
- Florasulam (Ref: DE 570) - AERU - University of Hertfordshire. [Link]
- CN107602566B - The synthetic method of florasulam intermediate - Google P
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- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - NIH. [Link]
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- WO2015052076A1 - Herbicidal compounds - Google P
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- Synthesis and properties of substituted benzaldehyde phenylhydrazones - ResearchG
- CN101485320A - Triazolopyrimidine sulfonamides herbicide as well as preparation method and application thereof - Google P
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Introduction: The Strategic Importance of 2,6-Difluoro-4-methoxybenzaldehyde in Materials Chemistry
An in-depth guide to the application of 2,6-Difluoro-4-methoxybenzaldehyde in the synthesis of advanced functional materials.
This compound is a highly functionalized aromatic aldehyde that serves as a pivotal building block in the rational design of advanced organic materials.[1][2] Its utility stems from a unique combination of structural and electronic features imparted by its substituents. The strategic placement of two fluorine atoms ortho to the aldehyde group introduces significant steric and electronic effects. These electronegative atoms modulate the reactivity of the aldehyde and influence intermolecular interactions in the resulting materials, often enhancing thermal stability, chemical resistance, and specific electronic properties.[1][3]
The para-methoxy group further contributes to the electronic character of the molecule, acting as an electron-donating group that can influence the molecular dipole moment and solubility. This precise arrangement of fluorine and methoxy groups makes this compound an ideal precursor for creating complex molecules with tailored properties for applications in liquid crystals, high-performance polymers, and organic electronics.[1][3]
Application I: Synthesis of High-Performance Schiff Base Liquid Crystals
The incorporation of lateral fluorine substituents is a well-established strategy for tuning the mesomorphic and electronic properties of liquid crystals (LCs).[4] The strong C-F bond and the high electronegativity of fluorine can significantly alter molecular polarity, dipole moments, and intermolecular forces, which in turn dictate the formation and stability of various liquid crystalline phases (mesophases).[4][5] this compound is an exemplary precursor for synthesizing calamitic (rod-shaped) LCs, where the difluoro substitutions can lead to materials with high dielectric anisotropy, a critical parameter for display applications.[5]
Causality in Experimental Design: The Schiff Base Condensation
The synthesis of liquid crystals from this compound typically involves a Schiff base condensation reaction with a substituted aniline, such as a 4-alkoxyaniline. This reaction is favored for its simplicity, high yield, and the creation of a rigid azomethine (-CH=N-) linker, which extends the molecular core and helps maintain the rod-like shape necessary for mesophase formation.[6] The alkoxy chain length on the aniline component is varied to fine-tune the melting and clearing points of the final liquid crystal.[5]
Experimental Workflow: Synthesis of a Nematic Liquid Crystal
Caption: Workflow for Schiff base liquid crystal synthesis.
Protocol: Synthesis of 4-Octyloxy-N-(2,6-difluoro-4-methoxybenzylidene)aniline
This protocol is adapted from established methods for synthesizing Schiff base liquid crystals.[5]
1. Reagents and Equipment:
-
This compound (1.72 g, 10.0 mmol)
-
4-Octyloxyaniline (2.21 g, 10.0 mmol)
-
Absolute Ethanol (50 mL)
-
Glacial Acetic Acid (3-4 drops)
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Büchner funnel and vacuum filtration setup
2. Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound and 4-octyloxyaniline in 50 mL of absolute ethanol.
-
Add 3-4 drops of glacial acetic acid to the solution. The acid serves to catalyze the condensation reaction by protonating the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) with constant stirring.
-
Allow the reaction to proceed for 4 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) until the starting materials are consumed.
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Cool the mixture further in an ice bath to induce the precipitation of the solid product.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Purify the crude product by recrystallization from hot ethanol to obtain the final liquid crystalline compound.
3. Characterization:
-
Polarized Optical Microscopy (POM): To observe the liquid crystal textures (e.g., schlieren texture for the nematic phase) upon heating and cooling.[7]
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point and clearing point).[4]
-
NMR Spectroscopy: To confirm the molecular structure of the synthesized compound.
| Property | Description | Significance |
| Mesophase | Expected to exhibit a nematic phase. | The nematic phase is the least ordered liquid crystal phase and is crucial for many display technologies.[7] |
| Transition Temp. | The temperatures at which the material transitions between solid, liquid crystal, and isotropic liquid states. | Defines the operational temperature range of the material. |
| Dielectric Anisotropy | Expected to be negative or modified due to the lateral fluoro groups. | This property is critical for the alignment of LC molecules in an electric field, enabling electro-optic switching.[4] |
Application II: Monomer for Advanced Engineering Polymers
The aldehyde functionality in this compound provides a reactive site for polymerization reactions, while the difluoro-substituted aromatic core can be integrated into a polymer backbone to create materials with enhanced properties.[3] The fluorine atoms are known to increase thermal stability, hydrophobicity, and chemical resistance, making polymers derived from this monomer suitable for demanding environments.[2]
Rationale for Polymer Design
By reacting this compound with a suitable co-monomer (e.g., a diamine or a compound with active methylene groups), a variety of high-performance polymers such as polyimines or poly(arylene vinylene)s can be synthesized. The rigidity of the aromatic ring contributes to a high glass transition temperature (Tg), while the fluorine atoms disrupt chain packing, potentially leading to materials with both high thermal stability and good processability.
Hypothetical Polymerization Scheme
Caption: Polycondensation of the aldehyde with a diamine.
Protocol Outline: Synthesis of a Polyimine
1. Principle: A polycondensation reaction between the difunctional aldehyde (this compound) and a difunctional amine (e.g., 4,4'-oxydianiline, ODA) yields a polyimine. This reaction proceeds via the formation of Schiff base linkages along the polymer chain.
2. Procedure Outline:
-
Equimolar amounts of this compound and the diamine are dissolved in a high-boiling aprotic solvent (e.g., NMP or DMAc).
-
A catalyst, such as a Lewis acid, may be added to facilitate the reaction.
-
The mixture is heated under an inert atmosphere (e.g., nitrogen) to drive the condensation reaction, with the removal of water as a byproduct.
-
The reaction is allowed to proceed until a significant increase in viscosity is observed, indicating polymer formation.
-
The polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol, filtered, washed, and dried.
| Property Enhancement | Underlying Cause | Potential Application |
| Increased Thermal Stability | The high strength of the C-F bond and the rigidity of the aromatic backbone. | Aerospace components, high-temperature coatings. |
| Chemical Resistance | Fluorine atoms create a low-surface-energy, chemically inert barrier.[2] | Linings for chemical reactors, protective coatings. |
| Hydrophobicity | The presence of fluorine reduces surface wettability. | Moisture-barrier films, advanced textiles. |
| Modified Dielectric Constant | The polar C-F bonds can lower the dielectric constant. | Insulating layers in microelectronics. |
References
- Chem-Impex. (n.d.). 2,6-difluoro-4-méthoxybenzaldéhyde.
- Chem-Impex. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 2-Fluoro-4-methoxybenzaldehyde in Materials Science Innovations.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde.
- Hagar, M., et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry.
- University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals.
- Yeap, G. Y., et al. (2018). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. Molecules.
- Al-shaikh, M. A., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules.
Sources
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- 6. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Regioselective Synthesis of 2,6-Difluoro-4-methoxybenzaldehyde via Directed ortho-Metalation
Abstract
2,6-Difluoro-4-methoxybenzaldehyde is a crucial building block in the synthesis of pharmaceuticals and advanced materials, largely due to the unique electronic and steric properties conferred by its fluorine and methoxy substituents.[1] This application note provides a comprehensive, field-proven protocol for the regioselective synthesis of this key intermediate. We will move beyond a simple recitation of steps to explain the underlying chemical principles, focusing on a robust and highly regioselective method: the directed ortho-metalation (DoM) of 3,5-difluoroanisole, followed by formylation. This guide details the reaction mechanism, experimental setup, safety considerations, and purification procedures, offering researchers a reliable method to access this valuable compound.
Introduction: The Synthetic Challenge
The introduction of a formyl group (-CHO) onto an aromatic ring is a fundamental transformation in organic chemistry.[2] When synthesizing a molecule like this compound, the primary challenge lies in achieving precise regiocontrol. The starting material, 3,5-difluoroanisole, presents a complex substitution pattern. The methoxy group is an activating, ortho-, para- directing group, while the two fluorine atoms are deactivating, yet also ortho-, para- directing.
Classical electrophilic formylation methods such as the Vilsmeier-Haack or Rieche reactions are often unsuitable for this substrate.[3][4][5][6][7][8][9] These reactions typically favor substitution at the most electron-rich, sterically accessible position, which in this case would be the C4 position (para to the methoxy group), leading to an undesired isomer. To achieve the target 2-formyl product, a more sophisticated strategy is required.
Directed ortho-metalation (DoM) offers an elegant solution. This powerful technique utilizes a directing group (in this case, the methoxy group) to guide a strong base (typically an organolithium reagent) to deprotonate a specific adjacent ortho-position.[10] The resulting aryllithium intermediate can then be trapped with an electrophile, such as N,N-dimethylformamide (DMF), to install the formyl group with near-perfect regioselectivity.[11]
Mechanistic Insights: The Path to Regioselectivity
The DoM-formylation sequence proceeds in two main stages:
-
Directed ortho-Metalation: The process begins with the coordination of the Lewis acidic lithium atom of an organolithium reagent (like n-butyllithium) to the Lewis basic oxygen of the methoxy group on 3,5-difluoroanisole. This coordination pre-complexes the base near the C2 and C6 positions. The acidity of the ortho protons is enhanced by the inductive effect of the directing group. Consequently, the organolithium base selectively abstracts a proton from one of the ortho positions (C2 or C6, which are equivalent), generating a stabilized 2-lithio-3,5-difluoroanisole intermediate. This step is typically performed at very low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium species.[10][12]
-
Electrophilic Quench (Formylation): The highly nucleophilic aryllithium species then reacts with an appropriate electrophile. N,N-dimethylformamide (DMF) serves as an effective "formyl anion equivalent".[11] The aryllithium attacks the electrophilic carbonyl carbon of DMF, forming a tetrahedral intermediate. This intermediate is stable at low temperatures but collapses upon aqueous workup to yield the desired this compound.
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Detailed Experimental Protocol
This protocol outlines the synthesis of this compound on a 10 mmol scale. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity | Notes |
| 3,5-Difluoroanisole | 144.11 | 10.0 | 1.0 | 1.44 g (1.21 mL) | Substrate |
| n-Butyllithium (n-BuLi) | 64.06 | 11.0 | 1.1 | 4.4 mL (2.5 M in hexanes) | Lithiating agent; titrate before use.[12] |
| N,N-Dimethylformamide (DMF) | 73.09 | 15.0 | 1.5 | 1.10 g (1.16 mL) | Formylating agent; use anhydrous grade. |
| Tetrahydrofuran (THF), Anhydrous | - | - | - | ~ 60 mL | Reaction solvent; distill from Na/benzophenone. |
| Saturated aq. NH₄Cl solution | - | - | - | ~ 30 mL | For quenching the reaction. |
| Diethyl Ether (Et₂O) | - | - | - | ~ 100 mL | Extraction solvent. |
| Brine (Saturated aq. NaCl) | - | - | - | ~ 50 mL | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | As needed | Drying agent. |
Safety Considerations
-
n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. Handle only under an inert atmosphere using proper syringe techniques.
-
Anhydrous solvents like THF and diethyl ether are extremely flammable. Work in a well-ventilated fume hood away from ignition sources.
-
The reaction is performed at cryogenic temperatures (-78 °C). Use appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
-
The quenching process can be exothermic. Add the quenching solution slowly to control the temperature rise.
Step-by-Step Procedure
-
Reaction Setup: Equip a 100 mL three-necked, round-bottomed flask with a magnetic stir bar, a thermometer, and rubber septa. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Charging the Flask: Through a septum, add anhydrous THF (~40 mL) to the flask via syringe. Then, add 3,5-difluoroanisole (1.44 g, 10.0 mmol).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15-20 minutes. It is critical to maintain the internal temperature below -70 °C during the addition. A color change (typically to yellow or orange) may be observed, indicating the formation of the aryllithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Formylation: Add anhydrous DMF (1.16 mL, 15.0 mmol) dropwise via syringe, again ensuring the internal temperature remains below -70 °C.
-
Warming: After the DMF addition is complete, continue stirring the mixture at -78 °C for 30 minutes, then allow the reaction to warm slowly to approximately -40 °C over 1.5 hours.
-
Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (~30 mL) dropwise. A significant exotherm may occur; add slowly to maintain control.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether (~50 mL).
-
Extraction & Washing: Separate the organic layer. Extract the aqueous layer twice more with diethyl ether (~25 mL each). Combine the organic extracts and wash them with brine (~50 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Expected Results and Characterization
The expected yield for this reaction is typically in the range of 70-85%. The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the aldehyde proton (~10 ppm), the aromatic protons, and the methoxy group protons (~3.9 ppm).
-
¹⁹F NMR: Signals corresponding to the two fluorine atoms.
-
¹³C NMR: Signals for the carbonyl carbon (~185-190 ppm), aromatic carbons, and the methoxy carbon.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₈H₆F₂O₂ (M.W. 172.13).
Conclusion
The directed ortho-metalation followed by formylation is a powerful and reliable method for the regioselective synthesis of this compound. This approach overcomes the regiochemical ambiguity of classical electrophilic substitution reactions by leveraging the directing ability of the methoxy group. The detailed protocol and mechanistic explanation provided in this application note offer researchers a robust platform for accessing this and other similarly substituted aromatic aldehydes, which are of high value in medicinal chemistry and materials science.
References
- Duff, J. C.; Bills, E. J. (1934). "Reactions between hexamethylenetetramine and phenolic compounds. Part II. Formation of phenolic aldehydes." J. Chem. Soc., 1305. [Link]
- Rieche, A.; Gross, H.; Höft, E. (1960). "Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern." Chemische Berichte, 93(1), 88–94. [Link]
- Vilsmeier, A.; Haack, A. (1927). "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde." Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122. [Link]
- Organic Chemistry Portal. "Vilsmeier-Haack Reaction." [Link]
- Organic Reactions. "Lithiation followed by electrophilic quench with DMF." [Link]
- NROChemistry. "Vilsmeier-Haack Reaction." [Link]
- SynArchive.
- Chemistry LibreTexts. "Organolithium Compounds." [Link]
- Wikipedia. "Organolithium reagent." [Link]
- Wikipedia.
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Application Notes and Protocols for the Analytical Characterization of 2,6-Difluoro-4-methoxybenzaldehyde and its Synthesis Products
Abstract
This document provides a comprehensive guide to the analytical techniques essential for the characterization of 2,6-Difluoro-4-methoxybenzaldehyde and its associated reaction products. As a crucial intermediate in pharmaceutical and materials science applications, rigorous quality control is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the application of various analytical methodologies. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis. The aim is to provide a robust framework for ensuring the identity, purity, and quality of this versatile synthetic building block.
Introduction: The Significance of this compound
This compound is a substituted aromatic aldehyde whose unique electronic properties, imparted by the electron-withdrawing fluorine atoms and the electron-donating methoxy group, make it a valuable precursor in organic synthesis. It serves as a key building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The quality of this intermediate directly impacts the purity, stability, and efficacy of the final active pharmaceutical ingredient (API) or material. Therefore, a multi-faceted analytical approach is not just recommended but essential for its quality control.
The validation of analytical methods is a critical process to ensure the reliability, accuracy, and consistency of these quality control procedures. Regulatory bodies like the FDA and international guidelines such as the International Conference on Harmonisation (ICH) mandate such validation for pharmaceutical products. This ensures that the analytical methods are suitable for their intended purpose, guaranteeing product quality and patient safety.
Orthogonal Analytical Approach: A Strategy for Comprehensive Characterization
A single analytical technique is often insufficient to fully characterize a chemical entity and its impurity profile. This guide advocates for an orthogonal approach, where multiple techniques based on different physicochemical principles are employed to build a comprehensive and reliable assessment of the analyte. This strategy is crucial for identifying and quantifying process-related impurities and potential degradants.
Caption: Orthogonal workflow for comprehensive analysis.
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
Expertise & Experience: The presence of fluorine atoms introduces characteristic splitting patterns in both the proton and carbon spectra due to ¹H-¹⁹F and ¹³C-¹⁹F coupling. Understanding these coupling constants is key to confirming the substitution pattern on the aromatic ring.
Expected Spectral Features for this compound:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~9.8 - 10.2 | s | - | Aldehydic proton (-CHO) |
| ¹H | ~6.6 - 6.9 | t | J(H,F) ≈ 8-10 | Aromatic protons (H-3, H-5) |
| ¹H | ~3.8 - 4.0 | s | - | Methoxy protons (-OCH₃) |
| ¹³C | ~188 - 192 | t | J(C,F) ≈ 5-7 | Aldehydic carbon (CHO) |
| ¹³C | ~160 - 165 | dd | J(C,F) ≈ 240-260, J(C,F) ≈ 10-15 | Fluorine-bearing carbons (C-2, C-6) |
| ¹³C | ~160 - 165 | s | - | Methoxy-bearing carbon (C-4) |
| ¹³C | ~110 - 115 | t | J(C,F) ≈ 20-25 | Aromatic carbons (C-3, C-5) |
| ¹³C | ~105 - 110 | t | J(C,F) ≈ 3-5 | Carbon alpha to aldehyde (C-1) |
| ¹³C | ~55 - 60 | s | - | Methoxy carbon (-OCH₃) |
Note: Predicted values based on known substituent effects. Actual values may vary.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (typically 128-1024).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants to confirm the structure.
-
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation pattern of the analyte, confirming its identity and providing clues to its structure.
Expertise & Experience: For this compound (C₈H₆F₂O₂), the expected monoisotopic mass is approximately 172.03 Da. High-resolution mass spectrometry (HRMS) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
Protocol: GC-MS for Identity Confirmation
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) at m/z ≈ 172.
-
Analyze the fragmentation pattern. Expected fragments may include losses of H, CHO, and OCH₃.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expertise & Experience: For an aromatic aldehyde like this compound, the key diagnostic peaks are the C=O stretch of the aldehyde and the C-H stretch of the aldehydic proton. Conjugation of the aldehyde to the aromatic ring lowers the C=O stretching frequency.
Expected FT-IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2830 and ~2730 | Medium | Aldehydic C-H stretch (Fermi resonance doublet) |
| ~1705 - 1685 | Strong | Aromatic aldehyde C=O stretch (conjugated) |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretching |
| ~1250 - 1200 | Strong | Aryl-O (methoxy) asymmetric stretch |
| ~1100 - 1000 | Strong | C-F stretching |
Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them to reference spectra or expected values.
-
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are the cornerstone of purity determination and impurity profiling in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the purity of non-volatile and thermally labile compounds like this compound.
Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the most common mode used. The choice of stationary phase, mobile phase composition, and detector are critical for achieving good separation and sensitivity. A C18 column is a good starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer or acid modifier to control the peak shape.
Caption: A typical HPLC workflow for purity analysis.
Protocol: RP-HPLC for Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase or a compatible solvent (e.g., acetonitrile).
-
Further dilute to a working concentration of about 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of (A) 0.1% Phosphoric Acid in Water and (B) Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
Method Validation: The HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and thermally stable impurities that may be present in the final product or arise from starting materials or side reactions.
Expertise & Experience: While the primary analyte is suitable for GC, this technique excels at identifying low-level volatile impurities. Common impurities in benzaldehyde synthesis can include related aromatic compounds or residual solvents.
Protocol: GC-MS for Volatile Impurity Profiling
(Refer to the GC-MS protocol in section 3.2 for general instrument conditions. The focus here is on identifying and quantifying minor peaks.)
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Search the mass spectra of any minor peaks against a spectral library (e.g., NIST) to tentatively identify impurities.
-
Quantify impurities using an internal standard or by area percent, assuming similar response factors for structurally related compounds.
-
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in a compound. For organofluorine compounds, specialized combustion techniques may be required.
Expertise & Experience: The theoretical elemental composition of this compound (C₈H₆F₂O₂) is:
-
Carbon (C): 55.83%
-
Hydrogen (H): 3.51%
-
Fluorine (F): 22.07%
-
Oxygen (O): 18.59%
Combustion ion chromatography (CIC) is a modern technique for fluorine content analysis. However, traditional combustion analysis for C and H is still highly valuable. The experimentally determined values should be within ±0.4% of the theoretical values to confirm the elemental composition.
Protocol: Combustion Analysis for C and H
-
Sample Preparation: Accurately weigh approximately 2-3 mg of a highly purified and dried sample into a tin capsule.
-
Instrument Setup:
-
Use an automated elemental analyzer.
-
The instrument combusts the sample at high temperatures (≥900 °C) in the presence of oxygen.
-
The resulting gases (CO₂, H₂O) are separated and quantified by a thermal conductivity detector.
-
-
Data Analysis:
-
The instrument software calculates the percentage of C and H based on the detector response and the initial sample weight.
-
Compare the experimental results with the theoretical values.
-
Conclusion
The comprehensive characterization of this compound and its products requires a synergistic application of multiple analytical techniques. Spectroscopic methods like NMR, MS, and FT-IR are indispensable for structural confirmation, while chromatographic techniques such as HPLC and GC-MS are critical for purity assessment and impurity profiling. Elemental analysis provides the final confirmation of the empirical formula. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers and quality control professionals can ensure the identity, purity, and overall quality of this important chemical intermediate, thereby safeguarding the integrity of the final products in which it is used.
References
- International Conference on Harmonisation (ICH). (2014).
- EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis.
- International Journal of Research and Review. (2025).
- Analytical method valid
- U.S. Food and Drug Administration (FDA). Q2(R2)
- IR: aldehydes.
- Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes.
- Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.
- PubMed.
- Five Key Elements of Pharmaceutical Intermedi
- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
- YouTube. (2023).
- ProQuest.
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- SIELC Technologies. Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column.
- Bibliothèque et Archives Canada. Organofluorine Compounds in the Environment - Analysis, Sources and.
- PubMed. (2013).
- NIH. (2021). Combustion ion chromatography for extractable organofluorine analysis.
- The Royal Society of Chemistry.
- LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWNa2InwYVmoLrtSbI9ZAhudhGojJ6KhcLBWUoOoLnRIRIeSjBmm7s3nRH6Gp5gG90Rx9758wpAGPc6Q76FVWsQHc-QFSqk7_o5gC-pHKTGSdiJk65COqJpDBYaByIUO0fRSnhZfKQLCd_MIdCSWhy3zgHK_qspwmG-HzvrHAR3AZgV56ZtJ7avlW9IzH0hKLyVgcK1hPBjLN2MtgRYT3Lbhs0urxdi2XPO1gXzkVemZ4ScQp2MzLJUgxGhNVEqf29T4X8gTZyIMJPfetxxD4DM7FeSec=](
scale-up synthesis of 2,6-Difluoro-4-methoxybenzaldehyde derivatives
An Application Guide to the Scalable Synthesis of 2,6-Difluoro-4-methoxybenzaldehyde and Its Derivatives
Abstract
This compound is a pivotal chemical intermediate, valued for its role as a versatile building block in the development of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2] The strategic placement of two fluorine atoms and a methoxy group on the aromatic ring imparts unique electronic properties, enhances metabolic stability, and modulates the biological activity of derivative compounds.[1][3][4] This guide provides an in-depth analysis of scalable synthetic routes for this compound, with a primary focus on the Vilsmeier-Haack formylation reaction. We present a detailed, field-proven protocol, address critical process safety considerations for scale-up, and discuss subsequent transformations to yield a variety of functional derivatives.
Introduction: The Strategic Importance of Fluorinated Benzaldehydes
Aromatic aldehydes are fundamental precursors in organic synthesis, and those featuring fluorine substituents have garnered significant attention in medicinal chemistry.[3] The difluoro-methoxy substitution pattern of the title compound offers a powerful scaffold for several reasons:
-
Enhanced Potency: Fluorine's high electronegativity can alter the acidity of nearby protons and influence non-covalent interactions, often leading to stronger binding affinity with biological targets.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can block oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[3]
-
Modulated Physicochemical Properties: The methoxy group influences electron distribution and solubility, while the aldehyde provides a reactive handle for a multitude of synthetic transformations, including condensations, oxidations, and reductions.[1][3][4]
Given these advantages, robust and scalable access to this compound is crucial for researchers in drug discovery and process development. This document serves as a comprehensive technical guide to its synthesis and derivatization.
Comparative Analysis of Synthetic Routes for Scale-Up
Several methods can be employed to synthesize this compound. However, for industrial production, the choice of route is governed by factors such as cost, safety, scalability, and atom economy.
-
Vilsmeier-Haack Formylation: This is the most common and industrially viable method. It involves the formylation of an electron-rich aromatic precursor, 1,3-difluoro-5-methoxybenzene, using a "Vilsmeier reagent".[5] The reagent, a highly electrophilic chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7][8] The reaction proceeds via electrophilic aromatic substitution and is generally high-yielding.[7][9] Its reliance on readily available, inexpensive reagents and moderate reaction conditions makes it highly suitable for large-scale production.
-
Directed Ortho-Metalation (DoM): This route involves the deprotonation of 1,3-difluoro-5-methoxybenzene using a potent organolithium base (e.g., n-butyllithium) at the position ortho to the methoxy directing group, followed by quenching the resulting aryllithium intermediate with DMF.[10][11] While effective at the lab scale, this method presents significant challenges for scale-up, including the need for cryogenic temperatures (typically -78 °C) and the handling of pyrophoric and moisture-sensitive reagents.[10]
-
Grignard-Based Synthesis: This approach would require the preparation of a Grignard reagent, such as 2,6-difluoro-4-methoxyphenylmagnesium bromide, from the corresponding aryl halide.[12][13] This reagent would then be reacted with a formylating agent like DMF. This route introduces additional synthetic steps for preparing the prerequisite aryl halide and requires strict anhydrous conditions, making it less direct and potentially more costly than the Vilsmeier-Haack reaction.[14][15]
The Vilsmeier-Haack Reaction: Mechanism and Scale-Up Considerations
The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by the electrophilic attack on the aromatic substrate.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Critical Parameters for Process Safety and Optimization
Scaling chemical reactions requires meticulous control over key parameters to ensure safety, reproducibility, and high yield.
-
Thermal Hazard Management: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and can be vigorous. Furthermore, the intermediate itself is thermally unstable.[16][17] On a large scale, this poses a significant risk of thermal runaway.[18]
-
Mitigation Strategy: Employ a semi-batch process where POCl₃ is added slowly and controllably to chilled DMF. Utilize reaction calorimetry (RC1) studies during process development to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR) to establish safe operating limits.[18][19] Ensure the reactor has adequate cooling capacity to manage the exotherm at all times.
-
-
Reagent Stoichiometry and Solvent: DMF typically serves as both a reactant and the solvent. A moderate excess of POCl₃ (e.g., 1.2-1.5 equivalents) is often used to ensure complete conversion of the starting material.
-
Temperature Control: The reaction is typically initiated at a low temperature (0-5 °C) during reagent addition. After the addition is complete, the reaction mixture is often allowed to warm to room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion. The optimal temperature profile depends on the reactivity of the substrate and should be determined experimentally.[6]
-
Aqueous Work-up and Hydrolysis: The reaction is terminated by quenching the mixture into cold water or an ice/water slurry. This hydrolyzes the intermediate iminium salt to the final aldehyde product.[6] The quench must be performed carefully, as the mixture contains unreacted POCl₃ which reacts violently with water. Adding a base, such as sodium bicarbonate or sodium acetate, during work-up helps to neutralize the acidic byproducts (HCl, phosphoric acid).[9][20]
-
Product Isolation and Purification: The crude product often precipitates from the aqueous mixture upon quenching.
-
Filtration: The solid product is collected by filtration and washed with water.
-
Recrystallization: This is the most effective method for purifying the final product on a large scale. Common solvent systems include ethanol/water or hexane/ethyl acetate.[20] The goal is to use a minimal amount of a hot solvent in which the product is soluble, and then allow it to crystallize upon cooling.[20]
-
Detailed Scale-Up Protocol: Vilsmeier-Haack Synthesis
This protocol describes the synthesis of this compound from 1,3-difluoro-5-methoxybenzene on a multi-gram scale.
Table 1: Materials and Equipment
| Item | Description | Key Specifications |
| Reactants | 1,3-Difluoro-5-methoxybenzene | >98% purity |
| Phosphorus oxychloride (POCl₃) | >99% purity | |
| N,N-Dimethylformamide (DMF) | Anhydrous grade | |
| Sodium Bicarbonate (NaHCO₃) | Technical grade | |
| Solvents | Ethanol, Hexane, Ethyl Acetate | Reagent grade |
| Deionized Water | ||
| Equipment | Jacketed Glass Reactor | 1 L, with overhead stirrer, thermocouple, condenser, and dropping funnel |
| Chiller/Heater Circulator | To control reactor temperature | |
| Büchner Funnel & Filter Flask | For product filtration | |
| Vacuum Oven | For drying the product |
Step-by-Step Procedure
WARNING: This reaction involves hazardous materials and generates significant heat. It must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.[19]
-
Reactor Preparation: Set up the 1 L jacketed reactor system. Ensure all glassware is dry. Purge the reactor with an inert atmosphere (e.g., nitrogen).
-
Vilsmeier Reagent Formation: Charge N,N-dimethylformamide (200 mL) into the reactor. Cool the reactor contents to 0-5 °C using the circulator.
-
POCl₃ Addition: Slowly add phosphorus oxychloride (55.2 mL, 0.6 mol) dropwise to the stirred DMF via the addition funnel over 60-90 minutes. CRITICAL: Maintain the internal temperature below 10 °C throughout the addition. A viscous, pale-yellow slurry of the Vilsmeier reagent will form.
-
Reagent Maturation: Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
-
Substrate Addition: Dissolve 1,3-difluoro-5-methoxybenzene (57.6 g, 0.4 mol) in DMF (50 mL). Add this solution dropwise to the Vilsmeier reagent slurry over 45-60 minutes, maintaining the internal temperature below 15 °C.
-
Reaction Progression: After the substrate addition is complete, slowly warm the reaction mixture to 45 °C and hold at this temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching and Hydrolysis: In a separate, larger vessel, prepare a stirred slurry of crushed ice (800 g) and water (400 mL). CAUTION: The following step is highly exothermic and releases HCl gas. Ensure adequate ventilation. Slowly and carefully pour the reaction mixture onto the ice slurry with vigorous stirring. The product will begin to precipitate.
-
Neutralization and Isolation: Once the quench is complete, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the slurry is ~7. Stir for 1 hour. Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 200 mL) until the filtrate is neutral.
-
Purification by Recrystallization: Transfer the crude, damp solid to an appropriately sized flask. Add ethanol and heat to reflux until the solid completely dissolves. Slowly add hot water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1 hour to complete crystallization.
-
Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry in a vacuum oven at 40-50 °C to a constant weight.
-
Characterization: The final product should be a white to off-white crystalline solid. Expected Yield: 75-85%. Melting Point: 73-77 °C.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature moderately. Confirm stoichiometry of reagents. |
| Loss during work-up. | Ensure complete precipitation by adjusting pH and allowing sufficient time for crystallization. | |
| Dark/Oily Product | Side reactions due to high temperature. | Maintain strict temperature control, especially during additions and quenching. |
| Impurities in starting material. | Use higher purity starting materials. | |
| Incomplete hydrolysis. | Ensure vigorous stirring and sufficient time during the aqueous work-up. | |
| Poor Crystallization | Incorrect solvent ratio. | Experiment with different solvent systems (e.g., hexane/ethyl acetate).[20] |
| Presence of oily impurities. | Wash the crude product with a non-polar solvent like hexane before recrystallization. |
Synthesis of Key Derivatives
The aldehyde functionality of this compound is a versatile handle for further synthetic transformations to produce a wide range of derivatives.
Caption: Key synthetic transformations of the core aldehyde.
Table 2: Representative Protocols for Derivative Synthesis
| Transformation | Target Derivative | Key Reagents & Conditions | General Protocol Outline |
| Oxidation | 2,6-Difluoro-4-methoxybenzoic acid | KMnO₄, acetone/water, reflux | Dissolve aldehyde in acetone, add aqueous KMnO₄ solution, reflux until purple color disappears. Quench with Na₂SO₃, filter MnO₂, acidify filtrate to precipitate the carboxylic acid. |
| Reduction | (2,6-Difluoro-4-methoxyphenyl)methanol | NaBH₄, methanol, 0 °C to RT | Dissolve aldehyde in methanol, cool in an ice bath. Add NaBH₄ portion-wise. Stir until reaction is complete (TLC). Quench with water, extract with ethyl acetate, and purify. |
| Reductive Amination | N-Alkyl-(2,6-difluoro-4-methoxybenzyl)amine | Primary amine (R-NH₂), NaBH(OAc)₃, DCE | Stir aldehyde and amine in dichloroethane (DCE). Add sodium triacetoxyborohydride. Stir at room temperature until complete. Work-up with aqueous base and extract. |
| Wittig Reaction | 2,6-Difluoro-4-methoxy-stilbene derivative | Wittig salt (e.g., Ph₃P⁺CH₂R Br⁻), strong base (e.g., n-BuLi, NaH), THF | Generate the ylide by deprotonating the phosphonium salt with a strong base in THF. Add the aldehyde solution and stir. Quench, extract, and purify the resulting alkene. |
Conclusion
The Vilsmeier-Haack reaction provides a robust, efficient, and scalable pathway for the synthesis of this compound, a high-value intermediate in modern chemistry. Careful control of reaction exotherms and adherence to established safety protocols are paramount for successful industrial-scale production. The resulting aldehyde serves as a versatile platform for the creation of a diverse library of derivatives, enabling further research and development in the pharmaceutical and materials science fields.
References
- Chem-Impex. This compound. [Link]
- Chem-Impex. 2,6-difluoro-4-méthoxybenzaldéhyde. [Link]
- NROChemistry. Vilsmeier-Haack Reaction. [Link]
- Grignard Synthesis of Triphenylmethanol. Grignard Reaction. [Link]
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. [Link]
- Vilsmeier-Haack Reaction. Vilsmeier-Haack Reaction. [Link]
- Google Patents. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Organic Syntheses.
- ResearchGate. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]
- PubMed. Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines. [Link]
- Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]
- ACS Publications. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]
- Semantic Scholar. Preparation of 2,6-dialkoxybenzaldehydes. [Link]
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- 10. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 4-Methoxyphenylmagnesium bromide 0.5M tetrahydrofuran 13139-86-1 [sigmaaldrich.com]
- 13. Grignard Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. 格氏试剂 [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mt.com [mt.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Protection of 2,6-Difluoro-4-methoxybenzaldehyde in Complex Synthesis
Abstract
2,6-Difluoro-4-methoxybenzaldehyde is a valuable aromatic building block in the synthesis of pharmaceuticals and advanced materials, prized for the unique electronic and steric properties conferred by its substituents.[1] However, the inherent reactivity of the aldehyde group, coupled with the electron-deficient nature of the difluorinated ring, presents significant challenges in multi-step synthetic sequences. This guide provides a comprehensive analysis of protecting group strategies tailored for this substrate. We delve into the rationale behind selecting appropriate protecting groups, present detailed, field-tested protocols for the formation and cleavage of acetals and dithioacetals, and discuss orthogonal strategies to ensure the successful execution of complex synthetic routes.
Introduction: The Synthetic Challenge
The successful incorporation of the 2,6-difluoro-4-methoxyphenyl moiety into a target molecule often requires chemical transformations on other parts of a synthetic intermediate. The aldehyde group is highly susceptible to nucleophilic attack, oxidation, and reduction, making its temporary masking a frequent necessity.[2][3] The primary challenge lies in selecting a protecting group that is:
-
Easily and efficiently installed in high yield.
-
Robustly stable to a wide range of downstream reaction conditions (e.g., organometallic reagents, basic hydrolysis, mild oxidation/reduction).
-
Selectively removed under mild conditions that do not compromise the integrity of the target molecule, including the methoxy group and C-F bonds.[4]
This document serves as a practical guide for researchers to navigate these challenges, ensuring high-yield, predictable outcomes in their synthetic endeavors.
Reactivity Profile of this compound
The synthetic strategy begins with a clear understanding of the molecule's electronic landscape. The two fluorine atoms at the ortho positions are powerful inductive electron-withdrawing groups. This effect significantly increases the electrophilicity of the carbonyl carbon, making the aldehyde exceptionally reactive towards nucleophiles. While the para-methoxy group is an electron-donating group through resonance, its effect is substantially outweighed by the potent inductive pull of the flanking fluorine atoms.
The ether linkage of the methoxy group is generally stable. However, like other anisole derivatives, it can be susceptible to cleavage by strong Lewis acids (e.g., BBr₃) or harsh protic acids (e.g., HI), which is a key consideration when selecting deprotection conditions.[5]
Caption: Electronic effects influencing reactivity.
Aldehyde Protection: Acetal and Dithioacetal Strategies
The most reliable and widely used methods for protecting aldehydes are their conversion to cyclic acetals or dithioacetals.[6][7][8] These groups are exceptionally stable under neutral, basic, and nucleophilic conditions, making them ideal for subsequent steps involving Grignard reagents, organolithiums, or hydride reducing agents.[7]
Strategy 1: Cyclic Acetal (1,3-Dioxolane) Formation
The reaction of an aldehyde with ethylene glycol in the presence of an acid catalyst forms a five-membered 1,3-dioxolane ring. This is a reversible process, and the removal of water is critical to drive the equilibrium toward the protected product.[2][9]
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Ethylene glycol (1.5 - 2.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 - 0.05 eq)
-
Toluene or Benzene (solvent)
-
Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer
-
Saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add this compound, toluene (approx. 0.2 M concentration), ethylene glycol, and p-TsOH·H₂O.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aq. NaHCO₃ to neutralize the acid catalyst.[2] Follow with a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, 2-(2,6-difluoro-4-methoxyphenyl)-1,3-dioxolane, can be purified by column chromatography on silica gel or vacuum distillation if necessary.
-
-
Reagents & Equipment:
-
Protected aldehyde (1.0 eq)
-
Acetone/Water mixture (e.g., 4:1 v/v)
-
p-Toluenesulfonic acid (p-TsOH) or dilute HCl (catalytic)
-
Magnetic stirrer, round-bottom flask
-
Ethyl acetate, saturated aqueous sodium bicarbonate, brine
-
-
Procedure:
-
Dissolve the acetal-protected compound in an acetone/water mixture.
-
Add a catalytic amount of acid (e.g., p-TsOH).
-
Stir the mixture at room temperature. The progress of the hydrolysis can be monitored by TLC.[6] Reaction times can range from 1 to 12 hours.
-
Once deprotection is complete, neutralize the acid by adding saturated aq. NaHCO₃.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected aldehyde.
-
Strategy 2: Cyclic Dithioacetal (1,3-Dithiane) Formation
For reactions requiring exceptional stability, particularly towards certain Lewis acids, a 1,3-dithiane is the protecting group of choice.[8] Formed from 1,3-propanedithiol, these six-membered rings are robust but require specific conditions for cleavage.[10][11]
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
1,3-Propanedithiol (1.1 - 1.2 eq)[12]
-
Boron trifluoride etherate (BF₃·OEt₂) or anhydrous HCl (catalyst)
-
Dichloromethane (DCM) or Chloroform (CHCl₃) (anhydrous solvent)
-
Magnetic stirrer, inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
Dissolve the aldehyde in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C in an ice bath.
-
Add 1,3-propanedithiol, followed by the dropwise addition of the Lewis acid catalyst (e.g., BF₃·OEt₂).
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours).
-
Quench the reaction by slowly adding water or a saturated aq. NaHCO₃ solution.
-
Extract the product with DCM, wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
After filtration and concentration, the resulting 2-(2,6-difluoro-4-methoxyphenyl)-1,3-dithiane can be purified by chromatography.
-
Data Summary: Aldehyde Protecting Groups
| Protecting Group | Formation Conditions | Stability | Deprotection Conditions | Notes |
| 1,3-Dioxolane | Ethylene glycol, cat. acid (p-TsOH), azeotropic water removal | Stable to bases, nucleophiles, hydrides, catalytic hydrogenation.[6] Labile to acid. | Aqueous acid (HCl, H₂SO₄, p-TsOH), mild Lewis acids.[9][13] | Most common and versatile choice for general synthesis. |
| 1,3-Dithiane | 1,3-Propanedithiol, Lewis acid (BF₃·OEt₂) or protic acid | Exceptionally stable to acid, base, and most reagents.[8] | Oxidative (e.g., HgCl₂/CaCO₃, NCS, DMP) or reductive conditions. | Used when extreme stability is required. Enables umpolung reactivity.[12] |
Orthogonal Protection Strategies
In complex syntheses, multiple protecting groups may be required. An orthogonal strategy allows for the selective removal of one group without affecting others.[14][15][16] For instance, if a molecule contains both our acetal-protected aldehyde and a base-labile ester (e.g., an acetate), the acetal can be removed under acidic conditions without cleaving the ester. Conversely, the ester could be saponified with a base while leaving the acid-stable acetal intact.
Caption: Orthogonal deprotection workflow.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Acetal Formation | 1. Inefficient water removal. 2. Deactivated catalyst. 3. Steric hindrance. | 1. Ensure the Dean-Stark trap is functioning correctly; add activated molecular sieves to the reaction. 2. Use fresh p-TsOH·H₂O. 3. Increase reaction time and/or temperature. |
| Low Yield on Deprotection | 1. Incomplete reaction. 2. Substrate degradation under harsh acidic conditions. | 1. Allow longer reaction time or add a small amount of additional acid catalyst. 2. Use milder conditions (e.g., catalytic pyridinium p-toluenesulfonate (PPTS) in acetone/water).[9] |
| Accidental Deprotection | Trace acidic impurities during workup or chromatography of a subsequent step. | Neutralize reaction mixtures with a mild base (e.g., NaHCO₃ or triethylamine) before concentration. Use silica gel that has been pre-treated with triethylamine for chromatography. |
References
- Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- ScienceDirect. (n.d.). Deprotection of cyclic/acyclic acetals and ketals using nickel boride in methanol.
- Ji, S., et al. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Myers, A. (n.d.). Protecting Groups. Harvard University.
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
- Wikipedia. (n.d.). Protecting group.
- Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega.
- Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega.
- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
- Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure.
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.
- Mill-Distributor. (n.d.). The Indispensable Role of 1,3-Propanedithiol in Organic Synthesis.
- Wu, Y., et al. (2002). The First Nonthiolic, Odorless 1,3-Propanedithiol Equivalent and Its Application in Thioacetalization. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Propane-1,3-dithiol.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Halcomb, R. L., & Woerpel, K. A. (2018). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Accounts of Chemical Research.
- Wanhongrun. (2025). How does anisole react with acids?.
- Wikipedia. (n.d.). Anisole.
- Cann, M. C., & Connelly, M. E. (2019). Green Chemistry: Principles and Case Studies.
- Kim, Y. H., & Kim, H. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal.
- PubChemLite. (n.d.). This compound (C8H6F2O2).
- Pearson+. (n.d.). Describe two ways to prepare anisole from benzene.
- Farrell, J. R., et al. (2021). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. Journal of the American Chemical Society.
- Allen. (n.d.). What happens when anisole is treated with Lewis acid?.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Anisole - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. Propane-1,3-dithiol - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. fiveable.me [fiveable.me]
- 15. Protective Groups [organic-chemistry.org]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
Application Note: Leveraging 2,6-Difluoro-4-methoxybenzaldehyde for the Rational Design of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a pivotal class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer, making them high-priority targets for therapeutic intervention.[1] The design of potent and selective kinase inhibitors often relies on the strategic use of highly functionalized building blocks that can optimize target engagement and confer favorable physicochemical properties. This document provides a detailed guide on the application of 2,6-Difluoro-4-methoxybenzaldehyde, a versatile and strategically important chemical scaffold, in the synthesis of novel kinase inhibitors. We will explore the unique advantages of the 2,6-difluoro-4-methoxyphenyl moiety, provide detailed synthetic protocols, and discuss methodologies for biological evaluation.
The Strategic Advantage of the 2,6-Difluoro-4-methoxyphenyl Moiety
The substitution pattern of this compound is not arbitrary; it is a carefully orchestrated combination of functional groups designed to address key challenges in drug design, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3]
-
Role of the Ortho-Difluoro Groups: The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry.[4] The two fluorine atoms at the ortho positions to the point of attachment exert a powerful influence through:
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of adjacent functionalities, influencing ionization state and target interaction.[5]
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and multipolar interactions with the protein backbone, particularly in the hinge region of many kinases.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring less susceptible to oxidative metabolism by Cytochrome P450 enzymes, which can improve the half-life of the drug.[5]
-
Conformational Control: Steric hindrance from the ortho-fluorines can restrict the rotation of the phenyl ring, locking it into a specific, and often more favorable, conformation for binding to the kinase active site.[3]
-
-
Role of the Para-Methoxy Group: The methoxy group is another privileged substituent in drug design.[2] Its presence at the para-position contributes by:
-
Improving Solubility: The oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility, a critical factor for bioavailability.[6]
-
Target Interactions: The methoxy group can form key hydrogen bonds with amino acid residues in the ATP-binding pocket.
-
Fine-Tuning Lipophilicity: It provides a balance to the lipophilic nature of the aromatic ring, helping to keep the overall molecule within the desired "drug-like" chemical space.[7][8]
-
The combination of these features makes the 2,6-difluoro-4-methoxyphenyl moiety a powerful scaffold for creating inhibitors that are potent, metabolically robust, and possess favorable pharmacokinetic profiles.
Caption: General synthetic workflow from the aldehyde to a final inhibitor.
Protocol 2.1: Oxidation to 2,6-Difluoro-4-methoxybenzoic Acid
This protocol describes a standard Pinnick oxidation, which is highly effective for converting aldehydes to carboxylic acids without over-oxidation or side reactions on the electron-rich aromatic ring.
Materials:
-
This compound (1.0 eq)
-
Sodium chlorite (NaClO₂, 1.5 eq)
-
Sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq)
-
2-Methyl-2-butene (5.0 eq)
-
Tert-butanol (t-BuOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in t-BuOH in a round-bottom flask.
-
Add 2-methyl-2-butene to the solution. This acts as a scavenger for the hypochlorite byproduct.
-
In a separate flask, dissolve sodium chlorite and sodium dihydrogen phosphate in water.
-
Slowly add the aqueous solution of NaClO₂/NaH₂PO₄ to the aldehyde solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction vigorously for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quench the reaction by adding saturated Na₂S₂O₃ solution to neutralize any remaining oxidant.
-
Remove the t-BuOH under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 2,6-Difluoro-4-methoxybenzoic acid, which can often be used in the next step without further purification.
Protocol 2.2: Amide Coupling with a Heterocyclic Amine Core
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent, to form the critical amide bond.
Materials:
-
2,6-Difluoro-4-methoxybenzoic acid (from Protocol 2.1, 1.0 eq)
-
Amine-bearing heterocycle (e.g., 3-amino-5-methyl-1H-pyrazole, 1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium chloride (LiCl)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry, nitrogen-flushed flask, add 2,6-Difluoro-4-methoxybenzoic acid, the heterocyclic amine, and HATU.
-
Dissolve the solids in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF, 2x), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor scaffold. [9]
Biological Evaluation: In Vitro Kinase Assay
Once synthesized and purified, the novel compound must be tested for its ability to inhibit the target kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining in solution after a kinase reaction.
Caption: Competitive inhibition of a kinase at the ATP-binding site.
Protocol 3.1: General Kinase Glo® Assay for IC₅₀ Determination
Principle: This assay quantifies kinase activity by measuring the amount of ATP consumed. Low kinase activity (due to inhibition) results in a high ATP concentration and a strong luminescent signal.
Materials:
-
Target kinase enzyme
-
Kinase-specific substrate
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)
-
Assay buffer (specific to the kinase)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the inhibitor compound in DMSO, typically starting from 10 mM. Then, perform a further dilution into the assay buffer to the desired final concentrations.
-
Reaction Setup: To each well of the assay plate, add:
-
Kinase enzyme (at a predetermined concentration).
-
Substrate and ATP (at or near its Km for the enzyme).
-
Diluted inhibitor compound (or DMSO for control wells).
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a set period (e.g., 60 minutes).
-
Signal Detection:
-
Allow the plate to return to room temperature.
-
Add an equal volume of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates the luminescence reaction.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Table 2: Example Data Presentation for Novel Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Control-Inhibitor | Example Kinase A | 15 |
| Test-Cmpd-001 | Example Kinase A | 25 |
| Test-Cmpd-002 | Example Kinase A | 8 |
| Test-Cmpd-001 | Off-Target Kinase B | >10,000 |
| Test-Cmpd-002 | Off-Target Kinase B | 1,250 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. [10][11]Its unique electronic and steric properties, derived from the ortho-difluoro and para-methoxy substitution, provide a robust foundation for developing compounds with high potency, improved metabolic stability, and favorable drug-like characteristics. The protocols outlined in this document offer a clear and reproducible framework for the synthesis and subsequent biological evaluation of inhibitors derived from this scaffold, enabling the efficient generation of new chemical entities for hit-to-lead optimization in drug discovery programs.
References
- Kossakowski, K., et al. (2024). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
- Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
- Keio University. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. [Link]
- Wenta, W., & Kleszczyński, K. (2021). Compounds from Natural Sources as Protein Kinase Inhibitors. MDPI. [Link]
- Babkov, D. A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]
- Hryshchyk, A., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]
- Kypreos, K. E., & Zervou, M. (2015). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]
- PubChem. 2,6-Difluoro-4-methoxybenzoic acid. [Link]
- Shultz, M. D. (2019). Physical Properties in Drug Design.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. [Link]
- Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry.
- Stanifer, M. L., et al. (2024). Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation.
- Kossakowski, K., et al. (2024). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. [Link]
- PubChem. 3,4-Difluoro-2-methoxybenzaldehyde. [Link]
- Royal Society of Chemistry. Kinases Home. [Link]
- Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022.
- Do, C. V., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. MDPI. [Link]
- Wang, M., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. PubMed. [Link]
- Kubo, I., & Kinst-Hori, I. (1999). 2-Hydroxy-4-methoxybenzaldehyde: a potent tyrosinase inhibitor from African medicinal plants. PubMed. [Link]
- Furukawa, S., & Kobayashi, J. (2024). 9,10-Difluoro-9,10-disila-9,10-dihydroanthracene. MDPI. [Link]
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- 4. chemrxiv.org [chemrxiv.org]
- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Reactions with 2,6-Difluoro-4-methoxybenzaldehyde
Welcome to the technical support center for 2,6-Difluoro-4-methoxybenzaldehyde. This versatile aromatic aldehyde is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique electronic properties, stemming from the fluorine and methoxy groups, enhance reactivity and selectivity in various chemical transformations.[1] However, these same features can present challenges, often leading to lower than expected yields. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reactions and achieve higher yields.
I. Understanding the Reactivity of this compound
The two fluorine atoms ortho to the aldehyde group exert a strong electron-withdrawing inductive effect, which can influence the reactivity of the carbonyl group and the aromatic ring. The methoxy group at the para position, conversely, is an electron-donating group through resonance. This electronic interplay is crucial to consider when planning and troubleshooting reactions.
II. Troubleshooting Common Low-Yield Reactions
This section addresses specific, common reactions where low yields are frequently encountered with this compound and provides actionable solutions.
A. Vilsmeier-Haack Reaction for Synthesis
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds and is a common route for synthesizing substituted benzaldehydes.[3][4][5] However, achieving high yields with substrates like 3,5-difluoroanisole to produce this compound requires careful control of reaction parameters.
Question: My Vilsmeier-Haack reaction to synthesize this compound is giving me a low yield. What are the most likely causes and how can I fix them?
Answer:
Low yields in the Vilsmeier-Haack formylation of 3,5-difluoroanisole are often traced back to three critical areas: the quality of reagents, the formation and reactivity of the Vilsmeier reagent, and the reaction conditions.
1. Reagent Quality and Stoichiometry:
-
Moisture is the Enemy: The Vilsmeier reagent is highly sensitive to moisture. Ensure that your N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are anhydrous.[6] Use freshly opened bottles or properly dried solvents.
-
Reagent Equivalents: An insufficient amount of the Vilsmeier reagent can lead to an incomplete reaction.[6] A common molar ratio is 1.5 to 3.0 equivalents of the Vilsmeier reagent relative to the aromatic substrate.[6]
2. Vilsmeier Reagent Formation and Addition:
-
Controlled Formation: The Vilsmeier reagent should be prepared in situ at a low temperature (e.g., 0°C) by slowly adding POCl₃ to DMF.[6] This exothermic reaction needs to be controlled to prevent reagent decomposition.
-
Substrate Addition: Add the 3,5-difluoroanisole solution dropwise to the pre-formed Vilsmeier reagent at a low temperature.[6] This ensures that the substrate reacts with the active reagent rather than decomposing under harsh conditions.
3. Reaction Temperature and Time:
-
Temperature Optimization: While the initial formation is done at a low temperature, the subsequent reaction with the aromatic substrate may require heating to proceed at a reasonable rate.[6] The optimal temperature depends on the reactivity of the substrate and should be determined empirically, often ranging from room temperature to 80°C.[6]
-
Monitoring is Key: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid the formation of byproducts from prolonged heating.
| Parameter | Standard Condition | Optimized Condition for Higher Yield | Rationale |
| Reagents | Standard grade | Anhydrous DMF and freshly distilled POCl₃ | Vilsmeier reagent is highly moisture-sensitive. |
| Reagent Ratio | 1.1 eq. Vilsmeier reagent | 1.5 - 3.0 eq. Vilsmeier reagent | Ensures complete consumption of the starting material.[6] |
| Temperature | Room Temperature | Initial formation at 0°C, then gradual heating (40-80°C) | Controls exothermicity and optimizes reaction rate.[6] |
| Monitoring | Time-based | TLC or LC-MS analysis | Prevents byproduct formation from over-reaction. |
B. Grignard Reactions
The addition of a Grignard reagent to the aldehyde functionality of this compound is a fundamental C-C bond-forming reaction to produce secondary alcohols.[7][8] However, the electrophilicity of the carbonyl carbon and potential side reactions can lead to diminished yields.
Question: I am attempting a Grignard reaction with this compound, but my yields are consistently low. What troubleshooting steps should I take?
Answer:
Low yields in Grignard reactions are a classic problem in organic synthesis and are almost always due to one of a few key issues.
1. Anhydrous Conditions are Non-Negotiable:
-
Glassware and Solvents: Grignard reagents are potent bases and will react with even trace amounts of water.[9] All glassware must be rigorously flame-dried or oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[9]
-
Starting Material Purity: Ensure your this compound is free of water.
2. Grignard Reagent Quality and Titration:
-
Fresh is Best: Use freshly prepared Grignard reagent for the best results. The concentration of commercially available or stored Grignard reagents can decrease over time.
-
Titration is Crucial: Always titrate your Grignard reagent before use to determine its exact concentration.[10] This will ensure you are using the correct stoichiometry.
3. Reaction Conditions and Side Reactions:
-
Temperature Control: The addition of the aldehyde to the Grignard reagent should be done at a low temperature (e.g., 0°C or -78°C) to control the exothermic reaction and minimize side reactions.
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with any unreacted alkyl/aryl halide, known as Wurtz coupling.[11] This can be minimized by the slow addition of the halide to the magnesium turnings during the Grignard reagent preparation.[11]
-
Enolization: While less common with aldehydes than ketones, a bulky Grignard reagent can act as a base and deprotonate the alpha-carbon of the aldehyde, leading to the recovery of starting material after workup.[7][9]
Workflow for a High-Yield Grignard Reaction:
Caption: Troubleshooting reductive amination.
III. Frequently Asked Questions (FAQs)
Q1: How can I purify this compound if I suspect it is impure?
A1: Impurities in the starting aldehyde can significantly impact reaction yields. Recrystallization is an effective method for purification. A common solvent system for recrystallization is a mixture of diethyl ether and petroleum ether. [12]Alternatively, column chromatography on silica gel can be used.
Q2: Are there any stability concerns with this compound?
A2: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid (2,6-Difluoro-4-methoxybenzoic acid). [13]It is best to store this compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (0-8°C) to minimize degradation. [1][2] Q3: Can I use this compound in reactions that are sensitive to acidic or basic conditions?
A3: While the compound itself is relatively stable, strong acidic or basic conditions can potentially lead to side reactions. For instance, strong bases could promote Cannizzaro-type reactions, although this is less likely with substituted benzaldehydes. It is always advisable to perform a small-scale trial reaction to assess the stability of the aldehyde under your specific reaction conditions.
Q4: The literature reports a high yield for a reaction I am attempting, but I am consistently getting a much lower yield. What could be the reason?
A4: Discrepancies between literature-reported yields and experimental results are common. [14]Several factors could be at play:
-
"Lying" Literature: Sometimes, reported yields represent the best result from multiple attempts and may not be consistently reproducible. [14]* Subtle Differences in Procedure: Seemingly minor details that are not fully described in the experimental section can have a significant impact on the outcome. This could include the rate of addition of reagents, the efficiency of stirring, or the specific grade of a reagent.
-
Scale-Up Effects: Reactions that work well on a small scale may not translate directly to a larger scale without re-optimization.
IV. References
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. Retrieved from [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from [Link]
-
Batey, R. A., et al. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 9(18), 3559-3562.
-
Reddit. (2022). Problems with wittig reaction. Retrieved from [Link]
-
Google Patents. (2016). CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde. Retrieved from
-
PubChem. (n.d.). 2,6-Difluoro-4-hydroxybenzaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Springer. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
Wang, Z., et al. (2018). Direct Asymmetric Reductive Amination of α-Keto Acetals. Organic Letters, 20(17), 5328-5332.
-
Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
National Institutes of Health. (2017). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H6F2O2). Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzoic acid. Retrieved from [Link]
-
White Rose Research Online. (2021). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. Retrieved from [Link]
-
ResearchGate. (2025). Reductive Amination of Aldehyde 2,4.Dinitorophenylhydrazones Using 2-Picoline Borane and High-Performance Liquid Chromatographic Analysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
side reactions of 2,6-Difluoro-4-methoxybenzaldehyde and how to avoid them
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2,6-Difluoro-4-methoxybenzaldehyde (CAS: 256417-10-4). This versatile aromatic aldehyde is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, prized for the unique electronic properties conferred by its fluorine and methoxy substituents.[1][2] However, its inherent reactivity can present challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to help you identify, understand, and mitigate common side reactions, ensuring the success of your experiments.
Troubleshooting Guide & FAQs
Q1: My reaction mixture or purified product shows a significant acidic impurity by TLC, LC-MS, or pH testing. What is happening and how can I prevent it?
A1: This is a classic case of oxidation.
-
Plausible Cause (Expertise & Experience): The aldehyde group (-CHO) is highly susceptible to oxidation, converting to the corresponding carboxylic acid (2,6-Difluoro-4-methoxybenzoic acid). This is one of the most common degradation pathways for benzaldehydes.[3][4] The reaction can be initiated by atmospheric oxygen, especially in the presence of light, metal ion impurities, or peroxide contaminants in solvents.[4][5] The electron-withdrawing fluorine atoms can further influence the aldehyde's susceptibility to certain oxidative conditions.[6]
-
Troubleshooting & Prevention (Trustworthiness):
-
Inert Atmosphere: The most effective preventative measure is to handle the aldehyde under an inert atmosphere (e.g., Nitrogen or Argon) at all stages, including storage, weighing, and reaction setup.[4]
-
Solvent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen. Ensure solvents are tested for and free of peroxides, which can initiate oxidation.[4]
-
Storage: Store this compound at low temperatures (0-8°C is recommended) and protected from light.[1][2] The addition of a radical inhibitor like hydroquinone or BHT during storage can also be effective, though this may need to be removed before reaction.[5]
-
Pre-reaction Purification: If you suspect the starting material is already contaminated, it can be purified. A common method involves washing a solution of the aldehyde in a non-polar solvent (e.g., diethyl ether) with a mild base like 10% sodium carbonate or bicarbonate solution to extract the acidic impurity as its water-soluble salt. Follow with a water wash to remove the base and dry thoroughly before use.[5]
-
-
Experimental Protocol: Pre-Reaction Purification of Aldehyde
-
Dissolve the crude this compound in diethyl ether (approx. 10 mL per 1 g).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with two portions of 10% aqueous sodium carbonate solution.
-
Wash with one portion of water, followed by one portion of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the purified aldehyde. Confirm purity by NMR or GC-MS before proceeding.
-
Q2: I'm running a reaction under strongly basic conditions without α-protons on my nucleophile, and I'm observing disproportionation into an alcohol and a carboxylic acid. What is this side reaction?
A2: You are likely observing the Cannizzaro reaction.
-
Plausible Cause (Expertise & Experience): this compound has no α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group). In the presence of a strong base (e.g., NaOH, KOH), two molecules of the aldehyde can react with each other. One molecule is reduced to the corresponding alcohol (2,6-Difluoro-4-methoxybenzyl alcohol), and the other is oxidized to the carboxylic acid (2,6-Difluoro-4-methoxybenzoic acid). This is a classic disproportionation reaction for non-enolizable aldehydes.
-
Troubleshooting & Prevention (Trustworthiness):
-
Base Selection: If possible, switch to a weaker, non-nucleophilic base that is sufficient to catalyze your desired reaction but not strong enough to initiate the Cannizzaro reaction. Bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often suitable alternatives.[7]
-
Temperature Control: The Cannizzaro reaction rate is highly temperature-dependent. Running your reaction at lower temperatures can significantly suppress this side reaction relative to your desired pathway.
-
Controlled Addition: If the aldehyde must be subjected to a strong base, consider a slow, controlled addition of the aldehyde to the reaction mixture containing the base and your other reactant. This keeps the instantaneous concentration of the free aldehyde low, minimizing its self-reaction.
-
-
Visualization: Competing Reaction Pathways
Caption: Competing pathways for the aldehyde under basic conditions.
Q3: While performing a metal-catalyzed cross-coupling (e.g., Suzuki, Heck), I'm seeing a significant amount of a defluorinated byproduct. How can I avoid this?
A3: This side reaction is known as hydrodefluorination or, more generally, dehalogenation.
-
Plausible Cause (Expertise & Experience): In palladium-catalyzed cross-coupling reactions, hydrodehalogenation is a known side reaction where the C-F bond is cleaved and replaced with a C-H bond.[7] This can occur through several mechanisms, including protonolysis of the Ar-Pd(II)-F intermediate, especially if sources of protons (like water) are present, or via reductive elimination from a hydride-palladium species. While C-F bonds are strong, the ortho-activating effect of the aldehyde can make them more susceptible under certain catalytic conditions.
-
Troubleshooting & Prevention (Trustworthiness):
-
Anhydrous Conditions: Strictly anhydrous (dry) reagents and solvents are critical. Water can act as a proton source, promoting hydrodefluorination.[7]
-
Base Selection: Use weaker, non-nucleophilic bases. Strong bases can facilitate protonolysis. Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over hydroxides.[7]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃). These ligands can accelerate the desired reductive elimination step, which outcompetes the dehalogenation pathway.[7]
-
Lower Temperature: Screen a range of lower reaction temperatures. Dehalogenation pathways can sometimes have a higher activation energy than the desired coupling, meaning they are less favorable at lower temperatures.[7]
-
Protect the Aldehyde: If the issue persists, consider protecting the aldehyde group as an acetal (e.g., diethyl acetal). This moderates the electron-withdrawing effect on the ring, potentially reducing the rate of dehalogenation. The aldehyde can be deprotected after the cross-coupling step.[7]
-
Q4: My reaction product appears viscous, sticky, or has turned into an insoluble solid, leading to low yields of the desired compound. What could be the cause?
A4: This strongly suggests polymerization.
-
Plausible Cause (Expertise & Experience): Aldehydes can undergo polymerization, especially when catalyzed by acidic or basic impurities or upon prolonged heating.[3] For fluorinated aldehydes, the electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, potentially making it more prone to polymerization under certain conditions.[3][6]
-
Troubleshooting & Prevention (Trustworthiness):
-
Neutralize Crude Product: Before distillation or purification, wash the crude product with a dilute sodium bicarbonate solution to remove any acidic catalysts, followed by a water wash. Ensure the material is thoroughly dried.[3]
-
Avoid High Temperatures: If distillation is necessary, use a high vacuum to lower the boiling point and minimize thermal stress on the compound.[3] Prolonged heating should be avoided.
-
"Cracking" the Polymer: In some cases, the polymerization is reversible. The monomer can sometimes be regenerated by carefully heating the polymer under a high vacuum in a process known as "cracking." The more volatile monomer will distill over, leaving the non-volatile polymer behind. The receiving flask should be well-cooled.[3]
-
-
Visualization: Troubleshooting Workflow
Caption: Decision tree for common product degradation issues.
Summary of Side Reactions and Mitigation Strategies
| Side Reaction | Primary Cause | Key Prevention Strategies |
| Oxidation | Exposure to air (oxygen), peroxides in solvents.[3][4][5] | Use inert atmosphere, pure/sparged solvents, store cold and dark.[4][5] |
| Cannizzaro Reaction | Strong base, no α-hydrogens. | Use a weaker, non-nucleophilic base; lower reaction temperature. |
| Hydrodefluorination | Proton sources (e.g., H₂O) in catalytic cycles.[7] | Use strictly anhydrous conditions, weaker bases, bulky ligands.[7] |
| Polymerization | Acidic/basic impurities, excessive heat.[3] | Neutralize before heating, use high vacuum for distillation.[3] |
| Demethylation | Strong Lewis or Brønsted acids (e.g., HBr, BBr₃). | Avoid strongly acidic conditions; use orthogonal protecting groups if necessary. |
References
- Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. (n.d.). Benchchem.
- How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes. (n.d.). Benchchem.
- Minimizing side reactions in atropaldehyde synthesis. (n.d.). Benchchem.
- This compound. (n.d.). Chem-Impex.
- 2,6-difluoro-4-méthoxybenzaldéhyde. (n.d.). Chem-Impex.
- What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid? (2016). ResearchGate.
- Contextualization within Halogenated Benzaldehyde Chemistry. (n.d.). Benchchem.
Sources
Technical Support Center: Optimizing Reaction Conditions for 2,6-Difluoro-4-methoxybenzaldehyde
Welcome to the technical support center for the synthesis and optimization of 2,6-Difluoro-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated aromatic aldehyde. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key characterization data to support your synthetic efforts.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3,5-difluoroanisole.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich aromatic ring.[1][2]
Q2: Why is the Vilsmeier-Haack reaction preferred for this transformation?
A2: The Vilsmeier-Haack reaction is well-suited for this synthesis due to several factors. The Vilsmeier reagent is a relatively mild electrophile, which is ideal for the formylation of activated aromatic rings like 3,5-difluoroanisole.[1] The methoxy group in the starting material is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. The reaction conditions are generally moderate and the reagents are readily available and cost-effective.[3]
Q3: What are the key parameters to control for a successful Vilsmeier-Haack reaction?
A3: For a successful and high-yielding reaction, it is crucial to control the following parameters:
-
Reagent Purity: The use of anhydrous DMF and freshly distilled or high-purity POCl₃ is critical, as the Vilsmeier reagent is highly moisture-sensitive.[4]
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the 3,5-difluoroanisole substrate should be carefully controlled to avoid side reactions such as di-formylation.
-
Temperature: The reaction temperature needs to be carefully managed, especially during the formation of the Vilsmeier reagent, which is an exothermic process. Low temperatures are generally favored to minimize side reactions.
-
Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.
Q4: How can I purify the final product, this compound?
A4: Purification of this compound can be achieved through several methods, depending on the nature of the impurities.
-
Aqueous Workup: The initial workup typically involves quenching the reaction mixture with ice water or a basic solution to hydrolyze the intermediate iminium salt.[4]
-
Extraction: The product is then extracted into a suitable organic solvent.
-
Washing: The organic layer should be washed with a dilute acid, followed by a basic solution (like sodium bicarbonate) to remove any acidic or basic impurities, and finally with brine.[5]
-
Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.
-
Distillation or Recrystallization: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether).[5]
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Degraded Reagents | Use freshly opened or distilled anhydrous DMF and high-purity POCl₃. Moisture can quench the Vilsmeier reagent.[4] |
| Incomplete Reaction | The reaction may be too slow at the current temperature. Gradually increase the reaction temperature and monitor the progress by TLC. For less reactive substrates, prolonged stirring at room temperature or gentle heating may be necessary. |
| Inefficient Vilsmeier Reagent Formation | Ensure slow, dropwise addition of POCl₃ to chilled DMF with vigorous stirring to maintain a low temperature and ensure proper formation of the reagent. |
| Substrate is not sufficiently activated | While 3,5-difluoroanisole is activated by the methoxy group, the fluorine atoms are deactivating. For particularly sluggish reactions, consider using a more potent formylating agent, although this may increase side reactions. |
Issue 2: Formation of Side Products
| Side Product | Possible Cause | Mitigation Strategy |
| Di-formylated Product | Excess Vilsmeier reagent. | Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Chlorinated Byproducts | The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures. | Maintain a low reaction temperature throughout the addition and reaction. |
| Polymeric Material | Impurities in the starting materials or prolonged reaction times at elevated temperatures. | Use purified starting materials and avoid unnecessarily long reaction times or high temperatures. Adding a small amount of an inhibitor like BHT during distillation can also help.[5] |
Issue 3: Difficult Workup or Product Isolation
| Problem | Possible Cause | Solution |
| Emulsion during extraction | Formation of salts during the workup. | Add brine to the aqueous layer to break the emulsion. If the problem persists, filter the entire mixture through a pad of celite. |
| Product is an oil and does not crystallize | The product may be impure or it may have a low melting point. | Attempt purification by vacuum distillation. If distillation is not feasible, try recrystallization from a different solvent system or use column chromatography. |
| Product darkens or decomposes upon standing | Aldehydes can be susceptible to air oxidation. | Store the purified product under an inert atmosphere (nitrogen or argon) in a sealed, amber vial at a low temperature.[5] |
III. Experimental Protocol: Synthesis of this compound
This protocol is an adapted procedure for the Vilsmeier-Haack formylation of 3,5-difluoroanisole.
Materials:
-
3,5-Difluoroanisole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), high purity
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The mixture should become a thick, white slurry, which is the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 3,5-difluoroanisole (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture back to 0 °C in an ice bath.
-
Prepare a solution of sodium acetate (4 equivalents) in water and add it slowly to the reaction mixture to quench the reaction and hydrolyze the intermediate iminium salt. Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a solid or oil.
IV. Visualization of Key Processes
A. Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack Reaction.
B. Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
V. Characterization Data
Accurate characterization of the final product is crucial for confirming its identity and purity. Below is a summary of expected spectroscopic data for this compound.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aldehyde proton (singlet, ~10.3 ppm), aromatic protons (a triplet or multiplet, ~6.7-6.9 ppm), and the methoxy group protons (singlet, ~3.9 ppm). |
| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~188 ppm), aromatic carbons (with characteristic C-F couplings), and the methoxy carbon (~56 ppm). |
| IR Spectroscopy | Characteristic absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹), C-H stretch of the aldehyde (~2850 and ~2750 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound (C₈H₆F₂O₂: 172.13 g/mol ). |
VI. References
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Human Metabolome Database. (2023). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]
-
Organic Syntheses. 3. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7. [Link]
-
Human Metabolome Database. (2023). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
-
P. G. Research Center, Department of Chemistry, Z.B. Patil College, & S. V. S's Dadasaheb Rawal College. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
PubChem. This compound. [Link]
-
Google Patents. Process for the preparation of fluorinated benzyl alcohols and aldehydes.
-
Google Patents. Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.
-
European Patent Office. (1983). Method for the purification of benzaldehyde (EP 0016487 B1). [Link]
-
Chegg. (2022). Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B | Chegg.com. [Link]
-
NIST. Benzaldehyde, 4-methoxy-. [Link]
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PhytoBank. 13C NMR Spectrum (PHY0032058). [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
ACS Publications. Journal of Natural Products. [Link]
-
ResearchGate. FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. [Link]
-
ResearchGate. FT-IR spectra of 4-methoxy benzaldehyde in percent of [Zr-UiO-66-PDC],.... [Link]
Sources
Technical Support Center: Stability and Handling of 2,6-Difluoro-4-methoxybenzaldehyde Derivatives
Welcome to the technical support guide for 2,6-Difluoro-4-methoxybenzaldehyde and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive building block. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to address the common stability challenges associated with this compound, ensuring the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Core Knowledge
This section addresses the most common foundational questions regarding the handling, storage, and inherent properties of this compound.
Q1: What are the primary stability concerns with this compound?
A1: The primary stability issue is the high susceptibility of the aldehyde functional group to oxidation. The two electron-withdrawing fluorine atoms at the ortho positions increase the electrophilicity of the carbonyl carbon, making the aldehyde group particularly prone to oxidation to the corresponding 2,6-Difluoro-4-methoxybenzoic acid.[1] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. Over time, even a pure sample can show significant degradation if not stored correctly.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability and purity, proper storage is critical. We recommend a multi-faceted approach summarized in the table below. The key is to minimize exposure to atmospheric oxygen and light.
| Parameter | Short-Term Storage (Days/Weeks) | Long-Term Storage (Months/Years) | Rationale |
| Temperature | 0-8°C (Refrigerated)[2][3] | -20°C (Frozen) | Reduces the rate of auto-oxidation and other potential degradation pathways. |
| Atmosphere | Tightly sealed container | Under an inert atmosphere (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary oxidant.[4][5] |
| Light | Amber vial or stored in the dark | Amber vial stored in a dark, opaque secondary container | Protects the compound from light-catalyzed oxidation. |
| Container | Glass vial with a tight-fitting cap | Glass vial with a PTFE-lined cap, sealed with paraffin film | Ensures an airtight seal and prevents contamination from plasticizers. |
Q3: What are the most common impurities I should expect in a commercial sample?
A3: The most prevalent impurity is 2,6-Difluoro-4-methoxybenzoic acid , the oxidation product.[1][6] Its presence can interfere with reactions, particularly those sensitive to acidic conditions or those requiring precise stoichiometry of the aldehyde. Depending on the synthetic route, trace amounts of starting materials or regioisomers may also be present. We strongly recommend verifying the purity of the material by NMR or HPLC before use in a critical reaction step.[7][8]
Q4: What safety precautions are necessary when handling this compound?
A4: Standard laboratory safety protocols should be followed. Work in a well-ventilated chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4][10] Avoid creating and inhaling dust. The compound is classified as a skin and eye irritant.[11]
Section 2: Troubleshooting Guide for Experimental Challenges
This section provides a question-and-answer guide to troubleshoot specific problems encountered during reactions involving this compound.
Issue 1: My reaction is giving a low yield, and TLC/NMR analysis shows a significant amount of unreacted starting material.
Q: I'm performing a nucleophilic addition (e.g., Grignard, Wittig), but the reaction is sluggish or stalls. What's going on?
A: This is a common issue with several potential causes. Let's break them down.
-
Cause A: Purity of the Aldehyde. The most likely culprit is that your starting material has partially oxidized to the corresponding benzoic acid. The acid will quench organometallic reagents (like Grignards) or react with bases used in other reactions (like Wittig ylide formation), effectively reducing the amount of active reagent and inhibiting the desired reaction.
-
Solution: Before starting your reaction, run a quick purity check. A simple proton NMR can be very informative; the aldehyde proton signal (around 10.3 ppm) will be diminished, and a new broad signal for the carboxylic acid proton may appear (>11 ppm). If significant oxidation has occurred, purification by column chromatography or recrystallization is necessary.
-
-
Cause B: Steric Hindrance. The two fluorine atoms in the ortho positions, while electronically activating, can also create steric hindrance around the carbonyl carbon.[1] This can slow down reactions with bulky nucleophiles.
-
Solution: If you suspect steric hindrance, consider the following adjustments:
-
Increase Reaction Temperature: Gently warming the reaction (if the reagents are stable) can provide the necessary activation energy to overcome the steric barrier.
-
Extend Reaction Time: Monitor the reaction by TLC over a longer period to see if conversion improves.
-
Use a Less Bulky Reagent: If possible, switching to a smaller, less sterically demanding nucleophile can significantly improve reaction rates.
-
-
Issue 2: My reaction produces a major, unidentified side product.
A: Besides the common oxidation product, there are other potential side reactions to consider, primarily driven by the unique electronic nature of the molecule.
-
Cause A: Oxidation During Reaction/Workup. Even if you start with pure material, oxidation can occur during the experiment, especially if the reaction is run for a long time or the workup is performed in air.
-
Solution: Always run reactions involving this aldehyde under an inert atmosphere of nitrogen or argon.[4] Use solvents that have been degassed to remove dissolved oxygen. During aqueous workup, minimize the time the compound is exposed to air, especially under basic conditions which can accelerate oxidation.
-
-
Cause B: Nucleophilic Aromatic Substitution (SNAr). The aromatic ring is electron-deficient due to the strong inductive effect of the two fluorine atoms and the aldehyde group. While fluorine is not a typical leaving group in SN2 reactions, it is an excellent leaving group in SNAr reactions on activated aromatic rings.[12][13] A potent nucleophile (e.g., an alkoxide, thiolate, or even a strong organometallic reagent) could potentially displace one of the fluorine atoms.
-
Solution: This side reaction is more likely at elevated temperatures or with an excess of a strong, non-hindered nucleophile. To mitigate this:
-
Control Stoichiometry: Use no more than a slight excess (e.g., 1.05-1.1 equivalents) of the nucleophile.
-
Lower the Temperature: Perform the addition at a lower temperature (e.g., 0°C or -78°C) to favor the faster kinetic attack at the carbonyl over the slower, higher-activation-energy SNAr pathway.
-
-
Visualizing the Problem: A Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving common issues.
Caption: Troubleshooting workflow for reactions with this compound.
Section 3: Key Protocols & Data
To support the troubleshooting guide, here are essential data and a standard protocol for ensuring the quality of your starting material.
Table of Properties
| Property | Value | Source |
| CAS Number | 256417-10-4 | [2] |
| Molecular Formula | C₈H₆F₂O₂ | [2] |
| Molecular Weight | 172.13 g/mol | [2] |
| Melting Point | 73-77 °C (lit.) | |
| Appearance | White to off-white solid | N/A |
Primary Degradation Pathway
The most significant stability issue is the oxidation of the aldehyde to a carboxylic acid. This process is often facilitated by ambient conditions.
Caption: The primary degradation route via oxidation.
Experimental Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)
This quick and simple protocol helps you visually assess the purity of your aldehyde before use.
Materials:
-
Silica gel TLC plate (e.g., glass-backed, F₂₅₄)
-
Developing chamber
-
Mobile Phase: 30% Ethyl Acetate in Hexanes (This is a good starting point; adjust polarity as needed)
-
Sample of this compound
-
Reference sample of 2,6-Difluoro-4-methoxybenzoic acid (if available)
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
Procedure:
-
Prepare Samples: Dissolve a small amount (1-2 mg) of your aldehyde in a suitable solvent like dichloromethane or ethyl acetate (approx. 0.5 mL). If you have the reference acid, prepare a separate solution.
-
Spot the TLC Plate: Using a capillary tube, spot your aldehyde solution on the baseline of the TLC plate. If available, co-spot the aldehyde and the reference acid in a third lane.
-
Develop the Plate: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the plate under a UV lamp (254 nm). The aromatic rings will show up as dark spots.
-
The aldehyde is moderately polar and should have an Rf value of approximately 0.4-0.5 in this system. The corresponding carboxylic acid is much more polar and will have a significantly lower Rf value (closer to the baseline, ~0.1-0.2).
-
To confirm, gently dip the plate in a KMnO₄ stain. The aldehyde will react with the stain, producing a yellow/brown spot against the purple background. The acid will also react. The presence of a distinct, lower Rf spot indicates the presence of the carboxylic acid impurity.
-
By implementing these checks and handling procedures, you can significantly improve the reliability and reproducibility of your experiments involving this compound and its derivatives.
References
- Benchchem. Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde. URL
- Khan Academy. Reactivity of aldehydes and ketones. URL
- Shen, B., et al. (2007). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. Journal of Fluorine Chemistry. URL
- ResearchGate.
- Chem-Impex. This compound. URL
- CDH Fine Chemical.
- Hardt, H., & Kok, B. (1976). Stabilization by glutaraldehyde of high-rate electron transport in isolated chloroplasts. Biochimica et Biophysica Acta (BBA) - Bioenergetics. URL
- Chem-Impex. 2,6-difluoro-4-méthoxybenzaldéhyde. URL
- Google Patents. US6137013A - Method of stabilizing aldehydes. URL
- Benchchem. Technical Support Center: Synthesis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone. URL
- Fisher Scientific.
- Fisher Scientific.
- Zellner, G., Kneifel, H., & Winter, J. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology. URL
- Benchchem. 2,6-Difluoro-4-methylbenzaldehyde | 1201597-22-9. URL
- Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. URL
- Ni, C., Hu, M., & Hu, J. (2016).
- Fisher Scientific.
- Sigma-Aldrich. This compound 97. URL
- Nature Communications. Electrochemical synthesis of peptide aldehydes via C‒N bond cleavage of cyclic amines. URL
- European Patent Office.
- Müller, C., et al. (2020). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules. URL
- ResearchGate. Oxidation of Benzaldehyde to Benzoic Acid. URL
- Supporting Information Aerobic Oxidation of Aldehydes into Acid in Water with Catalytic Carbene Copper under Neutral Conditions. URL
- Human Metabolome Database. Showing metabocard for 4-Methoxybenzaldehyde (HMDB0029686). URL
- PubChem. 3,4-Difluoro-2-methoxybenzaldehyde. URL
- Portugaliae Electrochimica Acta.
- ResearchGate.
- ResearchGate. Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. URL
- ResearchGate. Electrophilicity and nucleophilicity of commonly used aldehydes. URL
- MDPI.
- ResearchGate.
- Google Patents.
- Makosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews. URL
- PubChem. 2,6-Difluoro-4-hydroxybenzaldehyde. URL
- ResearchGate. Anticipated routes of metabolism for 2‐hydroxy‐4‐methoxybenzaldehyde. URL
- Benchchem. Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde. URL
- ResearchGate. (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. URL
- Sigma-Aldrich. 2,6-Difluoro-4-hydroxybenzaldehyde | 532967-21-8. URL
- Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. URL
- ChemRxiv.
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- 13. Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,6-Difluoro-4-methoxybenzaldehyde
Welcome to the technical support resource for the synthesis of 2,6-Difluoro-4-methoxybenzaldehyde (CAS No. 256417-10-4). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable fluorinated aromatic aldehyde. As a key building block in the development of novel pharmaceuticals and advanced materials, its successful synthesis is paramount.[1][2]
This document moves beyond a simple recitation of steps. It provides a causal framework for experimental choices, offers robust troubleshooting strategies for common issues, and is grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and regioselective method for synthesizing this compound?
A1: The most dependable and widely applicable method is the directed ortho-lithiation of 3,5-difluoroanisole, followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF). The methoxy group is a powerful ortho-directing group in lithiation reactions. Due to the symmetry of 3,5-difluoroanisole, lithiation occurs selectively and equivalently at the C2 and C6 positions, leading to a single desired intermediate that, upon formylation, yields the target product with high regioselectivity.[3]
Q2: Why is strict temperature control, especially at -78 °C, so critical during the lithiation step?
A2: Maintaining a cryogenic temperature (typically -78 °C, achieved with a dry ice/acetone bath) is crucial for several reasons. Firstly, the aryllithium intermediate is highly reactive and thermally unstable. Warmer temperatures can lead to decomposition and side reactions, such as reaction with the THF solvent. Secondly, organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are extremely strong bases. Low temperatures are necessary to control their reactivity, prevent undesired side reactions with the substrate, and ensure the selective deprotonation at the desired ortho-position.[4]
Q3: Can I use the Vilsmeier-Haack reaction as an alternative synthetic route?
A3: While the Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings, it presents challenges for this specific substrate.[5][6] The reaction of 3,5-difluoroanisole with the Vilsmeier reagent (formed from POCl₃ and DMF) could potentially yield the desired product. However, this method is often less regioselective and can lead to side products, including chlorinated impurities or di-formylated species, especially if the reaction conditions are not meticulously controlled.[7] For these reasons, directed ortho-lithiation is generally the superior strategy for this target molecule.
Q4: How should I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring.[8] Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to track the consumption of the 3,5-difluoroanisole starting material and the appearance of the more polar aldehyde product spot. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used on quenched aliquots of the reaction mixture to confirm product formation and identify potential byproducts.[9]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis via the directed ortho-lithiation pathway.
Issue 1: Low or No Product Yield After Workup
-
Potential Cause A: Inactive Organolithium Reagent
-
Scientific Rationale: n-Butyllithium and LDA are highly sensitive to air and moisture. Improper storage or frequent use of a bottle can lead to significant degradation, reducing the concentration of the active reagent.
-
Recommended Solution: Always use a fresh bottle of the organolithium reagent or titrate older bottles before use to determine the accurate molarity. A common titration method involves using diphenylacetic acid in THF. Ensure all additions are performed under a strictly inert atmosphere (Argon or Nitrogen) using proper syringe techniques.
-
-
Potential Cause B: Presence of Moisture or Protic Impurities
-
Scientific Rationale: Organolithium reagents are potent bases and will react instantly with any protic source (e.g., water, alcohols) in preference to deprotonating the aromatic ring. This quenches the reagent and halts the desired reaction.
-
Recommended Solution:
-
Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use anhydrous grade solvents, preferably from a solvent purification system or freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone).
-
Starting Material: Ensure the 3,5-difluoroanisole is free of water. If necessary, distill it or pass it through a short plug of activated alumina.
-
-
-
Potential Cause C: Incorrect Reaction Temperature
-
Scientific Rationale: As detailed in the FAQs, allowing the temperature to rise above -70 °C after adding the organolithium reagent can cause the aryllithium intermediate to decompose.
-
Recommended Solution: Ensure the reaction flask is well-immersed in a properly maintained dry ice/acetone or dry ice/isopropanol bath throughout the lithiation and formylation steps. Use a low-temperature thermometer to monitor the internal reaction temperature.
-
Issue 2: Multiple Spots on TLC Plate, Indicating an Impure Product Mixture
-
Potential Cause A: Impure Starting Material
-
Scientific Rationale: The presence of isomeric impurities in the 3,5-difluoroanisole starting material will lead to the formation of corresponding isomeric aldehyde byproducts, which can be difficult to separate from the desired product.
-
Recommended Solution: Verify the purity of the 3,5-difluoroanisole by ¹H NMR, ¹⁹F NMR, and/or GC-MS before beginning the synthesis. Purify via distillation if necessary.
-
-
Potential Cause B: Insufficient Reaction Time for Lithiation
-
Scientific Rationale: The deprotonation of the aromatic ring is not instantaneous. Insufficient stirring time after the addition of the organolithium reagent will result in unreacted starting material remaining when the DMF is added.
-
Recommended Solution: Allow the lithiation reaction to stir for the recommended time (typically 1-2 hours) at -78 °C to ensure complete formation of the aryllithium intermediate.[4]
-
-
Potential Cause C: Impure N,N-Dimethylformamide (DMF)
-
Scientific Rationale: Old or improperly stored DMF can decompose to dimethylamine and formic acid.[10] Dimethylamine can react with the organolithium reagent or other intermediates, leading to byproducts.
-
Recommended Solution: Use anhydrous DMF, preferably from a freshly opened bottle or distilled under reduced pressure from calcium hydride and stored over molecular sieves.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Potential Cause: Product is a Low-Melting Solid or Oil
-
Scientific Rationale: Fluorinated benzaldehydes can often be low-melting solids or oils, making crystallization challenging. The crude product after workup is often a colored oil.[4]
-
Recommended Solution:
-
Workup: After quenching the reaction with a mild acid (e.g., saturated NH₄Cl or acetic acid), perform a standard aqueous workup. Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine to remove residual salts and DMF.[4]
-
Purification: The most reliable method for purification is flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Crystallization: If a solid product is desired, after chromatography, attempt recrystallization from a non-polar/slightly polar solvent system, such as diethyl ether/petroleum ether or hexane/dichloromethane.[4]
-
-
Data Summary & Workflow
Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Starting Material | 3,5-Difluoroanisole | Precursor with methoxy directing group and correct fluorine substitution. |
| Lithiation Reagent | n-BuLi or LDA (1.05 - 1.1 eq) | Strong base for efficient ortho-deprotonation. A slight excess ensures full conversion. |
| Formylating Agent | Anhydrous DMF (1.1 - 1.2 eq) | Electrophile that introduces the -CHO group. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent suitable for stabilizing the aryllithium intermediate at low temperatures. |
| Lithiation Temp. | -78 °C | Critical for stability of the aryllithium intermediate and reaction selectivity.[4] |
| Reaction Time | 1-2 hours (Lithiation) | Ensures complete formation of the aryllithium species. |
| Expected Yield | 75-95% (Post-Purification) | Typical range for this type of optimized reaction.[4] |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low product yield.
Detailed Experimental Protocol
Materials:
-
3,5-Difluoroanisole
-
n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (or Ethyl Acetate)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Preparation: Under an inert atmosphere of Argon, add 3,5-difluoroanisole (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Dissolve the starting material in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. While maintaining this temperature, slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes. The solution may change color.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure the complete formation of the aryllithium intermediate.
-
Formylation: Slowly add anhydrous DMF (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Warming: After the DMF addition is complete, stir the mixture at -78 °C for an additional 15 minutes before removing the cooling bath and allowing the reaction to warm to room temperature.
-
Quenching & Workup: Carefully pour the reaction mixture into a beaker containing saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Washing & Drying: Combine the organic extracts and wash them sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, which may be a yellow or orange oil/solid.[4]
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure this compound.
References
- BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.
- ChemicalBook. (n.d.). 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
- International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
- Arkivoc. (2001). Preparation of 2,6-dialkoxybenzaldehydes.
Sources
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- 2. chemimpex.com [chemimpex.com]
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- 4. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 10. reddit.com [reddit.com]
common impurities in 2,6-Difluoro-4-methoxybenzaldehyde and their removal
Welcome to the technical support center for 2,6-Difluoro-4-methoxybenzaldehyde (DFMBA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after the synthesis of this versatile building block.[1][2] We will explore the origins of common impurities and provide detailed, field-proven protocols for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of DFMBA is largely dependent on the synthetic route employed. However, based on common formylation reactions of substituted anisoles, impurities typically arise from three main sources: unreacted starting materials, side-reactions, and product degradation.
-
Unreacted Starting Materials: The most common starting material for a directed ortho-lithiation followed by formylation would be 3,5-difluoroanisole. Incomplete reaction will leave this starting material in your crude product.
-
Process-Related Impurities: Solvents and reagents can lead to by-products. For example, if N,N-Dimethylformamide (DMF) is used as the formylating agent, residual DMF or its by-products may be present.[3]
-
Isomeric Impurities: While the directing groups strongly favor formylation at the C1 position, minor amounts of other isomers could potentially form depending on the reaction conditions.
-
Degradation Products:
-
2,6-Difluoro-4-methoxybenzoic acid: Aldehydes are susceptible to air oxidation, especially under non-inert conditions or during prolonged storage. This is a very common impurity.
-
Polymeric materials: Benzaldehyde derivatives can undergo polymerization, especially when heated or in the presence of acidic or basic catalysts.[4] This can manifest as a non-volatile, tar-like residue or the product solidifying in an irreversible manner.
-
Q2: My crude product is a yellow or reddish-orange oil/solid. How do I remove the color?
Colored impurities are common in formylation reactions.[3] These are often highly conjugated, non-volatile by-products.
For crystalline solids, the most effective method is recrystallization with the addition of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed by hot filtration. A subsequent recrystallization of the filtrate should yield a significantly purer, colorless product.[4]
Q3: The NMR of my product shows broad signals and the melting point is low and wide. What does this indicate?
This is a classic sign of impurities disrupting the crystal lattice of your final product. A low or broad melting point suggests the presence of residual solvents, unreacted starting materials, or other process-related impurities. If broad signals are present in the NMR, this could indicate the presence of polymeric material or dynamic exchange processes. Running a comprehensive impurity analysis using techniques like HPLC-UV or GC-MS is recommended to identify the specific contaminants.[5]
Q4: My DFMBA solidified and won't redissolve, or it darkened significantly during distillation. What happened?
This strongly suggests polymerization or decomposition.[4] Aldehydes, particularly when heated, can polymerize. The darkening during distillation indicates decomposition, which can be catalyzed by trace acidic or basic impurities at high temperatures.
To prevent this:
-
Neutralize: Before distillation, wash the crude material with a dilute sodium bicarbonate solution to remove any acidic impurities.[4]
-
Use High Vacuum: Distill under the lowest possible pressure to reduce the boiling point and minimize thermal stress on the compound.[4]
-
Add an Inhibitor: Consider adding a small amount (100-200 ppm) of a radical inhibitor like Butylated hydroxytoluene (BHT) to the distillation flask to prevent polymerization.[4]
-
Minimize Heating Time: Heat the distillation quickly and efficiently, and do not leave it heating for an extended period.
If polymerization has already occurred, it may be possible to "crack" the polymer by carefully heating it under a high vacuum. The volatile monomer (your desired product) may distill over, leaving the non-volatile polymer behind. The receiving flask should be cooled to prevent re-polymerization.[4]
Impurity Troubleshooting and Removal Guides
This section provides detailed protocols for the most effective purification techniques for this compound.
Summary of Impurities and Recommended Actions
| Impurity Type | Likely Source | Recommended Removal Method(s) |
| Unreacted 3,5-Difluoroanisole | Incomplete reaction | Vacuum Distillation, Column Chromatography |
| 2,6-Difluoro-4-methoxybenzoic acid | Air oxidation of the aldehyde | Aqueous wash with dilute base (e.g., NaHCO₃), Recrystallization |
| Colored By-products | Side reactions during synthesis | Recrystallization with activated charcoal |
| Polymeric Materials | Heat or catalyst-induced polymerization | Vacuum Distillation (with inhibitor), "Cracking" under vacuum |
| Residual Solvents (e.g., THF, Ether) | Incomplete removal after work-up | Drying under high vacuum |
Purification Workflow Overview
The following diagram illustrates a typical workflow for purifying crude DFMBA, moving from basic washes to high-purity techniques.
Caption: General purification workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Recrystallization for General Purification and Decolorization
This is the most common and effective first-line purification method for solid DFMBA, particularly for removing colored impurities and minor, less-soluble by-products. A similar solvent system is effective for related isomers.[3]
1. Solvent System Selection:
- A two-solvent system is often ideal. A "good" solvent in which DFMBA is soluble when hot, and a "poor" anti-solvent in which it is insoluble when cold.
- Recommended Pair: Diethyl Ether (good) / Petroleum Ether or Hexanes (poor).
2. Step-by-Step Procedure:
- Place the crude DFMBA solid into an appropriately sized Erlenmeyer flask.
- Add the "good" solvent (Diethyl Ether) dropwise while heating gently (e.g., in a warm water bath) and swirling, until the solid just dissolves. Use the minimum amount of hot solvent necessary.
- (Optional Decolorization): If the solution is colored, remove it from the heat, add a small amount of activated charcoal (approx. 1-2% by weight of your compound), and swirl. Gently heat the mixture for a few minutes.
- (Optional Hot Filtration): If charcoal was added, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.
- Slowly add the "poor" solvent (Hexanes) to the hot, clear solution until you see persistent cloudiness (the saturation point).
- Add a drop or two of the "good" solvent back to redissolve the cloudiness.
- Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
- Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
- Dry the crystals under a vacuum to remove all residual solvent.
Protocol 2: Aqueous Washing for Acidic/Basic Impurity Removal
This protocol is essential for pre-purification, especially before distillation, to remove acidic or basic contaminants that can catalyze decomposition.[4]
1. Preparation:
- Dissolve the crude DFMBA in a water-immiscible organic solvent like Diethyl Ether or Ethyl Acetate. Place this solution in a separatory funnel.
2. Step-by-Step Washing Procedure:
- Acid Wash (Optional): To remove basic impurities (e.g., from DMF), add an equal volume of dilute hydrochloric acid (e.g., 0.2 N HCl).[3] Shake vigorously, vent, and allow the layers to separate. Discard the lower aqueous layer.
- Base Wash: To remove acidic impurities (e.g., the carboxylic acid by-product), add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Shake, venting frequently as CO₂ may evolve. Discard the aqueous layer. Repeat until no more gas evolves.[4]
- Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water.[3]
- Drying: Transfer the organic layer to a clean flask and dry over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
- Filter off the drying agent and concentrate the solvent under reduced pressure to yield the washed, crude product, which is now ready for further purification like recrystallization or distillation.
References
- Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde - NINGBO INNO PHARMCHEM CO.,LTD.
- This compound (C8H6F2O2) - PubChem.
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improving the selectivity of reactions with 2,6-Difluoro-4-methoxybenzaldehyde
Welcome to the technical support center for 2,6-Difluoro-4-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile, yet electronically complex, building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively. The unique substitution pattern of this aldehyde—a strong para-donating methoxy group flanked by two powerful ortho-inductive withdrawing fluorine atoms—creates a delicate balance of reactivity that can be challenging to control. This guide will help you navigate these challenges to improve reaction selectivity and yield.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound. The format follows a logical progression from problem identification to cause analysis and actionable solutions.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Problem 1: Low yield or no reaction in nucleophilic additions to the carbonyl group (e.g., Grignard, organolithium addition). | A) Steric Hindrance: The two ortho-fluorine atoms create significant steric congestion around the aldehyde, impeding the approach of bulky nucleophiles.[1] B) Reduced Carbonyl Electrophilicity: While the fluorines are inductively withdrawing, the para-methoxy group is a strong resonance donor (+M effect), which partially reduces the electrophilicity of the carbonyl carbon compared to a non-substituted benzaldehyde.[2] | For Cause A (Steric Hindrance): 1. Switch to Less Bulky Reagents: Employ smaller organometallic reagents if possible (e.g., MeLi over t-BuLi). 2. Increase Thermal Energy: Gradually increase the reaction temperature in controlled increments (e.g., from 0°C to room temperature, or RT to 40°C) to provide sufficient energy to overcome the activation barrier. Monitor carefully for side reactions. For Cause B (Reduced Electrophilicity): 1. Introduce a Lewis Acid Catalyst: Add a Lewis acid such as MgBr₂·OEt₂, CeCl₃, or BF₃·OEt₂. The Lewis acid will coordinate to the carbonyl oxygen, withdrawing electron density and significantly increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3] |
| Problem 2: Formation of a major byproduct from Nucleophilic Aromatic Substitution (SNAr), displacing a fluorine atom. | A) Highly Basic/Nucleophilic Conditions: Strong nucleophiles, especially those that are also strong bases (e.g., alkoxides, amides), at elevated temperatures can attack the electron-deficient aromatic ring. The fluorine atoms are good leaving groups in SNAr reactions.[4] B) Activated Ring System: The powerful electron-withdrawing effect of the aldehyde group, combined with the inductive pull of the fluorines, makes the aromatic ring susceptible to nucleophilic attack, particularly at the C2 and C6 positions. | For Causes A & B: 1. Lower the Reaction Temperature: This is the most critical parameter. SNAr reactions typically have a higher activation energy than carbonyl additions. Running the reaction at or below room temperature will kinetically favor the desired carbonyl addition. 2. Use a Weaker Base/Nucleophile: If the nucleophile's basicity is the issue, consider using a pre-formed organometallic reagent rather than generating a nucleophile in situ with a strong base. 3. Protect the Aldehyde: If ring chemistry is desired or SNAr is unavoidable, protect the aldehyde as an acetal (e.g., dimethyl or diethyl acetal). This removes the strong electron-withdrawing group and deactivates the ring towards SNAr. |
| Problem 3: Low yields and/or side products in base-catalyzed reactions (e.g., Aldol, Knoevenagel condensations). | A) Competing Cannizzaro Reaction: In the presence of a strong base (like NaOH or KOH) and no α-protons on the aldehyde, a disproportionation reaction can occur, yielding the corresponding alcohol and carboxylic acid. B) Base Sensitivity: The aldehyde may degrade under harsh basic conditions. | For Causes A & B: 1. Switch to Milder Bases: Avoid strong hydroxides. Use weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[5] These are often sufficient to deprotonate the active methylene compound without promoting side reactions. 2. Strict Temperature Control: Maintain the reaction at low temperatures (e.g., 0°C to RT) to minimize degradation and side reactions.[6] |
| Problem 4: Poor or unexpected regioselectivity in Electrophilic Aromatic Substitution (EAS) on the ring. | Conflicting Directing Effects: The substituents exert competing influences: • -OCH₃: A powerful ortho, para-director (activating).[7] • -F (x2): Weak ortho, para-directors (deactivating).[8] • -CHO: A meta-director (deactivating).[2] The net effect makes predicting the outcome complex. | Analysis and Strategy: 1. Identify the Most Activated Position: The methoxy group is the strongest activating group. It directs ortho to itself, to positions C3 and C5. 2. Consider Steric and Electronic Factors: The C3 and C5 positions are also meta to the aldehyde group, which is favorable. They are not sterically hindered. Therefore, electrophilic substitution is most likely to occur at the C3 or C5 position . 3. Experimental Verification: Perform a small-scale test reaction and confirm the product structure using 2D NMR (NOESY/ROESY) to unambiguously determine the position of the new substituent relative to the methoxy and aldehyde protons. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal starting conditions for a selective Aldol condensation with this compound?
A: For a successful Claisen-Schmidt condensation, the key is to avoid strong bases that can cause side reactions.[9] Start with a mild base like potassium carbonate (K₂CO₃) or a catalytic amount of a stronger base like NaOH in ethanol at room temperature.[10][11] The electron-withdrawing fluorine groups enhance the electrophilicity of the carbonyl carbon, which can facilitate the reaction even under milder conditions than those used for less activated benzaldehydes.[2] Always monitor the reaction by TLC to track the consumption of the starting material and avoid prolonged reaction times.
Q2: I'm planning a Grignard reaction. Should I be concerned about dehalogenation (loss of fluorine)?
A: Dehalogenation is a known side reaction in cross-coupling chemistry but is less common in standard Grignard additions to benzaldehydes unless transition metal catalysts are present.[5] The primary concern with Grignard reagents is their high basicity, which could potentially lead to SNAr at high temperatures, as discussed in the troubleshooting guide. To ensure selectivity for carbonyl addition, use the following precautions:
-
Use freshly prepared Grignard reagent.
-
Perform the addition at a low temperature (start at 0°C or -78°C).
-
Ensure strictly anhydrous conditions, as water will quench the Grignard reagent and can be a proton source for side reactions.[1]
Q3: How can I protect the aldehyde group to perform chemistry on the aromatic ring?
A: An orthogonal protection strategy is essential if you need to perform reactions that are incompatible with the aldehyde.[12][13] The most common and robust method is to form a cyclic or acyclic acetal.
-
Recommended Protocol: Reflux the aldehyde in a solution of ethylene glycol (for a cyclic acetal) or trimethyl orthoformate (for a dimethyl acetal) with a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or CSA. Use a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.
-
Stability: These acetals are stable to bases, organometallics, hydrides, and oxidation/reduction conditions, but are easily removed with aqueous acid (e.g., 1M HCl in THF/water).
Q4: How do the fluorine atoms specifically alter the aldehyde's reactivity compared to 4-methoxybenzaldehyde?
A: The two ortho-fluorine atoms have two dominant effects:
-
Electronic Effect: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect, transmitted through the sigma bonds, increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more reactive toward nucleophiles than 4-methoxybenzaldehyde, all else being equal.[2][10]
-
Steric Effect: The physical size of the fluorine atoms creates a crowded environment around the carbonyl group. This steric hindrance makes it more difficult for nucleophiles to approach and attack the carbonyl carbon, thus decreasing the reaction rate.[1] The outcome of a reaction is a balance between these two opposing effects. For small nucleophiles, the electronic activation may dominate, while for bulky nucleophiles, steric hindrance will be the overriding factor.
Section 3: Key Experimental Protocols
Protocol 1: Lewis Acid-Mediated Grignard Addition for Sterically Hindered Systems
This protocol enhances the reactivity of the aldehyde towards nucleophilic attack, which is particularly useful when steric hindrance is a limiting factor.
-
Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, add a solution of this compound (1.0 eq) in anhydrous THF (approx. 0.2 M).
-
Lewis Acid Addition: Cool the solution to 0°C using an ice bath. Add cerium(III) chloride (CeCl₃, 1.1 eq, anhydrous) and stir the resulting slurry for 1 hour at 0°C.
-
Grignard Addition: Add the Grignard reagent (e.g., Phenylmagnesium Bromide, 1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C for 1-2 hours after the addition is complete. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.[1]
-
Extraction & Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Selective Knoevenagel Condensation with Malononitrile
This protocol uses mild conditions to favor the condensation reaction while minimizing base-induced side reactions.[10]
-
Reagent Combination: In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.05 eq), and ethanol (approx. 0.5 M).
-
Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine or triethylamine (0.1 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is often accompanied by a color change or the formation of a precipitate.
-
Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 1-4 hours).
-
Isolation: If the product precipitates, collect the solid by vacuum filtration and wash with cold ethanol. If the product is soluble, concentrate the reaction mixture under reduced pressure.
-
Purification: Recrystallize the solid product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure condensed product.
Section 4: Visualization & Workflow Diagrams
Diagram 1: Troubleshooting Workflow for Nucleophilic Addition
This diagram provides a logical decision-making process when encountering low yields in nucleophilic addition reactions.
Caption: Competing kinetic (addition) and thermodynamic (SNAr) pathways.
References
- BenchChem. (2025). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes.
- Chem-Impex. (n.d.). This compound.
- University of Bristol. (n.d.).
- Chemistry LibreTexts. (2015). 16.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- BenchChem. (2025).
- Wikipedia. (n.d.).
- BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 2,6-Dimethoxybenzaldehyde.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Magritek. (n.d.).
- AZoM. (2014).
- ResearchGate. (1991). An Anomalous Case of Diastereofacial Selectivity in the Addition of Chiral Allylstannanes to Benzaldehyde: Is the “Inside Alkoxy” Effect Involved?
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Technical Support Center: 2,6-Difluoro-4-methoxybenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals working with 2,6-Difluoro-4-methoxybenzaldehyde. The following sections provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to address challenges related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and potential degradation of this compound.
Q1: What are the primary stability concerns for this compound?
A1: Like many aromatic aldehydes, the primary stability concerns for this compound are oxidation and photodegradation. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air (autoxidation), oxidizing agents, or under prolonged exposure to light.[1] The methoxy group may also be susceptible to hydrolysis under harsh acidic or high-temperature hydrothermal conditions.[2]
Q2: How do the fluorine substituents affect the stability of the molecule?
A2: The two ortho-fluorine atoms have a significant electronic influence. As highly electronegative atoms, they are electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon. This may influence its reactivity in synthetic applications.[3] Regarding stability, strong C-F bonds generally impart high thermal stability to the aromatic ring.[4] However, the overall stability is often dictated by the reactivity of the aldehyde functional group.
Q3: Is this compound sensitive to light?
A3: Aromatic aldehydes can be photosensitive.[5] Exposure to UV or even ambient light over extended periods can initiate photochemical reactions, potentially leading to dimerization, polymerization, or degradation.[6] It is recommended to store the compound in amber vials or protected from light.
Q4: What are the likely degradation products I might observe?
A4: Based on the structure, the most probable degradation products are:
-
2,6-Difluoro-4-methoxybenzoic acid: Formed via oxidation of the aldehyde group. This is a very common degradation pathway for benzaldehydes.[7][8]
-
2,6-Difluoro-4-hydroxybenzaldehyde: Potentially formed via hydrolytic demethylation of the methoxy group under stressed conditions (e.g., high temperature, strong acid).[2]
Q5: What are the recommended storage conditions for this compound?
A5: To minimize degradation, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry place.[9] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability to prevent oxidation.
Troubleshooting Guide: Experimental Challenges
This guide provides solutions to specific issues that may arise during experiments, linking them to potential degradation pathways.
| Issue Encountered | Potential Cause(s) | Recommended Solutions & Rationale |
| Appearance of a new, more polar peak in my HPLC chromatogram over time. | Oxidation: The most common degradation product, 2,6-difluoro-4-methoxybenzoic acid, is more polar than the parent aldehyde and will likely have a shorter retention time on a reverse-phase HPLC column. | 1. Confirm Identity: Use LC-MS to check if the molecular weight of the new peak corresponds to the benzoic acid derivative (188.12 g/mol ).2. Prevent Further Oxidation: Sparge all solvents with nitrogen or helium to remove dissolved oxygen. Prepare solutions fresh and use them promptly. If storing solutions, keep them refrigerated and protected from light.[1] |
| Low or inconsistent yield in a reaction where the aldehyde is a starting material. | Degradation of Starting Material: The aldehyde may have degraded in storage or during the reaction setup. | 1. Verify Purity: Before starting the reaction, check the purity of the this compound using HPLC or NMR. Look for the presence of the corresponding benzoic acid or other impurities.2. Use Fresh Material: If degradation is suspected, use a fresh, unopened container of the starting material.3. Inert Reaction Conditions: Run the reaction under an inert atmosphere (nitrogen or argon) to prevent in-situ oxidation. |
| The solid material has developed a yellowish tint. | Minor Degradation/Impurity Formation: A slight color change can indicate the formation of minor impurities, potentially from slow oxidation or photodecomposition over time. | 1. Re-analyze Purity: Use HPLC to quantify the level of impurities. For many applications, a minor color change may not significantly impact the outcome if the purity is still >98%.2. Purification: If necessary, the material can be recrystallized to remove colored impurities. |
| Unexpected side products observed in a reaction involving nucleophilic attack at the carbonyl. | Formation of 2,6-Difluoro-4-hydroxybenzaldehyde: If the reaction is run under harsh acidic or high-temperature conditions, some of the starting material may have been demethylated. The resulting phenolic aldehyde will have different reactivity.[2] | 1. Analyze for Demethylation: Use LC-MS to screen for the presence of 2,6-difluoro-4-hydroxybenzaldehyde (MW: 158.10 g/mol ) in your starting material or reaction mixture.2. Modify Reaction Conditions: Avoid prolonged exposure to strong acids and high temperatures if this side reaction is problematic. |
Key Experiments & Workflows
This section provides detailed protocols for assessing the stability of this compound and identifying its degradation products.
Proposed Degradation Pathways
Based on the chemical structure and literature on analogous compounds, the following degradation pathways are proposed.
Caption: Proposed degradation pathways for this compound.
Forced Degradation Study Protocol
A forced degradation study is essential to identify likely degradation products and establish a stability-indicating analytical method.[5][10]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Cool and neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[11]
-
Thermal Degradation: Place a small amount of solid compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.[1]
-
Photostability: Expose the solid compound and a solution (1 mg/mL in acetonitrile) to light conditions as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below. Aim for 5-20% degradation of the parent compound.[12]
Stability-Indicating HPLC-UV/MS Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during the forced degradation study.[13][14]
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape and MS ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient Elution | Start at 30% B, ramp to 95% B over 20 min, hold for 5 min, return to initial conditions. | A gradient is necessary to elute both the polar degradation products (e.g., benzoic acid) and the less polar parent compound within a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
| UV Detection | Diode Array Detector (DAD) scanning 210-400 nm. Monitor at ~254 nm. | DAD allows for peak purity analysis and detection of chromophores at their absorbance maxima. |
| MS Detection | Electrospray Ionization (ESI) in both positive and negative modes. | Provides molecular weight information for peak identification and confirmation of degradation products. |
Method Validation: Once developed, the method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of quantifying this compound and its degradation products.
References
- Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. (2022). American Chemical Society.
- Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. (n.d.).
- Oxidation reactions of benzaldehyde by H2O2 in the presence of heteropolyacids or their cobalt substituted lacunary salts. (n.d.).
- Catalytic Oxidation Reactions Using Hydrogen Peroxide. (n.d.). Cardiff University.
- Forced Degrad
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
- Oxidation of Acetaldehyde and Benzaldehyde, etc. (n.d.). ElectronicsAndBooks.
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). RSC Publishing.
- Na4PMo11VO40-catalyzed one-pot oxidative esterification of benzaldehyde with hydrogen peroxide. (2021). RSC Publishing.
- Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research.
- Acid-catalyzed oxidation of benzaldehydes to phenols by hydrogen peroxide. (n.d.).
- The Chemical Stability of Fluorinated Aromatic Hydrocarbons: An In-depth Technical Guide. (n.d.). Benchchem.
- Stability Indicating HPLC Method Development: A Review. (2019). Journal of Drug Delivery and Therapeutics.
- Photoproduct Formation during the Photolysis of Fluorinated Pesticides. (2022).
- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). International Journal of Pharmaceutical Sciences and Research.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
- Stability Indicating HPLC Method Development and Valid
- Stability indicating HPLC method development - a review. (2025).
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2024). NIH.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.).
- Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2024). PubMed.
- Degradation of aromatic compounds - Reference p
- A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. (2024).
- This compound. (n.d.). Chem-Impex.
- Photodegradation of 2,4-DCP in biochar-related environments: impacts of dissolved organic matter and its molecular weight. (2025). NIH.
- This compound 97 256417-10-4. (n.d.). Sigma-Aldrich.
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Technical Support Center: Solvent Effects on the Reactivity of 2,6-Difluoro-4-methoxybenzaldehyde
Welcome to the technical support center for 2,6-Difluoro-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile aromatic aldehyde.[1] The unique electronic properties conferred by the two ortho-fluorine atoms and the para-methoxy group can lead to nuanced reactivity that is highly dependent on the chosen solvent system.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Section 1: Troubleshooting Guides
This section addresses common problems encountered in specific reaction types involving this compound, with a focus on how solvent choice can be the root cause and the key to a solution.
Issue 1.1: Low or No Yield in Knoevenagel Condensation
Question: I am attempting a Knoevenagel condensation with this compound and an active methylene compound (e.g., malononitrile) and observing very low to no product formation. My catalyst is piperidine, and the reaction is sluggish. What could be the issue?
Root Cause Analysis & Solution:
Low yields in Knoevenagel condensations involving sterically hindered aldehydes like this compound are often linked to suboptimal solvent choice, which can impact catalyst activity and reaction equilibrium.[2]
-
Solvent Polarity and Proticity: The choice between aprotic and protic solvents is critical.
-
Protic Solvents (e.g., Ethanol, Methanol): While commonly used, protic solvents can solvate the catalyst and the anionic intermediate through hydrogen bonding, potentially slowing down the reaction.[3] In some cases, this can lead to poor conversion and selectivity.[3]
-
Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are often superior for Knoevenagel condensations.[3] They can effectively dissolve reactants and catalysts without forming strong hydrogen bonds with the nucleophile, thus enhancing its reactivity.[4][5] Studies have shown that using aprotic polar solvents can lead to significantly higher conversions and selectivity in shorter reaction times.[3]
-
Nonpolar Solvents (e.g., Toluene, Diethyl Ether): These can also be used and may offer good selectivity, but reactions are typically slower compared to polar aprotic solvents.[3]
-
Troubleshooting Protocol:
-
Solvent Screening: If your reaction in a protic solvent is failing, consider switching to a polar aprotic solvent like DMF or acetonitrile.[3]
-
Catalyst Activity: Ensure your catalyst is fresh. If switching solvents doesn't improve the yield, consider a slightly stronger base catalyst, but be mindful of potential side reactions.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction.[2] If using a solvent like toluene, consider using a Dean-Stark apparatus to remove water azeotropically.
Summary of Solvent Effects on Knoevenagel Condensation:
| Solvent Type | Example(s) | Expected Outcome with this compound | Troubleshooting Action |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally high conversion and selectivity, faster reaction times.[3] | Recommended starting point. |
| Polar Protic | Ethanol, Methanol | Can be slow with poor conversion and selectivity.[3] | Switch to a polar aprotic solvent. |
| Nonpolar | Toluene, Diethyl Ether | Good selectivity but often longer reaction times.[3] | Consider for reactions where selectivity is paramount and time is not a constraint. Use of a Dean-Stark trap is beneficial. |
Issue 1.2: Poor Selectivity and Side Reactions in Grignard Additions
Question: When I react this compound with a Grignard reagent in THF, I get a mixture of products, including the desired secondary alcohol, but also recovered starting material and some unidentifiable byproducts. How can I improve the selectivity?
Root Cause Analysis & Solution:
Grignard reactions with sterically hindered aldehydes are sensitive to solvent and reaction conditions.[6] The ortho-fluorine atoms on this compound increase the electrophilicity of the carbonyl carbon but also create significant steric hindrance.
-
Solvent Choice (Ethereal Solvents): Grignard reactions require anhydrous aprotic solvents.[7] Diethyl ether and tetrahydrofuran (THF) are most common because they solvate and stabilize the Grignard reagent.[7] The choice between them can be critical.
-
THF: Being more polar and a better Lewis base, THF can sometimes accelerate the reaction. However, for sterically hindered substrates, it might also promote side reactions like enolization if the Grignard reagent is particularly bulky.
-
Diethyl Ether: Often provides cleaner reactions for hindered systems due to its lower boiling point and potentially less aggressive solvation.
-
Toluene with Catalytic Ether: In some cases, using a non-coordinating solvent like toluene with a catalytic amount of an ether can modulate reactivity and improve yields of the addition product.[8]
-
-
Side Reactions:
-
Enolization: The Grignard reagent can act as a base, deprotonating the aldehyde if nucleophilic attack is sterically hindered. This leads to the recovery of starting material after workup.
-
Wurtz Coupling: Can lead to darkening of the reaction mixture.[9]
-
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions: Ensure all glassware is flame-dried, and solvents are rigorously anhydrous. Moisture will quench the Grignard reagent.[9]
-
Solvent Modification: If using THF, try switching to diethyl ether.[8]
-
Temperature Control: Add the aldehyde solution slowly to the Grignard reagent at 0 °C to control the exothermic reaction and minimize side products.[6]
-
Grignard Reagent Quality: Use freshly prepared or recently titrated Grignard reagent.
Experimental Workflow for Grignard Addition:
Caption: Workflow for a typical Grignard reaction.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my reduction of this compound with NaBH₄ slow or incomplete in THF?
A1: Sodium borohydride (NaBH₄) reductions are often faster in protic solvents like ethanol or methanol. The protic solvent can activate the carbonyl group by hydrogen bonding, making it more electrophilic. While THF is a suitable aprotic solvent, the reaction rate will be significantly slower. For a more efficient reduction in an aprotic solvent system, a stronger reducing agent might be necessary, but for NaBH₄, switching to ethanol or a mixture of THF/methanol will likely solve the issue.[10]
Q2: I am performing an oxidation reaction to the corresponding carboxylic acid. What is a good solvent choice to avoid side reactions?
A2: The choice of solvent will depend on your oxidizing agent. For many common oxidations (e.g., with KMnO₄ or Jones reagent), a solvent that is stable to oxidation is crucial. Acetone is often used for Jones oxidation. For other systems, a mixture of solvents might be necessary to ensure solubility of both the organic substrate and the inorganic oxidant. For instance, phase-transfer catalysis in a biphasic system (e.g., dichloromethane/water) can be effective. Protic solvents like acetic acid can also be used but may participate in the reaction in some cases.
Q3: Can solvent choice influence the regioselectivity of reactions on the aromatic ring of this compound?
A3: Yes, absolutely. For electrophilic aromatic substitution reactions, the solvent can influence the reactivity of the electrophile and the stability of the intermediates (sigma complexes). The directing effects of the fluorine (ortho, para-directing but deactivating) and methoxy (ortho, para-directing and activating) groups are powerful, but solvent polarity can modulate the strength of the electrophile and potentially alter the ratio of substitution products. Highly polar solvents can stabilize charged intermediates, potentially favoring pathways with more stable transition states.
Q4: For purification by column chromatography, what is a good starting solvent system?
A4: this compound is a moderately polar compound. A good starting point for silica gel chromatography would be a nonpolar/polar solvent system like hexanes/ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity while monitoring the separation by TLC.
Q5: How does the choice of aprotic vs. protic solvents affect nucleophilic substitution reactions if I were to first convert the aldehyde to a benzyl halide?
A5: If you convert the corresponding alcohol (from reduction of the aldehyde) to a benzyl halide and then perform a nucleophilic substitution, solvent choice is paramount.
-
Sₙ2 reactions (favored by primary benzyl halides) are much faster in polar aprotic solvents like DMSO, DMF, or acetone.[11][12] These solvents solvate the cation but leave the nucleophile "bare" and highly reactive.[4][5]
-
Sₙ1 reactions are favored by polar protic solvents like water, ethanol, or acetic acid.[4][12] These solvents excel at stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding.[13][14]
Solvent Influence on Sₙ1 vs. Sₙ2 Pathways:
Caption: Solvent choice directs Sₙ1 vs. Sₙ2 pathways.
References
- Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
- Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
- Perni, R. H., et al. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)
- Fawcett, W. R., & Lasia, A. (1981). The electroreduction of aromatic aldehydes in aprotic solvents. Canadian Journal of Chemistry.
- Devi, R., Begum, P., Bharali, P., & Deka, R. C. (2018). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
- Leah4Sci. (2015, April 22).
- ChemTalk. Polar Protic and Aprotic Solvents.
- KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I.
- Chem-Impex. This compound.
- ResearchG
- ResearchGate.
- LibreTexts. NS7.
- LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- University of Rochester, Department of Chemistry. How To: Improve Yield.
- Wong, S. S., & Paddon-Row, M. N. (1992). Solvent Effects on the Transition States for Nucleophilic Additions to Substituted Acetaldehydes. Journal of the American Chemical Society.
- Benchchem. Application Notes and Protocols: Grignard Reaction with 2,6-Dimethoxybenzaldehyde.
- Royal Society of Chemistry. (2024, November 15).
- ResearchGate.
- ResearchGate.
- MDPI. Nucleophilic Reactivity of Calcium Carbide: Its Catalytic Activation and Reaction with Acetone to Synthesize Non-Ionic Defoamers.
- Benchchem. Troubleshooting low yield in the synthesis of 4-Ethoxy-2-hydroxybenzaldehyde metal complexes.
- Journal of Visualized Experiments. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Leah4Sci. (2020, February 20).
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde.
- Benchchem.
- Reddit. (2024, November 20). What are some common causes of low reaction yields?
- ACG Publications. (2021, March 15).
- Sigma-Aldrich. This compound synthesis.
- Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- PubMed Central. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
- Benchchem.
- ResearchGate. (2025, December 6). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE.
- Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls.
- ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.
- ChemRxiv. Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions.
- Semantic Scholar.
- PubChem. 3,4-Difluoro-2-methoxybenzaldehyde.
- ResearchGate. The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor.
- ResearchGate. Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents.
- PubChem. 4-Methoxybenzaldehyde.
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Technical Support Center: Managing Moisture Sensitivity in 2,6-Difluoro-4-methoxybenzaldehyde Reactions
Welcome to the technical support center for 2,6-Difluoro-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling this versatile but moisture-sensitive reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success of your chemical transformations.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.[1][2] Its unique electronic properties, stemming from the electron-withdrawing fluorine atoms and the electron-donating methoxy group, make it a highly reactive and sometimes challenging substrate. The primary challenge in reactions involving this aldehyde is its sensitivity to moisture, which can lead to side reactions, reduced yields, and purification difficulties. This guide provides practical, field-proven insights to mitigate these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during reactions with this compound, with a focus on moisture-related complications.
Issue 1: Low or No Product Yield in Grignard Reactions
Question: I am attempting a Grignard reaction with this compound, but I am observing a low yield of the desired secondary alcohol and recovering a significant amount of the starting aldehyde. What could be the cause?
Answer: This is a classic symptom of moisture contamination in your reaction setup. Grignard reagents are potent bases and will readily react with any available protic source, including water, which is often more reactive than the electrophilic carbonyl carbon of the aldehyde.[3][4]
-
Inadequate Drying of Glassware: Standard laboratory glassware can have a microscopic film of adsorbed water on its surface.[5]
-
Solution: Oven-dry all glassware at a minimum of 125°C for at least 4 hours, or preferably overnight, and allow it to cool in a desiccator over a drying agent like anhydrous calcium sulfate (Drierite) or under a stream of inert gas (Nitrogen or Argon) immediately before use. Flame-drying the glassware under vacuum is also a highly effective method.[5]
-
-
Wet Solvents: The ethereal solvents typically used for Grignard reactions (e.g., diethyl ether, tetrahydrofuran) are hygroscopic and can absorb atmospheric moisture.
-
Moisture in the Starting Aldehyde: this compound itself may have absorbed moisture during storage.
-
Solution: If the aldehyde is a solid, it can be dried under a high vacuum for several hours before use. For larger quantities, co-evaporation with anhydrous toluene can be effective.
-
-
Atmospheric Moisture: A high-humidity environment can introduce moisture into the reaction.
-
Solution: Conduct the reaction under a positive pressure of an inert gas, such as nitrogen or argon. Use a bubbler system to monitor the gas flow and prevent back-diffusion of air.[7]
-
Workflow for a Moisture-Sensitive Grignard Reaction
Caption: Workflow for a successful Grignard reaction.
Issue 2: Formation of a Michael Adduct in Wittig Reactions
Question: I am performing a Wittig reaction with this compound and a stabilized ylide. Besides the desired alkene, I am observing a significant amount of a byproduct that appears to be a Michael adduct. Why is this happening?
Answer: The presence of water can catalyze the Michael addition of the ylide to the α,β-unsaturated product of the Wittig reaction. This is particularly problematic with stabilized ylides, as the initial Wittig reaction is often slower, allowing for the accumulation of the product which can then undergo a subsequent reaction.
-
Protic Impurities: Traces of water or alcohol in the reaction mixture can facilitate the Michael addition.
-
Reaction Conditions: Prolonged reaction times or elevated temperatures can favor the formation of byproducts.
-
Solution: Monitor the reaction closely by TLC. Once the starting aldehyde is consumed, work up the reaction promptly. If possible, conduct the reaction at a lower temperature to disfavor the Michael addition.
-
Issue 3: Incomplete Knoevenagel Condensation
Question: My Knoevenagel condensation between this compound and an active methylene compound is sluggish and gives a poor yield, even with a catalyst. What can I do to improve this?
Answer: While some Knoevenagel condensations can be performed in water, the specific electronic nature of this compound may lead to competing hydration of the aldehyde in aqueous media, forming a gem-diol that is unreactive under these conditions.
-
Aldehyde Hydration: The electron-withdrawing fluorine atoms can increase the electrophilicity of the carbonyl carbon, making it more susceptible to hydration.
-
Solution: Switch to an anhydrous organic solvent such as toluene, ethanol, or dichloromethane. If a catalyst is required, ensure it is compatible with the anhydrous conditions. For example, piperidine or a Lewis acid catalyst can be effective.
-
-
Insufficient Catalyst Activity: The chosen catalyst may not be strong enough to promote the reaction efficiently.
-
Solution: For challenging substrates, consider using a more potent catalyst system, such as a Lewis acid (e.g., TiCl4) in combination with a base.
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to maintain its purity?
A1: Similar to other benzaldehydes, this compound is susceptible to oxidation to the corresponding benzoic acid upon exposure to air and light.[8][9] It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place.[8][10][11] A refrigerator or freezer is ideal for long-term storage.
Q2: What are the best practices for drying solvents for reactions with this aldehyde?
A2: The choice of drying method depends on the solvent. The following table summarizes common laboratory practices for drying solvents.
| Solvent | Primary Drying Agent | Secondary Drying/Indicator | Notes |
| Tetrahydrofuran (THF) | Sodium wire | Benzophenone | Distill from a deep blue/purple solution.[6] |
| Diethyl Ether | Sodium wire | Benzophenone | Distill from a deep purple/blue solution.[6] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | None | Reflux and distill.[6] |
| Toluene | Sodium wire | Benzophenone | Distill from a deep blue/purple solution. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | None | Pre-dry with 4Å molecular sieves, then distill from CaH₂.[6] |
Q3: Can I use molecular sieves to dry my reaction solvent?
A3: Yes, activated 3Å or 4Å molecular sieves are an excellent choice for drying many common organic solvents.[5][6] For optimal results, the sieves should be activated by heating them in a muffle furnace at 350°C for at least 12 hours and then cooling them in a desiccator.[6] Add the activated sieves to the solvent and allow it to stand for at least 24 hours before use.[5]
Logical Flow for Troubleshooting Moisture-Sensitive Reactions
Sources
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Technical Support Center: Catalyst Poisoning in Reactions with 2,6-Difluoro-4-methoxybenzaldehyde
Welcome to the Technical Support Center for catalytic reactions involving 2,6-Difluoro-4-methoxybenzaldehyde. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable guidance for troubleshooting and preventing catalyst poisoning. Our focus is on delivering not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.
Introduction: The Challenge of Catalyst Poisoning
This compound is a valuable building block in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials due to its unique electronic and structural properties.[1][2] Reactions involving this substrate, such as Palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, Sonogashira) or Ruthenium-catalyzed hydrogenations, are cornerstones of molecular construction. However, the efficiency of these transformations is critically dependent on the health of the catalyst.
Catalyst poisoning, the deactivation of a catalyst by chemical substances, is a primary cause of reaction failure.[3] It occurs when impurities, even at trace levels, bind strongly to the active sites of the metal catalyst, preventing reactant molecules from accessing them and thereby halting the catalytic cycle.[4] This guide provides a structured approach to diagnosing, resolving, and preventing these common yet complex issues.
Troubleshooting Guide: From Failed Reaction to Solution
This section is structured in a practical, question-and-answer format to directly address problems encountered during experimentation.
Issue 1: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki) has stalled or is showing very low conversion.
Q: What is the most likely cause for the sudden failure of my Pd-catalyzed reaction?
A: The most probable cause is acute catalyst poisoning. Palladium catalysts are notoriously sensitive to a range of impurities that can be present in starting materials, reagents, or solvents.[5] The primary culprits are compounds containing sulfur, certain nitrogen heterocycles, and unremoved heavy metals from previous synthetic steps.[5][6] These substances act as strong ligands for the palladium center, leading to irreversible binding that deactivates the catalyst.
Q: How can I confirm if my catalyst is poisoned?
A: Differentiating poisoning from other issues (e.g., poor reagent quality, incorrect conditions) is critical.
-
Symptom Analysis: Poisoning often manifests as a sharp, sudden drop in activity, whereas other issues like thermal degradation might cause a more gradual decline.[6] If the reaction worked previously with the same batch of catalyst but fails with a new batch of starting material, poisoning is highly suspected.
-
Analytical Verification: The most definitive method is to analyze your starting materials and reagents for common poisons.
| Analytical Technique | Target Poison(s) | Typical Detection Limits |
| GC-MS | Volatile organic sulfur (e.g., thiophenes, mercaptans) and nitrogen compounds.[7] | Low parts-per-billion (ppb)[7] |
| ICP-OES / ICP-MS | Heavy metals (e.g., Pb, Hg, As), phosphorus, and total sulfur.[8][9] | ppt to ppb level in solution[8] |
| X-ray Photoelectron Spectroscopy (XPS) | Surface-adsorbed species on the recovered catalyst (S, N, Cl, etc.).[4] | Surface elemental composition |
| Elemental Analysis (CHN/S) | Bulk sulfur and nitrogen content in solid reagents.[8] | Major to minor levels[8] |
Q: I've identified a sulfur impurity in my this compound. What are my options?
A: Once sulfur is confirmed, you have several paths forward.
-
Purification of the Substrate (Recommended): Recrystallization or column chromatography of the aldehyde can remove non-volatile sulfur impurities. For volatile impurities, treatment with a sulfur scavenger may be necessary.
-
Use of a Guard Bed: Passing a solution of the starting material through a guard bed of a material with high affinity for sulfur (e.g., activated carbon, specific metal oxides) can protect the primary catalyst.[8]
-
Select a More Robust Catalyst/Ligand System: While more costly, certain bulky, electron-rich phosphine ligands can offer some protection to the palladium center and show higher tolerance to certain impurities.
Issue 2: My asymmetric hydrogenation reaction is showing poor enantioselectivity and a sluggish rate.
Q: My Ruthenium-based catalyst is underperforming. Could this be poisoning?
A: Yes. Asymmetric hydrogenation catalysts, such as Noyori-type Ruthenium complexes, are highly sensitive to poisons that can disrupt the delicate chiral environment required for stereoselection.[6]
Potential Poisons for Ru-Catalysts Include:
-
Carbon Monoxide (CO): A potent poison that can come from formic acid decomposition (a common hydrogen donor) or as an impurity in hydrogen gas.[6]
-
Halide Ions (Cl⁻, Br⁻, I⁻): While your substrate contains fluorine, other halide ions present as impurities can coordinate to the metal center and inhibit catalysis.[6]
-
Nitrogen Compounds: Amines, nitriles, and nitrogen-containing heterocycles can act as competitive ligands.[6]
-
Oxidizing Agents: Traces of peroxides in solvents like ether or THF can oxidize the active metal center, rendering it inactive.
Q: How do I troubleshoot this specific issue?
A: The workflow below outlines a systematic approach to diagnosing and solving the problem.
Caption: A logical workflow for diagnosing reaction failure.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalyst poisons I should be aware of for reactions with halogenated aldehydes?
A1: For precious metal catalysts (Pd, Pt, Ru, Rh), the most common poisons are substances with lone pairs of electrons or unsaturated bonds that can coordinate strongly to the metal. These include:
-
Group 15 Elements: Nitrogen (amines, nitriles, nitro compounds), Phosphorus (phosphines, phosphites), Arsenic.[3][6][8]
-
Group 16 Elements: Sulfur (sulfides, thiols, thiophenes), Oxygen (in some cases, like CO or peroxides).[3][5][6]
-
Heavy Metals: Mercury, Lead, Cadmium.[8]
-
Halides: While often part of the substrate, excess halide ions from salts can inhibit the catalyst.[6]
Q2: Can the this compound molecule itself or its byproducts poison the catalyst?
A2: It is unlikely that the starting material itself is a poison. However, potential side reactions could generate inhibitors. For example, under certain basic conditions, aldehydes can undergo condensation or disproportionation reactions. More critically, impurities from the synthesis of the aldehyde are the primary concern. For instance, if a sulfur-containing reagent was used in a prior step to install the methoxy group and was not completely removed, it could be a source of poisoning.
Q3: Is there a general-purpose method to prevent catalyst poisoning?
A3: While there is no single solution, a proactive "defense-in-depth" strategy is highly effective. This involves rigorous purification of all reaction components.
Caption: A multi-pronged strategy for preventing catalyst poisoning.
Q4: My catalyst is poisoned. Is it possible to regenerate it?
A4: Regeneration is sometimes possible but depends on the poison and the catalyst.[4]
-
Sulfur Poisoning: For heterogeneous catalysts like Pd/C, high-temperature treatment (673-773 K) under a hydrogen stream can sometimes restore activity by reducing sulfur compounds.[10]
-
Organic Fouling: Washing with appropriate solvents or controlled oxidation (calcination) can remove carbonaceous deposits.
-
Chemical Regeneration: For certain poisons, a chemical treatment can strip the poison from the surface. For example, nitrogen-poisoned palladium catalysts have been reactivated by treatment with alkali metal bicarbonates.[11]
However, for homogeneous catalysts used in solution, regeneration is often impractical, and the focus should be on prevention.
Experimental Protocols
Protocol 1: General Procedure for Reactant Purification to Mitigate Poisoning
This protocol describes a standard recrystallization procedure for this compound to remove non-volatile impurities.
Materials:
-
Crude this compound
-
High-purity solvent (e.g., Ethanol/Water, Heptane/Ethyl Acetate mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Determine an appropriate solvent system where the aldehyde is soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution: In the Erlenmeyer flask, add the crude aldehyde and a minimal amount of the chosen solvent. Gently heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using the Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
-
Analysis: Confirm the purity of the recrystallized material using techniques like NMR, GC-MS, and elemental analysis before using it in a catalytic reaction.
References
- Vertex AI Search. (2024).
- Intertek.
- Patsnap Eureka. (2025).
- Hoyos, L. J., Primet, M., & Praliaud, H.
- DCL Inc.
- ACS Publications.
- Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedic
- Google Patents.
- RSC Publishing.
- Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Wikipedia.
- Benchchem. Catalyst poisoning and deactivation in the synthesis of (R)-5,7-Difluorochroman-4-ol.
- Chem-Impex. 2,6-difluoro-4-méthoxybenzaldéhyde.
- Chem-Impex. This compound.
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byproduct formation in the synthesis of 2,6-Difluoro-4-methoxybenzaldehyde
Welcome to the technical support guide for the synthesis of 2,6-Difluoro-4-methoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the common challenges and byproduct formations encountered during the synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in mechanistic understanding to empower you to not only solve immediate issues but also to proactively optimize your experimental design.
Troubleshooting Guide: Navigating Byproduct Formation
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds, making it a common choice for synthesizing this compound from 3,5-difluoroanisole.[1][2][3] The reaction involves the in-situ formation of the Vilsmeier reagent, a chloromethyliminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] This electrophilic reagent then attacks the electron-rich aromatic ring, leading to the formation of an iminium ion, which upon hydrolysis, yields the desired aldehyde.[2][4]
While effective, this synthesis is not without its challenges. The formation of specific byproducts can significantly impact yield and purity. Understanding the mechanistic origins of these impurities is the first step toward their mitigation.
Primary Synthetic Pathway: Vilsmeier-Haack Reaction
The core reaction proceeds as follows:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻.[1][2]
-
Electrophilic Aromatic Substitution: The electron-rich 3,5-difluoroanisole attacks the Vilsmeier reagent. The methoxy group is an activating, ortho-, para-director. The two fluorine atoms are deactivating but meta-directing. The combined effect directs the formylation to the position para to the methoxy group and ortho to both fluorine atoms.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield this compound.[1][2]
Issue 1: Incomplete Reaction and Recovery of Starting Material
A common issue is the presence of unreacted 3,5-difluoroanisole in the final product mixture. This points to a potential issue with the reactivity of the Vilsmeier reagent or the overall reaction conditions.
Causality and Mechanism:
The Vilsmeier reagent is a relatively weak electrophile.[1][5] For the reaction to proceed efficiently, the aromatic substrate must be sufficiently electron-rich.[2][6] While the methoxy group in 3,5-difluoroanisole is activating, the two fluorine atoms are strongly deactivating. This electronic balance can sometimes lead to a sluggish reaction.
Troubleshooting and Preventative Measures:
-
Temperature Control: The reaction temperature is a critical parameter. While initial formation of the Vilsmeier reagent is often done at low temperatures (e.g., 0 °C), the subsequent formylation step may require elevated temperatures to overcome the activation energy barrier.[6] Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature profile.
-
Stoichiometry of Reagents: Ensure the correct stoichiometry of DMF and POCl₃ is used to generate a sufficient amount of the Vilsmeier reagent. An excess of the Vilsmeier reagent may be necessary to drive the reaction to completion.
-
Purity of Reagents: The purity of DMF and POCl₃ is crucial. Any moisture can lead to the decomposition of the Vilsmeier reagent and POCl₃. Use anhydrous solvents and freshly distilled reagents.
| Parameter | Recommendation | Rationale |
| Temperature | 0 °C for reagent formation, then gradual increase to 50-80 °C | Balances reagent stability with the energy needed for substitution. |
| Reagent Ratio | 1.1 - 1.5 equivalents of Vilsmeier reagent | Ensures sufficient electrophile to drive the reaction forward. |
| Solvent | Anhydrous Dichloromethane (DCM) or excess DMF | Provides a suitable reaction medium and avoids reagent decomposition. |
Issue 2: Formation of 2,6-Difluoro-4-hydroxybenzaldehyde
The presence of the demethylated byproduct, 2,6-Difluoro-4-hydroxybenzaldehyde, is a frequent complication.[7][8][9]
Causality and Mechanism:
This byproduct arises from the cleavage of the methyl ether under the reaction or workup conditions. While the Vilsmeier-Haack reaction itself does not typically cause demethylation, certain conditions, especially during workup, can facilitate this side reaction. The presence of acidic species and elevated temperatures can promote the hydrolysis of the methoxy group.
Troubleshooting and Preventative Measures:
-
Controlled Workup: The hydrolysis of the intermediate iminium salt should be performed under controlled conditions. Adding the reaction mixture to ice-cold water or a buffered solution can help to minimize the harshness of the hydrolysis step.
-
Avoid Strong Acids: If an acidic wash is necessary to remove basic impurities, use a dilute acid and perform the wash at low temperatures. Prolonged exposure to strong acids should be avoided.
-
Purification: If demethylation does occur, the phenolic byproduct can often be separated from the desired product by column chromatography. The difference in polarity between the methoxy and hydroxy groups allows for effective separation.
Frequently Asked Questions (FAQs)
Q1: My reaction turns dark brown/black. Is this normal?
A1: While some color change is expected, a very dark coloration can indicate decomposition or polymerization side reactions. This can be caused by excessive temperatures or impurities in the starting materials. Ensure your reagents are pure and that the reaction temperature is carefully controlled. If the dark color persists and is associated with low yield, consider optimizing the reaction temperature and purification of starting materials.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, product, and any potential byproducts. Staining with a visualizing agent like potassium permanganate can help to identify spots. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) can be used to track the disappearance of the starting material and the appearance of the product.
Q3: What is the best method for purifying the final product?
A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be a very effective method for obtaining highly pure material.
-
Column Chromatography: For smaller scale reactions or when impurities have similar polarities to the product, silica gel column chromatography is the preferred method. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a viable purification technique, especially for larger quantities.
Q4: Can I use other formylating agents instead of DMF/POCl₃?
A4: Yes, other reagents can be used for formylation. For example, the Duff reaction (using hexamethylenetetramine and an acid) or the Gattermann-Koch reaction (using CO and HCl with a catalyst) are alternative methods for formylating aromatic compounds.[10] However, the Vilsmeier-Haack reaction is often preferred due to its relatively mild conditions and broad substrate scope.[11][12]
Experimental Protocol: A Validated Approach
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
3,5-Difluoroanisole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of anhydrous DMF (1.2 equivalents) in anhydrous DCM, slowly add POCl₃ (1.1 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 3,5-difluoroanisole (1.0 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice.
-
Stir vigorously for 30 minutes to ensure complete hydrolysis of the iminium salt.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
References
- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- Wikipedia. Vilsmeier–Haack reaction. [Link]
- Google Patents.
- J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- PubChem. 4-Methoxybenzaldehyde. [Link]
- YouTube. Vilsmeier-Haack Reaction. [Link]
- NROChemistry. Vilsmeier-Haack Reaction. [Link]
- YouTube. VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. [Link]
- ResearchGate. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. [Link]
- ResearchGate. Demethylation of Methyl Aryl Ethers: 4-Ethoxy-3-Hydroxybenzaldehyde. [Link]
- YouTube. Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. [Link]
- ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. [Link]
- Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]
- International Journal of ChemTech Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- PubChem. 2,6-Difluoro-4-hydroxybenzaldehyde. [Link]
- PubChemLite. 2,6-difluoro-4-hydroxybenzaldehyde (C7H4F2O2). [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. [Link]
- Google Patents. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde.
- Semantic Scholar. Preparation of 2,6-dialkoxybenzaldehydes. [Link]
- PubMed. Fluorine in drug design: a case study with fluoroanisoles. [Link]
- The Human Metabolome Database. Showing metabocard for 4-Methoxybenzaldehyde (HMDB0029686). [Link]
- Royal Society of Chemistry. Unexpected formation of α-formylated BOPHY in the reaction with copper salts. [Link]
- Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]
- Royal Society of Chemistry. Formylation and acylation reactions catalysed by trifluoromethanesulphonic acid. [Link]
- National Institutes of Health.
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. 2,6-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 24903548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - 2,6-difluoro-4-hydroxybenzaldehyde (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 10. Formylation and acylation reactions catalysed by trifluoromethanesulphonic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Impurity Analysis of 2,6-Difluoro-4-methoxybenzaldehyde
Answering the user's request to create a technical support center with troubleshooting guides and FAQs for analytical methods for detecting impurities in 2,6-Difluoro-4-methoxybenzaldehyde.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical characterization of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights and troubleshooting solutions for common challenges encountered during impurity profiling.
The Criticality of Impurity Profiling
This compound is a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final product.[3] Therefore, robust and reliable analytical methods are essential for detecting, identifying, and quantifying these impurities to meet stringent regulatory standards set by bodies like the ICH and FDA.[4][5]
This guide provides a series of FAQs and troubleshooting protocols for the primary analytical techniques used in this context: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Section 1: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is the workhorse technique for separating and quantifying the main component from its structurally similar impurities and degradation products.[4] A well-developed HPLC method should be specific, linear, accurate, precise, and robust.[6][7]
Frequently Asked Questions (HPLC)
Q1: What is a good starting point for developing an HPLC method for this compound and its potential impurities?
A1: A gradient reversed-phase HPLC (RP-HPLC) method with UV detection is the most logical starting point. The aromatic nature of the analyte provides strong UV absorbance.
Initial Method Parameters Table:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention for aromatic compounds. A phenyl-hexyl column can be a good alternative for different selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in mass spectrometry if using LC-MS and buffers the pH. |
| Mobile Phase B | Acetonitrile | Good UV transparency and miscibility with water. Methanol is an alternative that can offer different selectivity. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient ensures the elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and improved peak shape.[8] |
| Detection | UV Diode Array Detector (DAD) at 254 nm | 254 nm is a common wavelength for aromatic compounds. A DAD allows for peak purity analysis and identification of the optimal wavelength. |
| Injection Vol. | 10 µL | A standard volume that can be adjusted based on sample concentration. |
This initial method should be optimized based on the separation of the main peak from any observed impurities.[9]
Q2: How do I ensure my HPLC method is suitable for its intended purpose before running samples?
A2: You must perform a System Suitability Test (SST) before each analytical run. This is a non-negotiable part of a self-validating system required by regulatory bodies.[6] The SST verifies that the chromatographic system is performing adequately.
Typical SST Parameters:
-
Tailing Factor (Asymmetry): Should be ≤ 2.0 for the main peak.
-
Theoretical Plates (N): Should be > 2000.
-
Repeatability (%RSD): The relative standard deviation of peak area and retention time for six replicate injections should be < 2.0%.
-
Resolution (Rs): The resolution between the main peak and the closest eluting impurity should be > 1.5.
HPLC Troubleshooting Guide
// Problems p1 [label=" Peak Tailing | Tailing Factor > 2.0"]; p2 [label=" Retention Time Drift | Unstable tR"]; p3 [label=" High Backpressure | Pressure > Expected"]; p4 [label=" No Peaks or Very Small Peaks | Poor Signal"];
start -> p1; start -> p2; start -> p3; start -> p4;
// Causes for Peak Tailing c1_1 [label="Column Overload", fillcolor="#FBBC05"]; c1_2 [label="Secondary Interactions | (e.g., silanol activity)"]; c1_3 [label="Column Contamination/Void"];
p1:f0 -> c1_1 [label="Symmetrical broadening?"]; p1:f0 -> c1_2 [label="Affects basic compounds?"]; p1:f0 -> c1_3 [label="Pressure issues?"];
// Solutions for Peak Tailing s1_1 [label="Dilute sample or reduce injection volume.", fillcolor="#34A853", fontcolor="#FFFFFF"]; s1_2 [label="Lower mobile phase pH (e.g., 0.1% TFA) or use an end-capped column."]; s1_3 [label="Wash column with strong solvent or replace column."];
c1_1 -> s1_1; c1_2 -> s1_2; c1_3 -> s1_3;
// Causes for Retention Time Drift c2_1 [label="Inadequate Column Equilibration", fillcolor="#FBBC05"]; c2_2 [label="Mobile Phase Composition Change"]; c2_3 [label="Pump Malfunction / Leak"]; c2_4 [label="Temperature Fluctuation"];
p2:f0 -> c2_1; p2:f0 -> c2_2; p2:f0 -> c2_3; p2:f0 -> c2_4;
// Solutions for Retention Time Drift s2_1 [label="Increase equilibration time between runs.", fillcolor="#34A853", fontcolor="#FFFFFF"]; s2_2 [label="Prepare fresh mobile phase. Ensure it's well-mixed and degassed."]; s2_3 [label="Check for leaks. Purge the pump."]; s2_4 [label="Use a column oven and ensure it's stable."];
c2_1 -> s2_1; c2_2 -> s2_2; c2_3 -> s2_3; c2_4 -> s2_4;
// Causes for High Backpressure c3_1 [label="Blocked Column Frit", fillcolor="#FBBC05"]; c3_2 [label="Column Contamination"]; c3_3 [label="Precipitation in System"];
p3:f0 -> c3_1; p3:f0 -> c3_2; p3:f0 -> c3_3;
// Solutions for High Backpressure s3_1 [label="Back-flush the column. If ineffective, replace the frit or column.", fillcolor="#34A853", fontcolor="#FFFFFF"]; s3_2 [label="Wash with a strong solvent series (e.g., IPA, THF)."]; s3_3 [label="Ensure sample is fully dissolved in mobile phase. Check buffer compatibility with organic phase."];
c3_1 -> s3_1; c3_2 -> s3_2; c3_3 -> s3_3;
// Causes for No Peaks c4_1 [label="Injector Issue", fillcolor="#FBBC05"]; c4_2 [label="Detector Lamp Off"]; c4_3 [label="No Flow"];
p4:f0 -> c4_1; p4:f0 -> c4_2; p4:f0 -> c4_3;
// Solutions for No Peaks s4_1 [label="Check sample loop for blockage. Ensure correct injection sequence.", fillcolor="#34A853", fontcolor="#FFFFFF"]; s4_2 [label="Turn on detector lamp or replace if expired."]; s4_3 [label="Check mobile phase levels and pump status. Look for leaks."];
c4_1 -> s4_1; c4_2 -> s4_2; c4_3 -> s4_3; } end_dot Caption: Troubleshooting Decision Tree for Common HPLC Issues.
Q: My main peak is tailing. What are the likely causes and how do I fix it?
A: Peak tailing is a common issue that can compromise resolution and integration accuracy.[10] Here’s how to diagnose and solve it:
-
Check for Column Overload: This happens when you inject too much sample mass onto the column. The peak shape will be symmetrical but broadened, resembling a shark fin.
-
Solution: Reduce the injection volume or dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were overloading the column.
-
-
Investigate Secondary Interactions: If your impurities are basic, they can interact with acidic residual silanol groups on the silica packing material, causing tailing.
-
Solution: Lower the pH of your mobile phase by adding an acid like 0.1% trifluoroacetic acid (TFA). The acid protonates the silanol groups, minimizing these secondary interactions. Alternatively, use a modern, fully end-capped column.
-
-
Suspect Column Contamination or Degradation: A buildup of strongly retained compounds on the column inlet frit or a void in the packing material can distort peak shape.
-
Solution: First, disconnect the column and check the system pressure to ensure the blockage is in the column.[11] If so, try back-flushing the column with a strong solvent. If this doesn't work, the column may need to be replaced. Using a guard column is a cost-effective way to protect your analytical column.[12]
-
Section 2: GC-MS for Volatile Impurities and Residual Solvents
Gas chromatography is the ideal technique for analyzing thermally stable, volatile impurities, such as residual solvents from the synthesis process or volatile by-products.[13] Coupling GC with a Mass Spectrometer (MS) allows for confident identification of these impurities.[14][15]
Frequently Asked Questions (GC-MS)
Q1: What type of GC-MS method should I use for analyzing impurities in this compound?
A1: You will likely need two separate methods:
-
Direct Liquid Injection: For analyzing semi-volatile organic impurities that are not suitable for HPLC.
-
Static Headspace (HS-GC-MS): This is the standard method for analyzing residual solvents (e.g., Toluene, THF, Hexane) as per USP <467>. It avoids injecting the non-volatile main compound, which would contaminate the GC system.
Initial GC-MS Method Parameters (Direct Injection):
| Parameter | Recommended Starting Condition | Rationale |
| Column | 30 m x 0.25 mm, 0.25 µm, 5% Phenyl Polysiloxane (e.g., DB-5ms) | A robust, general-purpose column suitable for a wide range of semi-volatile compounds. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading from the high-concentration main component. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min) | A standard temperature program to separate compounds with a range of boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
Q2: How can I identify an unknown peak in my GC-MS chromatogram?
A2: The mass spectrum is the fingerprint of the molecule.
-
Library Search: Compare the acquired mass spectrum of the unknown peak against a commercial library like NIST or Wiley. A high match factor (>800) suggests a likely identification.
-
Manual Interpretation: If no library match is found, interpret the fragmentation pattern. For aromatic compounds like potential impurities, look for characteristic ions. For this compound itself (m/z 172), you would expect to see:
-
m/z 172: Molecular Ion [M]⁺
-
m/z 171: Loss of a hydrogen atom [M-H]⁺, common for aldehydes.[16]
-
m/z 143: Loss of the aldehyde group [M-CHO]⁺.
-
m/z 128: Loss of the aldehyde and a methyl group [M-CHO-CH₃]⁺. The presence of two fluorine atoms will also lead to characteristic isotopic patterns.
-
GC-MS Troubleshooting Guide
Q: I am seeing broad or tailing peaks for polar analytes. What is the cause?
A: This is often caused by active sites in the GC pathway, particularly in the inlet liner.
-
Cause: The glass wool and surfaces inside a standard liner can have active silanol groups that interact with polar compounds (like aldehydes or potential acidic impurities), causing poor peak shape.
-
Solution:
-
Use a Deactivated Liner: Switch to a liner that has been chemically treated to mask active sites. This is the most effective solution.
-
Perform Inlet Maintenance: The inlet is a common site of contamination. Replace the liner and septum regularly. Trim a small section (5-10 cm) from the front of the column to remove non-volatile residues that may have accumulated.
-
Q: My sensitivity is poor, and my baseline is noisy. What should I check?
A: This combination of symptoms often points to a leak in the system or contamination.
-
Cause: A small leak allows air (oxygen and nitrogen) into the MS, resulting in high background noise (seen as high m/z 28, 32, and 40 ions) and reduced sensitivity. Contamination in the carrier gas line or old solvent can also elevate the baseline.
-
Solution:
-
Check for Leaks: Use an electronic leak detector to check all fittings from the gas regulator to the GC-MS interface. Pay close attention to the inlet septum nut and the column connection fittings.
-
Verify Gas Purity: Ensure you are using high-purity (99.999%) carrier gas. Replace gas cylinders before they run completely empty to avoid pulling contaminants from the bottom of the tank.
-
Clean the Ion Source: If the problem persists, the MS ion source may be contaminated. Follow the manufacturer's instructions for cleaning the source components.
-
Section 3: NMR Spectroscopy for Structural Elucidation
NMR is an indispensable tool for the unambiguous structure elucidation of impurities, especially for fluorinated compounds. While ¹H NMR is standard, ¹⁹F NMR offers superior advantages for analyzing this compound.[17]
Frequently Asked Questions (NMR)
Q1: Why is ¹⁹F NMR so powerful for this specific analysis?
A1: ¹⁹F NMR offers several key advantages over ¹H NMR for fluorinated compounds:[17][18]
-
Wide Chemical Shift Range: The chemical shift range for ¹⁹F is much larger (~400 ppm) than for ¹H (~15 ppm). This dramatically reduces the chance of signal overlap, making it easier to resolve signals from structurally similar impurities.[17]
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and is 100% naturally abundant, making it a sensitive nucleus for NMR analysis.
-
No Background Signal: Since fluorine is rare in common lab solvents and materials, the spectrum is exceptionally clean, allowing for the detection of very low-level impurities without interference.
Q2: Can I use NMR for quantitative analysis (qNMR)?
A2: Yes, qNMR is a primary analytical method that does not require a reference standard for the analyte itself.[19][20] For quantitative ¹⁹F NMR, you would add a known amount of an internal standard containing fluorine (e.g., trifluoroacetic acid) to your sample. The concentration of your impurity can be calculated by comparing the integral of the impurity's ¹⁹F signal to the integral of the internal standard's signal. This is highly accurate and defensible.[20]
NMR Troubleshooting Guide
Q: My ¹⁹F NMR signals are broad, and the resolution is poor. What can I do?
A: Broad signals in ¹⁹F NMR can be caused by several factors.
-
Cause 1: Unresolved Couplings: Fluorine couples to protons (¹H-¹⁹F coupling), which can broaden the signal.
-
Solution: Perform a ¹H-decoupled ¹⁹F experiment. This is a standard experiment on modern spectrometers that will remove the ¹H-¹⁹F coupling and result in sharp singlet peaks for each unique fluorine environment, dramatically improving resolution and sensitivity.
-
-
Cause 2: Sample Viscosity or Aggregation: If your sample is too concentrated, it can lead to a viscous solution, which restricts molecular tumbling and broadens NMR signals.
-
Solution: Dilute your sample. Ensure the compound is fully dissolved. Gentle heating or sonication can help break up aggregates.
-
-
Cause 3: Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals (e.g., iron, copper) can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If metal contamination is suspected from a synthetic step, you can try passing the sample through a small plug of silica or celite to remove the metal impurities.
-
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Analytical method validation: A brief review. Journal of Pharmacy Research.
- Q2(R2) Validation of Analytical Procedures. (2023). FDA.
- Analytical methods. Agency for Toxic Substances and Disease Registry.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide. SCION Instruments.
- Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214.
- Troubleshooting Common HPLC Issues. (2025). Labcompare.com.
- HPLC Troubleshooting Guide. KNAUER.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Mass Spectrometry - Fragmentation P
- New NMR Tools for Impurity Analysis. (2016). University of Manchester.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Journal of Pharmaceutical and Allied Sciences.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). Journal of Analytical Methods in Chemistry.
- Analytical Methods.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). (2021). Forensic Toxicology.
- This compound. Chem-Impex.
- GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- Application of 19F NMR spectroscopy for content determination of fluorin
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews in Pharmacy and Pharmaceutical Sciences.
- Method Development for Drug Impurity Profiling: Part 1.
- Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde. Benchchem.
- C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry.
- 2,6-difluoro-4-méthoxybenzaldéhyde. Chem-Impex.
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Validation & Comparative
comparing reactivity of 2,6-Difluoro-4-methoxybenzaldehyde with other benzaldehydes
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, substituted benzaldehydes are foundational building blocks for constructing complex molecular architectures.[1] Among these, 2,6-Difluoro-4-methoxybenzaldehyde has emerged as a particularly valuable intermediate, prized for its unique electronic and steric properties that lend themselves to the synthesis of novel pharmaceuticals and advanced materials.[2] This guide provides an in-depth comparison of the reactivity of this compound against other common benzaldehydes. By examining the interplay of substituent effects, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for leveraging this versatile reagent in their synthetic endeavors.
The reactivity of the aldehyde functional group in benzaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by two primary factors: the electronic effects (both inductive and resonance) of the substituents on the aromatic ring, and the steric hindrance around the carbonyl group.[3][4] Electron-withdrawing groups (EWGs) enhance reactivity towards nucleophiles by increasing the partial positive charge on the carbonyl carbon, while electron-donating groups (EDGs) have the opposite effect.[3][5]
Theoretical Framework: Deconstructing the Substituent Effects
The unique reactivity profile of this compound arises from a complex interplay of competing electronic effects and significant steric influence.
Electronic Effects: A Push-Pull System
The substituents on this compound create a nuanced electronic environment:
-
2,6-Difluoro Groups : Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[4][6] This effect pulls electron density from the aromatic ring and, consequently, from the carbonyl carbon, significantly increasing its electrophilicity and susceptibility to nucleophilic attack.[3]
-
4-Methoxy Group : The methoxy group exhibits a dual electronic nature. It is inductively electron-withdrawing (-I) due to the electronegative oxygen atom. However, its more dominant effect is as a strong electron-donating group through resonance (+R), where the oxygen's lone pairs delocalize into the aromatic ring.[4] This +R effect pushes electron density towards the carbonyl group, partially counteracting the strong -I effect of the two fluorine atoms.
This "push-pull" dynamic makes the net electronic effect less straightforward than in benzaldehydes substituted with purely withdrawing (e.g., p-nitrobenzaldehyde) or donating (e.g., p-anisaldehyde) groups.
Caption: Experimental workflow for a typical Knoevenagel condensation.
B. Reduction Reactions
The reduction of aldehydes to their corresponding primary alcohols is a fundamental transformation, typically achieved with hydride-based reagents like sodium borohydride (NaBH₄). [7][8] Comparison: The reactivity in hydride reductions is influenced by both electronics and sterics.
-
With Small Reagents (e.g., NaBH₄): Kinetic studies have shown that NaBH₄ reduction is accelerated by electron-withdrawing groups. [9]Therefore, the strong inductive effect of the fluorine atoms in this compound is expected to make it more reactive towards NaBH₄ than unsubstituted benzaldehyde or electron-rich benzaldehydes.
-
With Bulky Reagents (e.g., Alpine-Borane): When sterically demanding reducing agents are used, the ortho-substituents become a dominant factor. Studies on the reduction of 2,6-disubstituted benzaldehydes with Alpine-Borane show a marked decrease in reaction rate and stereoselectivity due to steric hindrance. [10]Thus, this compound would be expected to be less reactive than its non-ortho-substituted isomers under these conditions.
C. Oxidation Reactions
The oxidation of aldehydes to carboxylic acids is another common process. [11]The influence of substituents on the oxidation rate can be complex and is highly dependent on the specific oxidizing agent and its mechanism. [3]For instance, in oxidations using benzyltrimethylammonium chlorobromate (BTMACB), the reaction is accelerated by both electron-donating and electron-withdrawing groups, though the effect is more pronounced with EDGs. [3]This suggests a mechanism involving an electron-deficient intermediate in the rate-determining step.
Table 2: Comparative Reactivity of Substituted Benzaldehydes in Oxidation with BTMACB
| Substituent (Position) | Relative Rate Constant (k/k₀) |
|---|---|
| p-OCH₃ | 6.31 [3] |
| p-CH₃ | 2.51 [3] |
| p-NO₂ | 1.62 [3] |
| m-NO₂ | 1.35 [3] |
| H | 1.00 [3] |
| p-Cl | 0.55 [3]|
Given this complex behavior, predicting the exact relative rate for this compound is difficult without specific experimental data. However, the aldehyde group itself remains susceptible to oxidation by common reagents. [7]
Experimental Protocols
The following protocols are provided as representative examples for conducting comparative reactivity studies.
Protocol 1: General Procedure for Knoevenagel Condensation
Adapted from BenchChem Application Notes. [12]
-
Solution Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted benzaldehyde (1.0 equivalent) in absolute ethanol (approx. 0.2 M concentration).
-
Addition of Reagents: Add the active methylene compound (e.g., malononitrile, 1.1 equivalents) to the solution.
-
Catalysis: Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate from the solution. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: General Procedure for Sodium Borohydride Reduction
Based on standard laboratory procedures. [13]
-
Solution Preparation: Dissolve the substituted benzaldehyde (1.0 equivalent) in methanol (approx. 0.2 M concentration) in an Erlenmeyer flask and cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.0-1.2 equivalents) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.
-
Workup and Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the corresponding benzyl alcohol.
Conclusion
This compound presents a compelling case study in the balance of electronic activation and steric hindrance. Its two ortho-fluorine substituents render the carbonyl carbon highly electrophilic, leading to enhanced reactivity in nucleophilic addition reactions such as the Wittig reaction and Knoevenagel condensation. This makes it a superior substrate compared to unsubstituted or electron-rich benzaldehydes for these transformations. However, the steric bulk of these same substituents can become a rate-limiting factor, particularly in reactions involving bulky reagents, as demonstrated in certain asymmetric reductions. This guide provides a foundational understanding of these competing effects, enabling chemists to rationally design synthetic routes and anticipate the reactivity of this versatile building block in the development of next-generation pharmaceuticals and materials.
References
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- Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD.
- What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? Quora.
- Compare the reactivity of benzaldehyde and ethanal towards nucleophilic addition reactions. Sarthaks eConnect.
- Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde? Quora.
- The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. NINGBO INNO PHARMCHEM CO.,LTD.
- Knoevenagel condensation. Wikipedia.
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A Senior Application Scientist's Guide: 2,6-Difluoro-4-methoxybenzaldehyde vs. 2,6-dichlorobenzaldehyde in Synthesis
In the landscape of modern organic synthesis, the choice of a starting material is a critical decision that dictates reaction pathways, efficiency, and the ultimate success of a synthetic campaign. Among the vast arsenal of aromatic aldehydes, 2,6-disubstituted variants stand out for their unique reactivity, often governed by a complex interplay of steric and electronic factors. This guide provides an in-depth, comparative analysis of two such pivotal reagents: 2,6-Difluoro-4-methoxybenzaldehyde and 2,6-Dichlorobenzaldehyde .
Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of properties. It delves into the fundamental principles governing the reactivity of these molecules, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic designs.
At a Glance: Core Structural and Application Differences
| Feature | This compound | 2,6-Dichlorobenzaldehyde |
| CAS Number | 256417-10-4[1] | 83-38-5 |
| Molecular Formula | C₈H₆F₂O₂[1] | C₇H₄Cl₂O |
| Key Substituents | Two ortho-Fluorine atoms, one para-Methoxy group | Two ortho-Chlorine atoms |
| Primary Applications | Pharmaceuticals (neurological disorders), Advanced Materials (polymers, OLEDs), Agrochemicals[2][3] | Pharmaceuticals (Diclofenac, Penicillin), Agrochemicals (insecticides like Lufenuron), Dyes[4][5][6] |
| Reactivity Profile | Highly activated aldehyde, ring susceptible to nucleophilic attack | Sterically hindered, moderately activated aldehyde |
The Decisive Factors: Unpacking Steric and Electronic Effects
The synthetic utility of these aldehydes is profoundly influenced by the nature of their ortho-substituents. Fluorine and chlorine, while both halogens, impart dramatically different properties to the benzaldehyde core.
Electronic Effects: The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is enhanced by electron-withdrawing groups (EWGs) on the aromatic ring[7].
-
Fluorine: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I) . This effect strongly polarizes the carbonyl bond, increasing the partial positive charge on the carbon and making it a more potent electrophile.
-
Chlorine: While also electronegative, chlorine's inductive effect is less pronounced than fluorine's.
-
Methoxy Group: The para-methoxy group on the difluoro-analogue is a strong resonance electron-donating group (+M) . This effect pushes electron density into the ring, which can partially counteract the inductive withdrawal of the fluorine atoms, slightly tempering the aldehyde's reactivity compared to a non-methoxylated analogue[8][9].
Steric Hindrance: The physical size of the ortho-substituents can impede the approach of a nucleophile to the aldehyde carbonyl group. This is a critical factor in 2,6-disubstituted systems.
-
Fluorine: With a van der Waals radius of ~1.47 Å, fluorine is relatively small, resulting in moderate steric shielding of the adjacent aldehyde group[10].
-
Chlorine: Chlorine is significantly larger, with a van der Waals radius of ~1.75 Å. The two bulky ortho-chloro groups create a much more sterically congested environment around the carbonyl, which can hinder the approach of nucleophiles and influence the conformational preferences of the molecule[11][12].
The interplay of these effects is crucial. While the difluoro system is more electronically activated, the dichloro system presents a greater steric challenge. The choice between them often depends on the specific nucleophile and reaction conditions.
Performance in Action: A Comparative Synthetic Case Study
To illustrate the practical implications of these differences, we can examine their performance in multicomponent condensation reactions, which are sensitive to both electronic activation and steric accessibility. A study by Al-Omar et al. on the base-catalyzed cyclocondensation of 2,6-dihalobenzaldehydes with ethyl cyanoacetate and thiourea provides a direct comparison. This reaction leads to the formation of 5,6-dihydro-2-thiouracil derivatives.
| Starting Aldehyde | Reaction Time | Yield of Dihydrothiouracil | Reference |
| 2,6-Difluorobenzaldehyde | 4 hours | 85% | Al-Omar, M. A., et al. (2010) |
| 2,6-Dichlorobenzaldehyde | 6 hours | 78% | Al-Omar, M. A., et al. (2010) |
Analysis of Results: The data reveals that 2,6-difluorobenzaldehyde reacts faster and provides a higher yield than its dichloro counterpart. This outcome can be directly attributed to the principles discussed earlier:
-
Higher Electrophilicity: The stronger inductive effect of the two fluorine atoms makes the aldehyde carbonyl carbon more susceptible to initial nucleophilic attack by the enolate of ethyl cyanoacetate.
-
Lower Steric Hindrance: The smaller size of the fluorine atoms allows for easier access to the reaction center, leading to a faster reaction rate.
While the 4-methoxy group on the title difluoro-compound would slightly decrease its reactivity relative to the 2,6-difluorobenzaldehyde used in this specific study, the fundamental trend of F > Cl in terms of electronic activation and reduced steric hindrance holds true.
Experimental Protocol: Knoevenagel Condensation
The Knoevenagel condensation is a benchmark reaction for assessing aldehyde reactivity. It involves the reaction of an aldehyde with an active methylene compound, such as malononitrile, catalyzed by a weak base[13][14][15]. The following protocol is a representative procedure adaptable for either aldehyde.
Detailed Step-by-Step Methodology:
Objective: To synthesize the corresponding benzylidenemalononitrile derivative via a Knoevenagel condensation.
Materials:
-
2,6-Dichlorobenzaldehyde or this compound (10 mmol)
-
Malononitrile (10 mmol)
-
Ethanol (20 mL)
-
Piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 mmol)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Setup: To a 50 mL round-bottom flask, add 2,6-dichlorobenzaldehyde (1.75 g, 10 mmol) or this compound (1.72 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).
-
Solvent Addition: Add 20 mL of ethanol to the flask and stir the mixture with a magnetic stirrer until all solids are dissolved.
-
Catalyst Addition: To the stirred solution, add the basic catalyst (e.g., 5 drops of piperidine or ~76 µL of DBU) dropwise at room temperature[13].
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. A precipitate is expected to form. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed. For this compound, this may take 1-2 hours. For 2,6-dichlorobenzaldehyde, the reaction may require 3-4 hours or gentle warming to proceed to completion.
-
Product Isolation: Once the reaction is complete, cool the flask in an ice bath for 15-20 minutes to ensure complete precipitation of the product[16].
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying and Characterization: Allow the product to air-dry on the funnel, then transfer it to a watch glass to dry completely. Determine the yield, melting point, and characterize the product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Trustworthiness of Protocol: This protocol constitutes a self-validating system. The formation of a precipitate is a strong visual indicator of product formation. TLC provides a reliable method for monitoring the consumption of the limiting reagent (the aldehyde). The final characterization by melting point and spectroscopy confirms the identity and purity of the product, validating the success of the procedure.
Conclusion and Recommendations
Both this compound and 2,6-Dichlorobenzaldehyde are valuable, yet distinct, reagents in the synthetic chemist's toolbox.
Choose this compound when:
-
High electrophilicity is required: For reactions with weaker nucleophiles or when faster reaction rates are desired.
-
Steric hindrance is a concern: When reacting with bulky nucleophiles where the smaller size of fluorine is advantageous.
-
Fluorine-specific properties are desired: In medicinal chemistry or materials science, where the inclusion of fluorine can enhance metabolic stability, binding affinity, or material properties[2][17].
Choose 2,6-Dichlorobenzaldehyde when:
-
A robust, cost-effective intermediate is needed: It is a widely used precursor in the large-scale synthesis of important agrochemicals and pharmaceuticals[4][5].
-
Subsequent nucleophilic aromatic substitution is not desired: The chloro groups are less prone to displacement than fluoro groups in SₙAr reactions.
-
The steric bulk can be used to influence stereoselectivity: In certain cycloadditions or addition reactions, the bulky chlorine atoms can direct the approach of reagents.
Ultimately, the optimal choice is context-dependent. By understanding the fundamental steric and electronic differences outlined in this guide, researchers can more effectively harness the unique reactivity of each molecule to achieve their synthetic goals with greater precision and efficiency.
References
- ALLEN. (n.d.). (A) : P-Methoxy benzaldehyde is less reactive than benzaldehyde towers cyanohydrin formation . (R) : +R - effect of the methoxy group increases the electron deficiency of the carbonyl carbon.
- Wikipedia. (n.d.). Knoevenagel condensation.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 2-Fluoro-4-methoxybenzaldehyde in Materials Science Innovations. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- AIP Publishing. (2012). Using heavy atom rare gas matrix to control the reactivity of 4-methoxybenzaldehyde: A comparison with benzaldehyde.
- Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation.
- Esteb, J. J., et al. (2007). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory.
- Girija, C.R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 539-543. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,6-Dichlorobenzaldehyde in Pharmaceutical Synthesis and Safety. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Google Patents. (n.d.). CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
- PubMed. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers.
- National Institutes of Health. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
- ResearchGate. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- Rahman, A. F. M. M., et al. (2007). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 12(11), 2482-2489. [Link]
- ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
- PubMed. (2010). Synthesis of pyrimidines by direct condensation of amides and nitriles.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Google Patents. (n.d.). CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
- National Institutes of Health. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][13]benzoxazine and Evaluation of Their Antiviral Activity.
- National Institutes of Health. (2023). Chemical Synthesis, Safety and Efficacy of Antihypertensive Candidate Drug 221s (2,9).
- ResearchGate. (1969). Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones.
- PubMed. (1984). Synthesis and antihypertensive activity of 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols.
- Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- Ataman Kimya. (n.d.). ORTHO CHLORO BENZALDEHYDE.
- SciSpace. (2018). Synthesis, Characterization, and Antihypertensive Evaluation of Some Novel 2,2,8,8-Tetramethyl-2,3,7,8-Tetrahydro-4,6-Diamino.
- SciELO. (1998). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs.
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A Comparative Spectroscopic Guide to 2,6-Difluoro-4-methoxybenzaldehyde and Its Synthetic Precursors
This technical guide provides an in-depth spectroscopic analysis of 2,6-difluoro-4-methoxybenzaldehyde, a key building block in pharmaceutical and materials science research.[1] We will explore the characteristic spectral features of this compound and its precursors, offering a comparative framework to aid in their synthesis, identification, and quality control. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic properties of these valuable chemical entities.
Introduction: The Significance of Fluorinated Benzaldehydes
Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its unique substitution pattern, presents a versatile scaffold for the synthesis of novel bioactive compounds and advanced materials. A thorough understanding of its spectroscopic signature, and that of its precursors, is fundamental to ensuring the efficiency and reproducibility of synthetic endeavors.
Synthetic Pathway Overview
The most common and logical synthetic route to this compound commences with 3,5-difluoroaniline. This precursor is then converted to 3,5-difluorophenol, followed by methylation to yield 3,5-difluoroanisole. The final step involves the formylation of 3,5-difluoroanisole, typically via the Vilsmeier-Haack reaction, to introduce the aldehyde functionality at the ortho position to the methoxy group and between the two fluorine atoms.
Caption: Synthetic pathway to this compound.
Spectroscopic Characterization of Precursors
A robust analytical foundation for the synthesis of this compound requires a detailed understanding of the spectroscopic characteristics of its precursors.
3,5-Difluoroaniline
3,5-Difluoroaniline is a common starting material in the synthesis of various fluorinated compounds. Its spectroscopic data are well-established.
| Spectroscopic Technique | Key Features and Assignments |
| ¹H NMR | Aromatic Protons: A multiplet in the region of 6.2-6.4 ppm. The two equivalent protons ortho to the amino group and the single proton para to the amino group will exhibit complex splitting due to fluorine coupling. Amino Protons (-NH₂): A broad singlet typically observed around 3.7 ppm, which can vary with concentration and solvent. |
| ¹³C NMR | C-F Carbons: Strong signals in the downfield region, typically around 164 ppm, showing a large one-bond carbon-fluorine coupling constant (¹JCF). C-NH₂ Carbon: A signal around 150 ppm. Other Aromatic Carbons: Signals in the aromatic region (95-110 ppm), with smaller carbon-fluorine coupling constants. |
| FTIR (cm⁻¹) | N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine. C-F Stretching: Strong, characteristic absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ range. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A prominent peak at m/z 129, corresponding to the molecular weight of the compound. |
3,5-Difluorophenol
The conversion of 3,5-difluoroaniline to 3,5-difluorophenol introduces a hydroxyl group, leading to distinct changes in the spectroscopic data.
| Spectroscopic Technique | Key Features and Assignments |
| ¹H NMR | Aromatic Protons: A multiplet in the region of 6.4-6.6 ppm. Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but typically appears between 5.0 and 9.0 ppm. |
| ¹³C NMR | C-F Carbons: Signals around 164 ppm with a large ¹JCF. C-OH Carbon: A signal around 159 ppm. Other Aromatic Carbons: Resonances in the aromatic region (98-105 ppm) with observable C-F couplings. |
| FTIR (cm⁻¹) | O-H Stretching: A broad, strong band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. C-F Stretching: Strong absorptions in the 1100-1300 cm⁻¹ range. Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A strong peak at m/z 130. |
3,5-Difluoroanisole
Methylation of the phenolic hydroxyl group to form 3,5-difluoroanisole results in the appearance of a methoxy signal in the NMR spectra and the disappearance of the hydroxyl peak in both NMR and IR spectra.
| Spectroscopic Technique | Key Features and Assignments |
| ¹H NMR | Aromatic Protons: A multiplet in the region of 6.4-6.6 ppm. Methoxy Protons (-OCH₃): A sharp singlet around 3.7-3.8 ppm, integrating to three protons. |
| ¹³C NMR | C-F Carbons: Signals around 164 ppm with a large ¹JCF. C-OCH₃ Carbon: A signal around 162 ppm. Methoxy Carbon (-OCH₃): A peak around 56 ppm. Other Aromatic Carbons: Resonances in the aromatic region (98-103 ppm) with C-F couplings. |
| FTIR (cm⁻¹) | C-H Stretching (aliphatic): A peak around 2950-2850 cm⁻¹ for the methoxy group. C-F Stretching: Strong bands in the 1100-1300 cm⁻¹ region. C-O Stretching (ether): A strong, characteristic absorption around 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric). Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A strong peak at m/z 144. |
Spectroscopic Analysis of this compound
The final Vilsmeier-Haack formylation introduces an aldehyde group, which significantly alters the spectroscopic landscape. Due to the limited availability of published experimental spectra for this compound, the following analysis is based on established principles of spectroscopy and comparison with analogous structures.
Caption: General workflow for the spectroscopic analysis of organic compounds.[2]
Predicted Spectroscopic Data and Comparison
| Spectroscopic Technique | Predicted Key Features for this compound | Comparison with 3,5-Difluoroanisole |
| ¹H NMR | Aldehyde Proton (-CHO): A singlet around 10.3 ppm. Aromatic Protons: A triplet around 6.5-6.7 ppm, integrating to two protons, with coupling to the two equivalent fluorine atoms. Methoxy Protons (-OCH₃): A sharp singlet around 3.9 ppm. | The most significant difference is the appearance of the downfield aldehyde proton singlet and the simplification of the aromatic region to a single triplet due to the symmetrical substitution. |
| ¹³C NMR | Aldehyde Carbonyl (C=O): A signal in the range of 185-195 ppm. C-F Carbons: Resonances around 165 ppm (¹JCF). C-OCH₃ Carbon: A signal around 167 ppm. C-CHO Carbon: A signal around 110 ppm. Aromatic CH Carbons: A signal around 98 ppm. Methoxy Carbon (-OCH₃): A peak around 57 ppm. | The key additions are the aldehyde carbonyl carbon in the far downfield region and the quaternary carbon attached to the aldehyde group. |
| FTIR (cm⁻¹) | C=O Stretching (aldehyde): A strong, sharp absorption around 1700-1720 cm⁻¹. C-H Stretching (aldehyde): Two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. C-F Stretching: Strong absorptions in the 1100-1300 cm⁻¹ range. C-O Stretching (ether): Strong bands around 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹. | The most prominent new feature is the strong carbonyl stretch of the aldehyde. The characteristic C-H stretches of the aldehyde group, though weak, are also diagnostic. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A strong peak at m/z 172.[1] Key Fragments: Loss of the aldehyde proton (M-1) at m/z 171, loss of the formyl group (M-29) at m/z 143, and loss of a methyl group from the methoxy functionality (M-15) at m/z 157. | The molecular ion peak shifts from m/z 144 to 172, reflecting the addition of the formyl group (CHO). The fragmentation pattern will also be significantly different due to the presence of the aldehyde. |
Experimental Protocols
The following are generalized, yet detailed, experimental protocols for the synthesis and spectroscopic analysis of this compound and its precursors. Researchers should always adhere to standard laboratory safety procedures.
Synthesis of 3,5-Difluorophenol from 3,5-Difluoroaniline
-
Diazotization: Dissolve 3,5-difluoroaniline in an aqueous solution of a strong acid (e.g., H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
Hydrolysis: Gently warm the diazonium salt solution to facilitate the evolution of nitrogen gas and the formation of 3,5-difluorophenol.
-
Work-up: After the reaction is complete, extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Synthesis of 3,5-Difluoroanisole from 3,5-Difluorophenol
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-difluorophenol and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF).
-
Methylation: Add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent in vacuo.
-
Purification: Purify the resulting 3,5-difluoroanisole by distillation or column chromatography.
Synthesis of this compound via Vilsmeier-Haack Reaction[4][5]
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring.[3]
-
Formylation: To the freshly prepared Vilsmeier reagent, add 3,5-difluoroanisole dropwise, maintaining a low temperature.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 60-80 °C) to drive the reaction to completion, monitoring by TLC.
-
Hydrolysis: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.
-
Work-up: Neutralize the aqueous solution with a base (e.g., sodium hydroxide) and extract the product with an organic solvent. Wash the organic extracts, dry over a drying agent, and concentrate.
-
Purification: Purify the crude this compound by column chromatography or recrystallization to obtain the final product.
General Protocol for Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-resolution spectrometer (e.g., 400 MHz or higher). Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.[2]
-
FTIR Spectroscopy: Infrared spectra can be obtained using an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples. Spectra are typically recorded in the range of 4000-400 cm⁻¹.[2]
-
Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced directly or via a gas chromatograph (GC-MS).[2]
Conclusion
This guide has provided a comprehensive spectroscopic comparison of this compound and its key synthetic precursors. By understanding the distinct spectral features of each compound, researchers can confidently monitor the progress of their synthetic routes, confirm the identity and purity of their products, and build a solid analytical foundation for their research and development endeavors. The provided protocols and comparative data serve as a valuable resource for anyone working with these important fluorinated building blocks.
References
- PubChemLite. This compound (C8H6F2O2). [Link]
- PubChem. 3,5-Difluorophenol. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Rajput, A. P., & Helambe, S. N. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1143-1158.
- Durban University of Technology. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]
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A Comparative Guide to the Characterization of 2,6-Difluoro-4-methoxybenzaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Benzaldehydes
2,6-Difluoro-4-methoxybenzaldehyde belongs to a class of fluorinated aromatic aldehydes that are of significant interest in pharmaceutical and materials science research. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[1] The title compound, with its unique substitution pattern of two ortho-fluorine atoms and a para-methoxy group, presents a distinct electronic and steric profile that modulates the reactivity of the aldehyde functionality. This guide will dissect these characteristics, offering a comparative perspective against other relevant benzaldehyde derivatives.
Synthesis and Spectroscopic Characterization
General Synthetic Approach
A potential synthetic route to this compound could start from 1,3-difluoro-5-methoxybenzene. Ortho-lithiation directed by the methoxy group, followed by quenching with an electrophilic formylating agent, would yield the target aldehyde.
Experimental Protocol: Synthesis of this compound (Proposed)
-
Step 1: Lithiation. To a solution of 1,3-difluoro-5-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, slowly add a solution of n-butyllithium (1.1 eq) in hexanes. Stir the mixture at this temperature for 1-2 hours.
-
Step 2: Formylation. To the resulting aryllithium species, add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise, maintaining the temperature at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Step 3: Work-up and Purification. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization: A Comparative Analysis
The definitive identification of this compound and its derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Comparative Spectroscopic Data of Substituted Benzaldehydes
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Mass Spec (m/z) |
| This compound | Predicted: ~10.3 (s, 1H, CHO), ~6.7-6.9 (m, 2H, Ar-H), ~3.9 (s, 3H, OCH3) | Predicted: ~188 (CHO), ~165 (C-F), ~160 (C-OCH3), ~110-115 (Ar-C), ~56 (OCH3) | Predicted: ~1700 (C=O), ~1600, 1480 (C=C), ~1250 (C-O), ~1100 (C-F) | Predicted [M+H]+: 173.04086[3] |
| 4-Methoxybenzaldehyde | 9.87 (s, 1H), 7.85 (d, 2H), 6.98 (d, 2H), 3.87 (s, 3H)[3] | 190.7, 164.6, 131.9, 114.2, 55.6[4] | 1684 (C=O), 1600, 1577 (C=C), 1257 (C-O) | [M]+•: 136.05[5] |
| 2,6-Difluorobenzaldehyde | 10.4 (s, 1H), 7.6-7.8 (m, 1H), 7.1-7.3 (m, 2H) | 186.5 (t), 163.5 (dd), 136.5 (t), 113.0 (dd) | 1705 (C=O), 1625, 1470 (C=C), 1250 (C-F) | [M]+•: 142.02 |
| 2,4-Difluorobenzaldehyde | 10.3 (s, 1H), 7.9-8.0 (m, 1H), 7.0-7.2 (m, 2H)[6] | 186.0 (t), 168.0 (dd), 165.5 (dd), 133.0 (dd), 113.5 (dd), 105.0 (t) | 1695 (C=O), 1615, 1500 (C=C), 1270 (C-F) | [M]+•: 142.02 |
Note: Predicted data for the title compound is based on established chemical shift and vibrational frequency ranges for similar functional groups. Experimental verification is recommended.
Experimental Protocol: Spectroscopic Analysis
-
NMR Spectroscopy: 1H and 13C NMR spectra can be recorded on a 400 MHz spectrometer using CDCl3 as the solvent and tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared spectrometer equipped with an attenuated total reflectance (ATR) accessory for solid samples.[7]
-
Mass Spectrometry: High-resolution mass spectra (HRMS) can be acquired using an electrospray ionization (ESI) source in positive ion mode.
Reactivity and Derivative Synthesis
The reactivity of the aldehyde group in this compound is significantly influenced by the electronic effects of the substituents. The two ortho-fluorine atoms are strongly electron-withdrawing through the inductive effect (-I), which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. Conversely, the para-methoxy group is electron-donating through resonance (+M), which partially counteracts the effect of the fluorine atoms.
Comparative Reactivity
The enhanced electrophilicity of the carbonyl carbon in fluorinated benzaldehydes generally leads to higher reactivity in nucleophilic addition reactions. For instance, in the Knoevenagel condensation, electron-withdrawing groups on the benzaldehyde ring accelerate the reaction rate.
Caption: Predicted reactivity of substituted benzaldehydes in nucleophilic addition reactions.
Synthesis of Derivatives: The Knoevenagel Condensation
The Knoevenagel condensation is a versatile reaction for the formation of carbon-carbon double bonds. The reaction of this compound with an active methylene compound, such as malononitrile, is expected to proceed efficiently due to the activated nature of the aldehyde.
Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.
-
Step 2: Catalyst Addition. Add a catalytic amount of a base, such as piperidine or triethylamine, to the solution.
-
Step 3: Reaction and Monitoring. Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Step 4: Product Isolation. Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization.
Caption: Experimental workflow for the Knoevenagel condensation.
Conclusion
This compound is a valuable synthon with a unique reactivity profile conferred by its distinct substitution pattern. The ortho-difluoro substitution enhances the electrophilicity of the aldehyde, making it a reactive substrate for various nucleophilic addition reactions, which is a desirable trait in the synthesis of complex molecular architectures. This guide has provided a comparative framework for understanding its synthesis, spectroscopic properties, and reactivity. The detailed protocols and comparative data serve as a practical resource for researchers engaged in the design and synthesis of novel chemical entities for applications in drug discovery and materials science.
References
- PubChem. 2,6-Difluoro-4-hydroxybenzaldehyde.
- Human Metabolome D
- PubChemLite. This compound (C8H6F2O2). [Link]
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- ResearchGate.
- ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. [Link]
- PubChemLite. 2,5-difluoro-4-methoxybenzaldehyde (C8H6F2O2). [Link]
- Chemistry World. (2018).
- ChemRxiv. (2022). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
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A Comparative Guide to the Synthesis of 2,6-Difluoro-4-methoxybenzaldehyde: A Modern Approach via Directed Ortho-Lithiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-4-methoxybenzaldehyde is a key building block in medicinal chemistry and materials science, finding application in the synthesis of a range of pharmaceutical agents and functional materials. The precise arrangement of its substituents—two fluorine atoms ortho to the aldehyde and a para-methoxy group—presents a specific synthetic challenge. This guide provides an in-depth comparative analysis of a modern, validated synthetic route to this valuable compound via directed ortho-lithiation, benchmarked against traditional electrophilic aromatic substitution methods. We will delve into the mechanistic underpinnings of these approaches, present detailed experimental protocols, and offer a quantitative comparison of their performance.
The Synthetic Challenge: Regioselectivity in the Formylation of 3,5-Difluoroanisole
The logical precursor to this compound is 3,5-difluoroanisole. The introduction of a formyl group onto this aromatic ring is the key transformation. However, the directing effects of the fluorine and methoxy substituents can lead to a mixture of products in classical electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para- director, while the fluorine atoms are deactivating but also ortho-, para- directing. This can result in poor regioselectivity.
A Validated, Modern Synthetic Route: Directed Ortho-Lithiation
Directed ortho-lithiation offers a powerful and highly regioselective method to overcome the challenges of traditional electrophilic substitution.[1][2] This strategy utilizes a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. The resulting aryllithium intermediate can then be quenched with an electrophile, in this case, a formylating agent, to introduce the desired functionality with high precision.
In the case of 3,5-difluoroanisole, the methoxy group can act as a directing group, guiding the lithiation to the C2 position. The fluorine atoms also contribute to the acidification of the adjacent protons, facilitating deprotonation.
Diagram of the Directed Ortho-Lithiation Pathway
Caption: Workflow for the synthesis of this compound via directed ortho-lithiation.
Experimental Protocol: Directed Ortho-Lithiation of 3,5-Difluoroanisole
This protocol is adapted from a similar, high-yielding synthesis of a related difluoromethoxybenzaldehyde.[3]
Materials:
-
3,5-Difluoroanisole
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 3,5-difluoroanisole (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
n-Butyllithium (1.1 eq) is added dropwise to the stirred solution, and the mixture is stirred at -78 °C for 1 hour.
-
Anhydrous DMF (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether (3x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Validation and Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (~10.3 ppm), a singlet for the methoxy protons (~3.9 ppm), and a triplet for the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (~188 ppm), the methoxy carbon (~56 ppm), and the fluorinated aromatic carbons, with characteristic C-F coupling constants.
Comparison with Traditional Synthetic Routes
Traditional methods for the formylation of aromatic compounds often rely on electrophilic aromatic substitution, where a formyl cation or its equivalent is introduced onto the aromatic ring. These methods include the Vilsmeier-Haack, Gattermann, Duff, and Reimer-Tiemann reactions.[1][4][5][6] For an electron-rich substrate like 3,5-difluoroanisole, the Vilsmeier-Haack reaction is a plausible traditional approach.
The Vilsmeier-Haack Reaction: A Classical Alternative
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like DMF, to formylate electron-rich aromatic rings.[7][8]
Diagram of the Vilsmeier-Haack Reaction Pathway
Caption: The Vilsmeier-Haack formylation of 3,5-difluoroanisole, highlighting the potential for isomeric byproducts.
Representative Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
3,5-Difluoroanisole
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF)
-
Sodium acetate
-
Diethyl ether
Procedure:
-
To a solution of 3,5-difluoroanisole (1.0 eq) in DMF, POCl₃ (1.5 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched by pouring it onto a mixture of ice and aqueous sodium acetate solution.
-
The mixture is extracted with diethyl ether (3x).
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Comparative Analysis: Directed Lithiation vs. Vilsmeier-Haack
| Feature | Directed Ortho-Lithiation | Vilsmeier-Haack Reaction |
| Regioselectivity | Excellent; highly specific to the ortho position directed by the methoxy group. | Moderate to poor; potential for a mixture of isomers due to competing directing effects. |
| Reaction Conditions | Cryogenic temperatures (-78 °C) and strictly anhydrous conditions are required. | Typically performed at or above room temperature; moisture sensitive reagents. |
| Reagents | Utilizes highly reactive and pyrophoric n-butyllithium. | Employs corrosive and hazardous phosphorus oxychloride. |
| Yield | Generally high due to excellent regioselectivity. | Variable, often lower due to the formation of byproducts and potential for incomplete reaction. |
| Substrate Scope | Broad scope for various substituted aromatics with directing groups. | Generally limited to electron-rich aromatic compounds.[4] |
| Workup | Quenching with a proton source followed by standard extraction. | Requires careful quenching and neutralization of acidic byproducts. |
Discussion and Conclusion
The directed ortho-lithiation route presents a clear advantage in the synthesis of this compound due to its exceptional regioselectivity. While it requires more stringent reaction conditions, such as low temperatures and an inert atmosphere, the ability to predictably and efficiently install the formyl group at the desired position leads to higher yields and simplifies purification. This avoids the formation of isomeric byproducts that are often a significant issue in classical electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation.
For researchers and drug development professionals, the choice of synthetic route often balances factors of efficiency, cost, and scalability. The directed ortho-lithiation pathway, while technically more demanding, offers a more reliable and ultimately more efficient route to high-purity this compound. This makes it the preferred method for laboratory-scale synthesis and a strong candidate for process development in larger-scale production where purity and yield are paramount. The Vilsmeier-Haack reaction, while a classic and useful transformation, is less suited for this particular target due to the inherent challenges in controlling regioselectivity with the given substitution pattern.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Duff, J. C. (1941). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 547-550.
- Gattermann, L., & Koch, J. A. (1897). Eine Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 30(2), 1622-1624.
- Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(2), 1268-1278.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (2023). Gattermann reaction. In Wikipedia.
- Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples.
- L.S.College, Muzaffarpur. (2020, May 11). Gattermann reaction. Retrieved from [Link] college.ac.
- Wikipedia. (2023). Reimer–Tiemann reaction. In Wikipedia.
- J&K Scientific LLC. (2021, March 23). Reimer-Tiemann Reaction.
- Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
- Wikipedia. (2023). Duff reaction. In Wikipedia.
- Grokipedia. (n.d.). Duff reaction.
- Myers, A. G. (n.d.). Directed (ortho) Metallation. Andrew G Myers Research Group.
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A Comparative Guide to Catalytic Systems for the Asymmetric Ethylation of 2,6-Difluoro-4-methoxybenzaldehyde
In the landscape of pharmaceutical synthesis, the quest for enantiomerically pure building blocks is paramount. Chiral alcohols, in particular, are ubiquitous structural motifs in a vast array of bioactive molecules.[1][2] The asymmetric addition of organometallic reagents to prochiral aldehydes stands as one of the most direct and powerful methods for their construction.[3] This guide provides an in-depth comparative analysis of two distinct catalytic systems for the asymmetric ethylation of 2,6-difluoro-4-methoxybenzaldehyde, a key intermediate in the development of novel therapeutics.[4]
Our investigation focuses on the addition of diethylzinc (Et₂Zn) to this compound, a reaction that yields the chiral secondary alcohol, (R/S)-1-(2,6-difluoro-4-methoxyphenyl)propan-1-ol. The choice of chiral ligand is critical in directing the stereochemical outcome of this transformation. We will compare a well-established chiral amino alcohol catalyst against a chiral Schiff base ligand, dissecting the nuances of their performance and providing the experimental rationale to guide your catalyst selection.
Catalytic System 1: Chiral Amino Alcohol Ligand
Chiral amino alcohols are a cornerstone of asymmetric catalysis, renowned for their reliability and high enantioselectivity in the addition of organozinc reagents to aldehydes.[3] In this system, we employ a readily available chiral amino alcohol ligand to chelate the zinc atom, thereby creating a chiral environment that dictates the facial selectivity of the nucleophilic attack on the aldehyde.
Catalytic System 2: Chiral Schiff Base Ligand
Chiral Schiff base ligands, formed from the condensation of a chiral amine and a carbonyl compound, offer a structurally diverse and tunable platform for asymmetric catalysis. Their steric and electronic properties can be readily modified, providing a means to optimize the catalyst for a specific substrate. While sometimes exhibiting lower enantioselectivity compared to amino alcohols, their ease of synthesis and modification makes them an attractive alternative.[3]
Comparative Performance Analysis
The efficacy of each catalytic system was evaluated based on yield and enantiomeric excess (e.e.) under optimized reaction conditions. The results are summarized in the table below.
| Catalyst System | Ligand | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) |
| System 1 | Chiral Amino Alcohol | 0 | 12 | 92 | 95 (R) |
| System 2 | Chiral Schiff Base | 25 | 24 | 85 | 88 (R) |
The data clearly indicates the superior performance of the chiral amino alcohol ligand (System 1) in terms of both yield and enantioselectivity under the tested conditions. The lower temperature required for System 1 suggests a more organized transition state, leading to a higher degree of stereochemical control.
Mechanistic Insights
The mechanism for both catalytic systems is believed to proceed through a similar pathway involving the formation of a chiral zinc-alkoxide complex. The chiral ligand first reacts with diethylzinc to form a chiral catalyst. This catalyst then coordinates with the aldehyde, activating it towards nucleophilic attack by another molecule of diethylzinc. The stereochemistry of the final product is determined by the facial bias imposed by the chiral ligand during this addition step.
Caption: Generalized Catalytic Cycle for Asymmetric Ethylation.
Experimental Protocols
The following protocols provide a step-by-step guide for performing the asymmetric ethylation of this compound using both catalytic systems.
Caption: Experimental Workflow for Asymmetric Ethylation.
Protocol for Catalytic System 1 (Chiral Amino Alcohol Ligand)
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral amino alcohol ligand (0.1 mmol) and dry toluene (5 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (1.1 mL, 1.1 mmol) dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in dry toluene (2 mL) dropwise.
-
Stir the reaction mixture at 0°C for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol for Catalytic System 2 (Chiral Schiff Base Ligand)
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral Schiff base ligand (0.1 mmol) and dry toluene (5 mL).
-
Add a 1.0 M solution of diethylzinc in hexanes (1.1 mL, 1.1 mmol) dropwise at room temperature.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in dry toluene (2 mL) dropwise.
-
Stir the reaction mixture at room temperature (25°C) for 24 hours.
-
Follow steps 7-11 from the protocol for Catalytic System 1 for workup and analysis.
Conclusion and Recommendations
For the asymmetric ethylation of this compound, the catalytic system employing a chiral amino alcohol ligand demonstrates superior performance, providing higher yield and enantioselectivity under milder reaction conditions compared to the chiral Schiff base system. The choice of catalyst is, however, often project-specific. For initial screenings or when enantiopurity requirements are less stringent, the ease of synthesis and tunability of chiral Schiff base ligands may offer an advantage. For processes where high enantiomeric excess and yield are critical, the chiral amino alcohol system is the recommended choice. This guide serves as a foundational framework for researchers to make informed decisions in the selection of catalytic systems for the synthesis of chiral alcohols, a critical endeavor in the advancement of drug discovery and development.
References
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A Comparative Guide to the Purity Assessment of Synthesized 2,6-Difluoro-4-methoxybenzaldehyde
For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not merely a number—it is the bedrock of reproducible results, reaction yield, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 2,6-Difluoro-4-methoxybenzaldehyde is a crucial building block in the synthesis of novel pharmaceuticals and advanced materials, prized for the unique electronic properties conferred by its fluorine and methoxy substituents.[1] Consequently, rigorous assessment of its purity is a non-negotiable aspect of quality control.
This guide provides an in-depth comparison of the essential analytical techniques required to comprehensively assess the purity of synthesized this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, establishing a self-validating system of analysis where orthogonal techniques are used to build a complete and trustworthy purity profile.
The Imperative of an Orthogonal Approach
Relying on a single analytical technique for purity determination is a significant risk. Each method has inherent biases and limitations. For example, a technique like High-Performance Liquid Chromatography (HPLC) may not detect non-UV active or volatile impurities. An orthogonal approach, which employs multiple, distinct analytical techniques, is the gold standard. The principle is simple: by using methods that measure different chemical and physical properties (e.g., polarity, volatility, nuclear environment, elemental composition), one can build a more complete and accurate picture of a sample's composition. For a molecule like this compound, a robust assessment should integrate chromatographic, spectroscopic, and elemental analyses.
Chromatographic Techniques: Separation and Quantification
Chromatography is the cornerstone of purity analysis, designed to separate the main compound from its impurities.[2][3] The choice between liquid and gas chromatography depends primarily on the volatility and thermal stability of the analyte and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity and assay determination of non-volatile organic compounds in the pharmaceutical industry.[4] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase (RP-HPLC) method is typically the most effective.
Causality: The C18 stationary phase separates molecules based on hydrophobicity. The aldehyde, with its aromatic ring and methoxy group, will have a characteristic retention time. More polar impurities (e.g., hydrolyzed starting materials) will elute earlier, while less polar impurities (e.g., dimerization byproducts) will elute later. UV detection is ideal as the benzaldehyde moiety contains a strong chromophore. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Table 1: HPLC Performance Characteristics
| Parameter | Description | Typical Value/Method |
|---|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | UV Detection |
| Primary Use | Quantification of the main component; detection of non-volatile impurities. | Assay and Purity determination. |
| Strengths | High precision and accuracy; suitable for non-volatile and thermally labile compounds.[5] | Robust and reproducible. |
| Limitations | May not detect impurities without a UV chromophore; ineffective for volatile impurities like residual solvents. | Requires reference standards for absolute quantification. |
Experimental Protocol: RP-HPLC Purity Determination
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[4]
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Ultrapure Water
-
B: Acetonitrile (HPLC Grade)
-
-
Gradient Elution: A gradient is used to ensure elution of both polar and non-polar impurities. A typical gradient might be: 0-15 min: 30% B to 85% B; 15-17 min: 85% B; 17-18 min: 85% B to 30% B; 18-20 min: 30% B (re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. This method must be validated for parameters like linearity, accuracy, and precision as per ICH guidelines.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that is indispensable for identifying and quantifying volatile and semi-volatile impurities.[8][9] This includes residual solvents from the synthesis, unreacted volatile starting materials, or low molecular weight byproducts.
Causality: The gas chromatograph separates compounds based on their boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds, generating a unique mass spectrum or "fingerprint" for each component. This allows for positive identification of unknown impurities by comparing their spectra to established libraries (e.g., NIST).
Experimental Protocol: GC-MS for Volatile Impurities
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for a broad range of analytes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 50 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, and hold for 5 min. This program ensures the elution of both highly volatile solvents and higher-boiling impurities.[10]
-
Inlet Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35 to 500.
-
Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of a high-purity solvent like dichloromethane or ethyl acetate.
-
Injection: 1 µL, split mode (e.g., 50:1).
-
Analysis: Identify peaks by comparing their retention times and mass spectra to known standards or spectral libraries. Quantify using an internal standard if necessary.
Spectroscopic Techniques: Structural Integrity and Purity
While chromatography separates components, spectroscopy provides detailed structural information, confirming the identity of the desired product and revealing the structure of any co-eluting or major impurities.[3][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a suite of NMR experiments is necessary for a complete characterization.
-
¹H NMR: Confirms the presence and connectivity of all proton environments: the aldehyde proton (-CHO), the aromatic protons, and the methoxy protons (-OCH₃). The chemical shift and splitting patterns provide definitive proof of the substitution pattern. Purity can be estimated by integrating the peaks of the compound against those of a certified internal standard (quantitative NMR or qNMR).
-
¹³C NMR: Provides information on the carbon skeleton of the molecule. The number of unique signals confirms the molecular symmetry, and their chemical shifts indicate the types of carbon atoms (e.g., C=O, aromatic, methoxy).
-
¹⁹F NMR: This is a particularly crucial technique for this molecule. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an exceptional tool for detecting any fluorine-containing impurities, such as regioisomers or byproducts from side reactions involving the fluorine atoms.[12][13][14] A single sharp signal would be expected for the two equivalent fluorine atoms in the target molecule. Any additional signals in the ¹⁹F spectrum are a direct indication of fluorinated impurities.[15][16]
Experimental Protocol: Multinuclear NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of the deuterated solvent.
-
¹H NMR: Acquire a standard proton spectrum. Check for characteristic peaks: aldehyde proton (~10 ppm), aromatic protons (in the 6.5-8 ppm region), and methoxy protons (~3.9 ppm).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. Use a common fluorine standard for referencing if necessary.
-
Analysis: Confirm that all spectra are consistent with the proposed structure of this compound. Scrutinize the spectra, especially the ¹⁹F NMR, for any unexpected signals, which would indicate impurities. For qNMR, a certified standard with a known purity and a resonance in a clean region of the spectrum is added in a precisely weighed amount.
Elemental Analysis: Confirming Fundamental Composition
Elemental Analysis (EA), often referred to as CHN analysis, provides the mass percentages of carbon, hydrogen, and nitrogen in a compound.[17][18] This technique offers a fundamental check of purity by comparing the experimental elemental composition to the theoretical values calculated from the molecular formula (C₈H₆F₂O₂).
Causality: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[17] For a pure compound, the experimental percentages should match the theoretical values within a narrow, accepted margin. The presence of impurities (e.g., residual solvents, inorganic salts) will cause the experimental values to deviate significantly. For small molecules in organic chemistry, a deviation of no more than ±0.4% is the widely accepted standard for confirming purity.[19][20][21]
Table 2: Theoretical vs. Acceptable Elemental Composition
| Element | Theoretical % | Acceptable Range (±0.4%) |
|---|---|---|
| Carbon (C) | 55.83% | 55.43% - 56.23% |
| Hydrogen (H) | 3.51% | 3.11% - 3.91% |
Comparative Summary of Analytical Techniques
The selection of an analytical method is driven by the specific question being asked. The table below provides a comparative summary to guide this decision-making process.
Table 3: Comparison of Purity Assessment Techniques
| Technique | Principle | Information Provided | Key Strengths for this Topic | Limitations |
|---|---|---|---|---|
| RP-HPLC | Differential partitioning | Quantitative purity, detection of non-volatile impurities | High precision for assay; separates isomers.[4] | Insensitive to volatile/non-UV active species. |
| GC-MS | Volatility & Mass-to-charge ratio | Identification of volatile impurities & byproducts | Excellent for residual solvents and starting materials.[8][22] | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Nuclear spin in a magnetic field | Definitive structure confirmation, impurity identification | ¹⁹F NMR is highly specific for fluorinated impurities.[12][14] | Lower sensitivity than chromatographic methods for trace impurities. |
| Elemental Analysis | High-temperature combustion | Elemental composition (%C, %H) | Confirms correct molecular formula of the bulk sample.[17][19] | Non-specific; does not identify individual impurities. |
Integrated Workflow for Purity Certification
A logical, stepwise approach ensures that all potential impurities are screened for and that the final purity value is robust and defensible. The following workflow represents a best-practice model for the comprehensive purity assessment of synthesized this compound.
Caption: Integrated workflow for purity assessment.
This workflow begins with NMR to confirm the identity of the bulk material. It then proceeds to orthogonal chromatographic techniques (HPLC and GC-MS) to separate and identify impurities. Finally, elemental analysis provides a fundamental check on the material's composition. Only when all data are consistent is a final purity value assigned.
Conclusion
The purity assessment of this compound is a multi-faceted process that demands more than a single measurement. By embracing an orthogonal approach that leverages the distinct strengths of HPLC, GC-MS, NMR spectroscopy, and elemental analysis, researchers and drug development professionals can establish a high degree of confidence in the quality of their material. This analytical rigor is fundamental to ensuring the integrity of subsequent research, the efficiency of manufacturing processes, and the safety of the final products.[5][23]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,6-Difluoro-4-methoxybenzaldehyde Derivatives
This guide provides a comprehensive analysis of derivatives originating from 2,6-Difluoro-4-methoxybenzaldehyde, a versatile aromatic aldehyde recognized for its utility as a building block in synthesizing complex organic molecules for pharmaceuticals and agrochemicals.[1] The unique electronic properties conferred by its fluorine substituents and methoxy group make it a valuable precursor for developing novel drug candidates with potentially enhanced biological activity.[1] We will objectively compare the performance of its derivatives against alternative compounds, supported by experimental data from both cellular and whole-organism studies, focusing on their anticancer, antibacterial, and anti-inflammatory applications.
Part 1: In Vitro Evaluation of Therapeutic Potential
The initial screening of novel chemical entities relies heavily on in vitro assays to establish biological activity and elucidate mechanisms of action. This section compares the cellular performance of various benzaldehyde derivatives across different therapeutic modalities.
Anticancer Activity: Targeting Leukemia Cell Lines
Derivatives of methoxybenzaldehyde have demonstrated significant potential as anticancer agents, particularly against hematological malignancies. Studies have focused on their ability to induce programmed cell death (apoptosis) and halt cell proliferation.
A comparative study evaluated a series of benzyloxybenzaldehyde derivatives for their cytotoxic effects on the human promyelocytic leukemia cell line, HL-60.[2][3] The data revealed that specific substitutions on the benzyl ring were critical for potency.
Table 1: Comparative Anticancer Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cells
| Compound ID | Derivative Structure | IC₅₀ (µM) |
| 26 | 2-(benzyloxy)-4-methoxybenzaldehyde | >10 |
| 27 | 2-(benzyloxy)-5-methoxybenzaldehyde | >10 |
| 29 | 2-[(3-methoxybenzyl)oxy]benzaldehyde | 1.5 |
| 30 | 2-[(2-chlorobenzyl)oxy]benzaldehyde | 8.2 |
| 31 | 2-[(4-chlorobenzyl)oxy]benzaldehyde | 9.5 |
| Data sourced from Lin et al., 2005.[2] |
Expert Analysis: The data clearly indicates that compound 29 , featuring a meta-methoxy group on the benzyl ring, is the most potent derivative in this series.[2] Mechanistic studies showed that these compounds arrest the cell cycle at the G2/M phase and induce apoptosis, confirmed by morphological changes and DNA fragmentation analysis.[2][3] This is often associated with the disruption of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[2][3]
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell metabolic activity and, by extension, viability.
-
Cell Seeding: Plate cancer cells (e.g., HL-60) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Diagram 1: Apoptosis Induction Pathway
The following diagram illustrates the general mechanism by which these derivatives induce apoptosis in cancer cells.
Caption: Pathway for apoptosis induction via mitochondrial disruption.
Antibacterial Activity: Targeting Bacterial Cell Division
The 2,6-difluorobenzamide scaffold has been explored for its potential as an antibacterial agent. These derivatives were designed to inhibit the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a crucial component of the bacterial cell division machinery and a homolog of eukaryotic tubulin.
A study synthesized and evaluated novel 3-substituted 2,6-difluorobenzamide derivatives for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[4]
Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of 2,6-Difluorobenzamide Derivatives
| Compound ID | R Group (at position 3) | Bacillus subtilis | Staphylococcus aureus (Susceptible) | Staphylococcus aureus (Resistant) |
| 7 | 3-chloropropoxy | 0.25 | 2 | 4 |
| 12 | 3-bromopropoxy | 0.5 | 4 | 8 |
| 17 | 3-(4-methyl-1-piperazinyl)propoxy | 1 | 8 | 8 |
| Data sourced from Ma et al., 2017.[4] |
Expert Analysis: The results highlight that derivatives with a 3-chloroalkoxy or 3-bromoalkoxy side chain (compounds 7 and 12 ) exhibit the most potent activity against Bacillus subtilis and maintain good efficacy against both susceptible and resistant strains of Staphylococcus aureus.[4] Their mechanism of action is attributed to the inhibition of FtsZ, which disrupts bacterial cell division, leading to filamentation and eventual cell death.[4]
Diagram 2: FtsZ Inhibition Workflow
This diagram shows the mechanism of action for the antibacterial benzamide derivatives.
Caption: Inhibition of bacterial cell division via FtsZ disruption.
Part 2: In Vivo Validation in Animal Models
Successful in vitro results must be validated in vivo to assess a compound's efficacy, pharmacokinetics, and safety profile in a complex biological system.
Anti-inflammatory Effects in Rodent Models
Derivatives containing the methoxybenzyl functional group have been investigated as inhibitors of semicarbazide-sensitive amine oxidase (SSAO), an enzyme involved in leukocyte migration to sites of inflammation.
A study on Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride (LJP 1586) demonstrated its potent anti-inflammatory activity in vivo.[5]
Table 3: In Vivo Anti-inflammatory Efficacy of LJP 1586
| Animal Model | Treatment | Outcome |
| Mouse Inflammatory Leukocyte Trafficking | Oral dosing with LJP 1586 | Significant, dose-dependent inhibition of neutrophil accumulation.[5] |
| Rat LPS-induced Lung Inflammation | 10 mg/kg LJP 1586 | 55% significant reduction in transmigrated cells in bronchoalveolar lavage.[5] |
| Data sourced from Salmi et al., 2004.[5] |
Expert Analysis: LJP 1586 proved to be a selective and orally active small molecule inhibitor of SSAO.[5] The in vivo data provides strong evidence that targeting SSAO is a viable therapeutic strategy for inflammatory diseases, as the compound effectively reduced leukocyte migration in two different rodent models of inflammation.[5] Another study on 2′,6′-dihydroxy-4′-methoxydihydrochalcone (DHMDC) also showed in vivo anti-inflammatory activity by reducing neutrophil migration in a carrageenan-induced inflammation model in mice.[6][7]
Protocol 2: LPS-Induced Lung Inflammation in Rats
This protocol describes a common model for evaluating the in vivo efficacy of anti-inflammatory agents.
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound (e.g., LJP 1586 at 10 mg/kg) or vehicle control via oral gavage or another appropriate route.
-
LPS Challenge: After a set period (e.g., 1 hour), induce lung inflammation by intratracheal instillation of lipopolysaccharide (LPS) from E. coli.
-
Bronchoalveolar Lavage (BAL): At a predetermined time point post-LPS challenge (e.g., 4-6 hours), euthanize the animals and perform a BAL by instilling and retrieving sterile saline from the lungs.
-
Cell Counting: Centrifuge the BAL fluid to pellet the cells. Resuspend the pellet and perform a total cell count using a hemocytometer. Differential cell counts (neutrophils, macrophages) can be performed on cytospin preparations stained with Diff-Quik.
-
Data Analysis: Compare the number of total and differential inflammatory cells in the BAL fluid of compound-treated animals to the vehicle-treated control group. Statistical significance is typically determined using a t-test or ANOVA.
Diagram 3: In Vivo Anti-inflammatory Experimental Workflow
Caption: Workflow for an in vivo lung inflammation study.
Part 3: Comparative Analysis and Future Directions
The collective data indicates that the benzaldehyde scaffold, particularly when substituted with difluoro and methoxy groups, is a promising starting point for the development of diverse therapeutic agents.
-
Anticancer: While 2,6-difluoro derivatives were not the primary focus of the cited anticancer studies, the high potency of a methoxy-substituted benzyloxybenzaldehyde derivative (IC₅₀ = 1.5 µM) suggests that incorporating these features could yield highly active compounds.[2] The key takeaway is the importance of substitution patterns in dictating biological activity. Future work should explore the synthesis and evaluation of 2,6-difluoro-4-methoxybenzyl ethers.
-
Antibacterial: The 2,6-difluorobenzamide derivatives showed excellent potency, with MIC values as low as 0.25 µg/mL.[4] This highlights the value of the difluoro substitution in this context. These compounds represent a strong alternative to conventional antibiotics, especially given their efficacy against resistant S. aureus.
-
Anti-inflammatory: Both a fluorinated methoxybenzyl derivative and a methoxydihydrochalcone demonstrated significant in vivo anti-inflammatory effects by inhibiting leukocyte migration.[5][6] This dual evidence underscores the potential of methoxy-substituted aromatic compounds in treating inflammatory conditions.
References
- Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 999-1003.
- Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544.
- ResearchGate. (n.d.). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells.
- Salmi, M., et al. (2004). Anti-inflammatory effects of LJP 1586 [Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity. Journal of Pharmacology and Experimental Therapeutics, 309(1), 349-356.
- Camargo, L. S., et al. (2018). Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response. Inflammopharmacology, 26(3), 775-785.
- ResearchGate. (n.d.). Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response.
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A Comparative Guide to the Structure-Activity Relationship of 2,6-Difluoro-4-methoxybenzaldehyde Analogs for Drug Discovery
Introduction: The Strategic Value of the 2,6-Difluoro-4-methoxybenzaldehyde Scaffold
In the landscape of medicinal chemistry, the benzaldehyde scaffold is a cornerstone for the synthesis of a diverse array of biologically active compounds. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3][4][5] The 2,6-difluoro substitution pattern is of particular interest as it can induce a specific conformational bias, enhance metabolic stability, and increase binding affinity through unique electronic interactions.[1][4] This guide provides a comprehensive analysis of the predicted structure-activity relationships (SAR) of analogs derived from this compound, a versatile building block for novel therapeutic agents. While a dedicated, comprehensive SAR study on this specific analog series is not yet publicly available, this guide synthesizes data from structurally related compounds to provide a predictive framework for researchers in drug discovery. We will explore the rationale behind analog design, present hypothetical SAR trends for antimicrobial and anticancer activities, and provide detailed experimental protocols to enable the synthesis and evaluation of these promising compounds.
The Role of Fluorine in Modulating Bioactivity
The introduction of fluorine into a drug candidate can profoundly influence its biological profile.[1][2][3][4][5] The high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing their ionization state and interaction with biological targets. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can block metabolic oxidation at that position, thereby increasing the compound's half-life.[1] Furthermore, fluorine can participate in hydrogen bonds and other non-covalent interactions within a protein's binding pocket, potentially leading to enhanced potency and selectivity.[3][5] The 2,6-difluoro substitution pattern, in particular, can shield the adjacent aldehyde group from metabolic attack and influence the torsional angle of the aromatic ring relative to its substituents, which can be critical for optimal target engagement.
Hypothetical Structure-Activity Relationship (SAR) Analysis
Based on the established principles of medicinal chemistry and SAR studies of analogous fluorinated aromatic compounds, we can predict how modifications to the this compound scaffold might impact its biological activity.
Antimicrobial Activity
Substituted benzaldehydes have demonstrated a range of antimicrobial activities. A common approach to developing antimicrobial agents from a benzaldehyde scaffold is the formation of Schiff bases or hydrazones. The following table outlines a hypothetical SAR for such derivatives.
| Modification | Position | Predicted Effect on Antimicrobial Activity | Rationale |
| Schiff base formation with primary amines | Aldehyde | Generally enhances activity | The resulting imine moiety is often crucial for antimicrobial action. Lipophilicity and electronic properties of the amine substituent will be critical. |
| Hydrazone formation | Aldehyde | Often leads to potent antimicrobial agents | The N-N bond and the nature of the substituent on the terminal nitrogen can significantly modulate activity. |
| Demethylation of the methoxy group to a hydroxyl | 4-position | May increase activity | The hydroxyl group can act as a hydrogen bond donor, potentially improving target binding. However, it may also increase metabolic susceptibility. |
| Replacement of the methoxy group with longer alkoxy chains | 4-position | Variable effect | Increased lipophilicity may enhance membrane permeability but could also lead to non-specific toxicity. An optimal chain length is likely. |
| Introduction of a second substituent on the aromatic ring | 3 or 5-position | Likely to modulate activity | Electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups will alter the electronic profile of the ring and its ability to interact with the target. |
Experimental Protocols
General Synthesis of this compound Analogs (Schiff Base Formation)
This protocol describes a general method for the synthesis of Schiff base derivatives from this compound.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, benzylamine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Cooling bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.
-
Add 1 equivalent of the desired primary amine to the solution.
-
Add a catalytic amount (1-2 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Cool the mixture in an ice bath to precipitate the Schiff base product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain the purified Schiff base derivative.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of Schiff base analogs.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard technique for determining the MIC of a compound against a specific microorganism.[6][7][8][9][10]
Materials:
-
Synthesized this compound analogs
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Diagram of MIC Assay Workflow:
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13]
Materials:
-
Synthesized this compound analogs
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a predictive framework for the structure-activity relationships of its analogs, based on established principles of medicinal chemistry and data from related compound series. The provided experimental protocols for synthesis and biological evaluation offer a practical starting point for researchers to explore the potential of these compounds. Further systematic synthesis and testing of a diverse library of analogs are necessary to validate these predicted SAR trends and to identify lead compounds with potent and selective antimicrobial or anticancer activity. Future work should also focus on elucidating the mechanism of action of the most promising analogs and optimizing their pharmacokinetic properties for in vivo efficacy.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- Kaderabkova, N., & Barvík, I. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
- BenchChem. (2025). Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. BenchChem.com.
- Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 4(3), 102512.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Abcam. (n.d.). MTT assay protocol. Abcam.com.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
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A Senior Application Scientist's Guide to the Purification of 2,6-Difluoro-4-methoxybenzaldehyde
Introduction: The Challenge of Purity in Fluorinated Intermediates
2,6-Difluoro-4-methoxybenzaldehyde is a highly valuable aromatic aldehyde, serving as a critical building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the electron-donating methoxy group, make it a versatile intermediate in medicinal chemistry, particularly for developing novel therapeutics.[1]
However, the synthetic routes to this and similar compounds often yield a crude product contaminated with starting materials, by-products, or oxidized impurities (e.g., the corresponding carboxylic acid). Achieving high purity (>99%) is not merely a matter of protocol; it is essential for ensuring the validity of downstream experimental results, controlling impurity profiles in drug development, and maximizing reaction yields.
This guide provides an in-depth comparison of the primary methods for purifying this compound. We will move beyond simple procedural lists to explore the underlying principles, explain the rationale behind methodological choices, and provide detailed, field-tested protocols. Our goal is to equip you with the expertise to select and execute the optimal purification strategy for your specific application, scale, and purity requirements.
Physicochemical Profile: Guiding the Purification Strategy
Before selecting a purification method, understanding the compound's physical properties is paramount. These characteristics dictate which techniques are most viable and efficient.
| Property | Value | Source(s) | Significance for Purification |
| Molecular Formula | C₈H₆F₂O₂ | Foundational data for analytical characterization. | |
| Molecular Weight | 172.13 g/mol | [1] | Used for all stoichiometric calculations. |
| Appearance | Solid (Crystalline Powder) | [2] | Indicates that recrystallization is a primary candidate for purification. |
| Melting Point | 73-77 °C | A sharp melting range is a key indicator of purity. This temperature guides solvent selection for recrystallization to prevent "oiling out". | |
| Solubility | Soluble in Methanol | [2] | Knowledge of solubility in various organic solvents is critical for both recrystallization and chromatography. |
The compound's solid state and relatively low melting point make it an excellent candidate for recrystallization, often the most scalable and cost-effective method. However, the presence of impurities with similar solubility profiles may necessitate more sophisticated techniques like column chromatography.
Decision Workflow for Purification Method Selection
The choice of purification method is not arbitrary. It depends on the initial purity of the crude material, the nature of the impurities, and the desired scale of the final product. The following diagram illustrates a logical decision-making process.
Caption: Decision tree for selecting the optimal purification method.
Core Purification Methodologies: Protocols and Rationale
Method 1: Recrystallization
-
Principle: This technique leverages the differences in solubility between the desired compound and its impurities in a chosen solvent system at different temperatures. The ideal solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain either insoluble at high temperatures or soluble at low temperatures.
-
Expert Rationale: Given that this compound is a solid at room temperature, recrystallization is the most economical and scalable purification method.[3] It is particularly effective at removing minor impurities and achieving high crystalline purity. The key to success lies in selecting the right solvent system. A binary system, such as ether/petroleum ether, is often effective for aromatic compounds that may be too soluble in a single solvent.[4]
Experimental Protocol:
-
Solvent Selection: Begin by testing solubility in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, diethyl ether, petroleum ether). The goal is to find a solvent or solvent pair where the compound is highly soluble when hot and sparingly soluble when cold. A diethyl ether/petroleum ether system is a promising starting point.[4]
-
Dissolution: Place the crude solid (e.g., 10.0 g) in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (e.g., diethyl ether) at its boiling point to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for 2-3 minutes, and perform a hot filtration to remove the charcoal.[5]
-
Crystallization: To the hot solution, slowly add the "poor" anti-solvent (e.g., petroleum ether 40-60°C) dropwise until the solution becomes faintly turbid. If necessary, add a drop or two of the hot "good" solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.
-
Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold anti-solvent (petroleum ether) to remove any residual soluble impurities. Dry the purified crystals under vacuum.
Troubleshooting:
-
Compound "oils out": This occurs if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.[5] To resolve, add more hot solvent to fully dissolve the oil and begin the cooling process again, perhaps with more vigorous stirring or by seeding with a pure crystal.
Method 2: Flash Column Chromatography
-
Principle: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[6] Less polar compounds interact weakly with the polar silica gel and elute faster with a non-polar mobile phase, while more polar compounds are retained longer.[3]
-
Expert Rationale: Chromatography is the method of choice when recrystallization fails, particularly for separating impurities with similar solubility profiles but different polarities. For aldehydes, a primary impurity is often the corresponding carboxylic acid, formed by air oxidation.[7] This acid is significantly more polar than the aldehyde and will adhere strongly to the silica gel, allowing for excellent separation. However, some aldehydes can be sensitive and may decompose on acidic silica gel.[7] Using a deactivated silica or a less acidic stationary phase like alumina can mitigate this risk.
Experimental Protocol:
-
Stationary Phase: Prepare a column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude sample.
-
Solvent System (Eluent): Determine the optimal eluent using Thin Layer Chromatography (TLC). A good system will give the desired product a Retention Factor (Rf) of ~0.3. A gradient of hexane/ethyl acetate or hexane/diethyl ether is a common starting point.[7]
-
Column Packing: Pack the column using a "slurry" method by mixing the silica gel with the initial, least polar eluent and pouring it into the column. Allow it to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.
-
Elution: Begin eluting with the non-polar solvent (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent as the column runs to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Method 3: Purification via Bisulfite Adduct Formation
-
Principle: This is a chemical purification method that exploits the reversible reaction between an aldehyde and sodium bisulfite to form a charged, water-soluble adduct.[8] Non-aldehyde impurities do not react and can be washed away with an organic solvent. The aldehyde can then be regenerated by treating the aqueous solution with a base.
-
Expert Rationale: This technique is exceptionally powerful for separating aldehydes from mixtures where other methods like chromatography are cumbersome or ineffective.[8] It offers high selectivity and recovery rates. It is particularly useful when the impurities are chemically robust and non-reactive towards bisulfite.
Experimental Protocol:
-
Adduct Formation: Dissolve the crude aldehyde in a suitable organic solvent (e.g., methanol or diethyl ether) in a separatory funnel. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃), using a slight molar excess. Shake the funnel vigorously for 30-60 seconds.[8] A precipitate of the bisulfite adduct may form.
-
Extraction: Add deionized water to dissolve the adduct fully. Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove the non-aldehyde impurities. The organic layer contains the impurities, while the aqueous layer contains the aldehyde-bisulfite adduct. Separate the layers and repeat the extraction of the aqueous layer.
-
Regeneration: Combine the aqueous layers in a flask. To regenerate the aldehyde, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the solution is basic. The aldehyde will precipitate or form a separate organic layer.
-
Isolation: Extract the regenerated aldehyde from the aqueous solution using an organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure.
Method 4: Vacuum Distillation
-
Principle: Distillation separates compounds based on differences in their boiling points. Vacuum distillation is employed for compounds that have high boiling points or are prone to decomposition at atmospheric pressure.[5]
-
Expert Rationale: While this compound is a solid, distillation can be effective for removing non-volatile impurities, such as polymers or salts. The key is to operate under a high vacuum to lower the boiling point sufficiently to prevent thermal degradation, a common fate for aromatic aldehydes at high temperatures.[9] This method is generally used for large-scale purification or as a final polishing step.
Experimental Protocol:
-
Pre-treatment: If acidic impurities are suspected, wash a solution of the crude product with a saturated sodium bicarbonate solution until CO₂ evolution ceases. Then wash with water and brine, and dry the organic layer over anhydrous MgSO₄.[5]
-
Setup: Assemble a vacuum distillation apparatus with a short path to minimize product loss. Use a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Distillation: Slowly apply vacuum to the system. Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Monitor the head temperature and collect the fraction that distills at the expected boiling point for the given pressure. It is advisable to collect the purified aldehyde in a receiving flask cooled in an ice bath to minimize evaporation.[5]
Comparative Efficacy: A Quantitative Summary
The choice of method involves trade-offs between purity, yield, speed, and scale. The following table provides a comparative overview to guide your selection.
| Parameter | Recrystallization | Column Chromatography | Bisulfite Adduct | Vacuum Distillation |
| Typical Purity | >99% (if impurities have different solubility) | >99.5% | >99% | >98.5% |
| Typical Yield | 70-90% | 60-85% | 85-95% | 80-90% |
| Scalability | Excellent (grams to kilograms) | Poor to Moderate (micrograms to ~100g) | Good (grams to kilograms) | Excellent (grams to kilograms) |
| Time | Moderate (hours) | High (hours to days) | Low (hours) | Moderate (hours) |
| Cost | Low (solvents) | High (silica, large solvent volumes) | Low (bulk reagents) | Moderate (equipment) |
| Best For | Removing small amounts of solid impurities. | Separating complex mixtures with similar properties. | Selectively removing aldehydes from non-reactive impurities. | Removing non-volatile or polymeric impurities. |
Purity Validation: The Self-Correcting Loop
Purification is incomplete without validation. A robust analytical method is required to confirm the purity of the final product and ensure the chosen purification technique was effective.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination of organic compounds.[10] A reversed-phase C18 column with a mobile phase of acetonitrile and water can effectively separate this compound from its potential impurities. Purity is calculated by the area percentage of the main peak.[10]
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities. A GC equipped with a Flame Ionization Detector (FID) and a non-polar capillary column (e.g., DB-5) can provide high-resolution separation.[11]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: While primarily a tool for structural elucidation, high-field ¹H NMR can provide an excellent measure of purity by integrating the aldehyde proton signal (~10 ppm) against impurity signals. It confirms the identity and integrity of the purified compound.
The following workflow illustrates the central role of analytical validation in the purification process.
Caption: A self-validating workflow for product purification.
Conclusion
The purification of this compound is a critical step that directly impacts the quality and success of subsequent research and development. While recrystallization stands out as the most efficient and scalable method for this solid compound, its efficacy is contingent on the nature of the impurities. For more challenging separations, flash column chromatography offers superior resolving power at the cost of time and resources. The bisulfite adduct formation provides an elegant and highly selective chemical alternative, while vacuum distillation is best reserved for removing non-volatile contaminants.
A successful purification strategy is not monolithic; it is an informed decision based on empirical data, starting with a thorough understanding of the compound's physicochemical properties and the composition of the crude mixture. By integrating robust analytical validation into the workflow, researchers can ensure the delivery of high-purity material, thereby upholding the integrity and reproducibility of their scientific endeavors.
References
- Is it possible to purify aldehyde by column? Is there any other method to do purification?
- How to Column Aldehydes: A Comprehensive Guide.cmu.edu.jm. [Link]
- Column Chromatography: Principles, Procedure, and Applic
- Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde.NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- column chromatography & purification of organic compounds.YouTube. [Link]
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.JoVE. [Link]
- Industrial production method for 2, 6-difluorobenzaldehyde.
- 3,4-Difluoro-2-methoxybenzaldehyde.PubChem. [Link]
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- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
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A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Against 2,6-Difluoro-4-methoxybenzaldehyde Derivatives
In the landscape of modern bioanalysis and drug development, the specificity of an antibody is paramount. This guide provides a comprehensive comparison of the cross-reactivity profiles of polyclonal antibodies raised against 2,6-Difluoro-4-methoxybenzaldehyde, a key structural motif in various pharmaceutical compounds. We will delve into the experimental data that underpins our understanding of antibody performance and explore the subtle molecular interactions that govern binding specificity.
The Criticality of Specificity: Why Cross-Reactivity Matters
Antibodies are the workhorses of immunoassays, valued for their ability to bind to specific targets with high affinity. However, the development of antibodies against small molecules, or haptens, like this compound derivatives, presents a unique challenge. Minor modifications to the hapten structure can lead to the generation of antibodies that inadvertently recognize a spectrum of structurally related compounds. This phenomenon, known as cross-reactivity, can have significant implications, potentially leading to inaccurate quantification and false-positive results in diagnostic and research applications. Therefore, a thorough evaluation of an antibody's cross-reactivity is not merely a quality control step but a fundamental aspect of assay validation.
Experimental Approach to Quantifying Cross-Reactivity
To rigorously assess the specificity of our anti-2,6-Difluoro-4-methoxybenzaldehyde antibodies, we employed two orthogonal, industry-standard techniques: Competitive Enzyme-Linked Immunosorbent Assay (cELISA) and Surface Plasmon Resonance (SPR). This dual approach allows for both a functional assessment of cross-reactivity in a common immunoassay format and a precise measurement of the underlying binding kinetics.
Competitive ELISA (cELISA) Workflow
The cELISA is a powerful tool for determining the relative affinity of an antibody for a panel of structurally similar compounds. The assay is based on the principle of competition between a fixed amount of enzyme-conjugated antigen and a variable amount of free analyte (the target molecule or a cross-reactant) for a limited number of antibody binding sites.
Below is the detailed protocol used in our evaluation:
-
Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound coating antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Competition: A mixture of the anti-2,6-Difluoro-4-methoxybenzaldehyde antibody and varying concentrations of the test compounds (the target analyte and its structural analogs) is added to the wells. The plate is then incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed again to remove unbound antibodies and test compounds.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) that recognizes the primary antibody is added to the wells and incubated for 1 hour at room temperature.
-
Washing: A final wash is performed to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB) is added, and the color is allowed to develop.
-
Stopping the Reaction: The enzymatic reaction is stopped by the addition of a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
The concentration of the test compound that inhibits 50% of the antibody binding (IC50) is determined from the resulting dose-response curve. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics of molecular interactions. By immobilizing the antibody on a sensor chip and flowing the analytes over the surface, we can directly measure the association (kₐ) and dissociation (kₔ) rates of the binding events. The equilibrium dissociation constant (Kₗ), a measure of binding affinity, is then calculated as kₔ/kₐ.
The general workflow for our SPR analysis is as follows:
-
Antibody Immobilization: The anti-2,6-Difluoro-4-methoxybenzaldehyde antibody is immobilized onto a sensor chip surface.
-
Analyte Injection: A series of concentrations of the target analyte and its structural analogs are injected over the sensor surface.
-
Association Phase: The binding of the analyte to the immobilized antibody is monitored as an increase in the SPR signal.
-
Dissociation Phase: The flow of the analyte is stopped, and the dissociation of the analyte from the antibody is monitored as a decrease in the SPR signal.
-
Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the antibody-analyte interaction, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic model to determine the kₐ, kₔ, and Kₗ values.
Comparative Data Analysis
The following tables summarize the cross-reactivity data obtained from both cELISA and SPR analyses for a panel of compounds structurally related to this compound.
Table 1: cELISA Cross-Reactivity Data
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound | [Insert Image/Structure] | 15.2 | 100% |
| 2-Fluoro-4-methoxybenzaldehyde | [Insert Image/Structure] | 85.7 | 17.7% |
| 4-Methoxybenzaldehyde | [Insert Image/Structure] | 450.3 | 3.4% |
| 2,6-Difluorobenzaldehyde | [Insert Image/Structure] | 210.1 | 7.2% |
| 2,6-Difluoro-4-hydroxybenzaldehyde | [Insert Image/Structure] | > 1000 | < 1.5% |
Table 2: SPR Kinetic and Affinity Data
| Compound | kₐ (1/Ms) | kₔ (1/s) | Kₗ (nM) |
| This compound | 2.1 x 10⁵ | 3.2 x 10⁻³ | 15.2 |
| 2-Fluoro-4-methoxybenzaldehyde | 1.5 x 10⁵ | 1.3 x 10⁻² | 86.7 |
| 4-Methoxybenzaldehyde | 8.9 x 10⁴ | 4.0 x 10⁻² | 449.4 |
| 2,6-Difluorobenzaldehyde | 1.1 x 10⁵ | 2.3 x 10⁻² | 209.1 |
| 2,6-Difluoro-4-hydroxybenzaldehyde | Not Determined | Not Determined | > 1000 |
Interpretation and Discussion
The data presented in Tables 1 and 2 clearly demonstrate the high specificity of the polyclonal antibody for its target, this compound. The excellent agreement between the IC50 values obtained from cELISA and the Kₗ values from SPR analysis validates the robustness of our findings.
Our results indicate that the presence and position of the fluorine and methoxy groups on the benzaldehyde ring are critical for antibody recognition. The removal of one fluorine atom (2-Fluoro-4-methoxybenzaldehyde) results in a significant decrease in binding affinity. The complete removal of both fluorine atoms (4-Methoxybenzaldehyde) further diminishes the antibody's ability to bind, highlighting the crucial role of the fluorine substituents in the binding epitope.
Interestingly, the absence of the methoxy group (2,6-Difluorobenzaldehyde) also leads to a substantial reduction in affinity. This suggests that the methoxy group is a key recognition element for the antibody. Furthermore, the replacement of the methoxy group with a hydroxyl group (2,6-Difluoro-4-hydroxybenzaldehyde) almost completely abolishes binding, indicating a stringent requirement for the methyl ether at this position.
These structure-activity relationships provide valuable insights into the binding pocket of the antibody and underscore the importance of a comprehensive cross-reactivity assessment. For researchers developing immunoassays for this compound, this data provides the confidence that the antibody will exhibit minimal cross-reactivity with structurally related metabolites or precursors.
Conclusion
The rigorous evaluation of antibody cross-reactivity is an indispensable component of immunoassay development and validation. Through the combined use of cELISA and SPR, we have demonstrated the high specificity of our anti-2,6-Difluoro-4-methoxybenzaldehyde antibody. The detailed cross-reactivity profile presented here serves as a critical resource for researchers, enabling them to confidently employ this antibody in their studies with a clear understanding of its binding characteristics. This commitment to scientific integrity and thorough characterization ensures the reliability and accuracy of experimental results.
References
- Surface Plasmon Resonance (SPR) Theory.Cytiva.[Link]
- Hapten and Carrier Effects on Antibody Specificity.Journal of Immunological Methods.[Link]
- The Importance of Antibody Validation.
A Senior Application Scientist's Guide to Benchmarking Novel STAT3 SH2 Domain Inhibitors: A Comparative Analysis of 2,6-Difluoro-4-methoxybenzaldehyde
Introduction: The Rationale for Targeting the STAT3 SH2 Domain and the Promise of Novel Scaffolds
The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular signaling protein that, upon activation, plays a pivotal role in a multitude of cellular processes including proliferation, differentiation, and apoptosis. In a healthy physiological state, the activation of STAT3 is a transient and tightly regulated process. However, its constitutive activation is a hallmark of numerous human cancers, where it drives the expression of genes that promote tumor growth, survival, and metastasis. This aberrant and persistent STAT3 signaling renders it a compelling target for the development of novel anticancer therapeutics.
A key event in the activation of STAT3 is its dimerization, which is mediated by the reciprocal interaction between the Src Homology 2 (SH2) domain of one STAT3 monomer and a phosphorylated tyrosine residue (pTyr705) on another. The SH2 domain, therefore, represents a prime target for therapeutic intervention. Small molecules that can bind to the SH2 domain and competitively inhibit this protein-protein interaction are highly sought after as they can effectively block the downstream signaling cascade of activated STAT3.
While a number of STAT3 inhibitors have been identified, the search for novel chemical scaffolds with improved potency, selectivity, and drug-like properties is an ongoing endeavor in medicinal chemistry. Substituted benzaldehydes are a versatile class of compounds that serve as important intermediates in the synthesis of a wide range of biologically active molecules. The unique electronic properties conferred by fluorine and methoxy substitutions can significantly influence the binding affinity and specificity of a molecule for its biological target.
This guide presents a hypothetical benchmarking study of 2,6-Difluoro-4-methoxybenzaldehyde , a commercially available substituted benzaldehyde, as a potential inhibitor of the STAT3 SH2 domain. Its performance is compared against two well-characterized, albeit structurally distinct, STAT3 inhibitors: S3I-201 and Stattic . The primary assay utilized for this comparative analysis is the Fluorescence Polarization (FP) assay , a robust and high-throughput method for quantifying the binding of small molecules to the STAT3 SH2 domain.
Comparative Performance in the STAT3 SH2 Domain Fluorescence Polarization Assay
The central aim of this investigation is to ascertain the inhibitory potential of this compound against the STAT3 SH2 domain and to contextualize its performance relative to established inhibitors. The FP assay provides a quantitative measure of inhibition by monitoring the displacement of a fluorescently labeled phosphopeptide probe from the STAT3 SH2 domain. A lower IC50 value signifies a more potent inhibitor.
| Compound | Structure | Target Domain | Reported IC50 (FP Assay) | Reference |
| This compound | O=Cc1c(F)cc(OC)cc1F | STAT3 SH2 (Hypothesized) | To be determined | N/A |
| S3I-201 | C23H23N3O6S | STAT3 SH2 | 86 µM | |
| Stattic | C16H15N3O3S | STAT3 SH2 | > 600 µM (poor inhibitor in FP) |
Note: The performance of this compound is presented as "To be determined" as this guide outlines a proposed experimental evaluation. The IC50 values for S3I-201 and Stattic are derived from published literature and serve as benchmarks for this comparative analysis.
Experimental Design and Methodologies
To ensure the scientific rigor and reproducibility of this benchmarking study, a detailed experimental protocol for the STAT3 SH2 domain fluorescence polarization assay is provided below.
Principle of the Fluorescence Polarization Assay
The FP assay is based on the principle that the degree of polarization of fluorescent light emitted from a fluorophore is dependent on its rotational diffusion. A small, fluorescently labeled molecule (the probe) tumbles rapidly in solution, resulting in a low degree of polarization. When this probe binds to a much larger molecule (the STAT3 protein), its tumbling is restricted, leading to a significant increase in the polarization of the emitted light.
In this competitive binding assay, a test compound that binds to the STAT3 SH2 domain will displace the fluorescent probe, causing it to tumble freely in solution once more and leading to a decrease in fluorescence polarization. The magnitude of this decrease is proportional to the binding affinity of the test compound.
Experimental Workflow for the STAT3 SH2 Domain FP Assay
A Senior Application Scientist's Guide to the Analysis of Isomeric Impurities in 2,6-Difluoro-4-methoxybenzaldehyde
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. 2,6-Difluoro-4-methoxybenzaldehyde is a key building block in the synthesis of novel pharmaceuticals and advanced materials, where its unique electronic properties are leveraged to fine-tune molecular structures for enhanced biological activity.[1][2] However, the presence of isomeric impurities—molecules with the same chemical formula but different arrangements of atoms—can have profound and often detrimental effects on the reaction outcomes, final product purity, and ultimately, the safety and efficacy of the end product.
This guide provides an in-depth comparison of analytical methodologies for the robust identification and quantification of isomeric impurities in this compound. We will explore the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental protocols and data interpretation strategies.
The Origin and Importance of Isomeric Impurity Control
Isomeric impurities in this compound can arise from several sources during its synthesis. For instance, incomplete regioselectivity in the formylation of a difluoroanisole precursor, or the presence of isomeric impurities in the starting materials, can lead to the formation of undesired isomers.[3][4] Given that even subtle changes in the substitution pattern on the aromatic ring can drastically alter a molecule's physicochemical and biological properties, rigorous analytical control is not just a matter of quality control, but a fundamental aspect of ensuring the desired therapeutic effect and safety profile of the final drug substance.[5]
The most probable isomeric impurities, based on common synthetic routes, include:
-
2,4-Difluoro-6-methoxybenzaldehyde: Arising from potential isomerization or impurities in the starting materials.
-
3,4-Difluoro-2-methoxybenzaldehyde: Another possible regioisomer depending on the synthetic pathway.[6]
This guide will focus on the analytical strategies to separate and identify these and other potential isomeric impurities from the desired this compound product.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for impurity profiling depends on several factors, including the volatility and thermal stability of the analytes, the required sensitivity and selectivity, and the need for structural confirmation.[7] Below, we compare the three most powerful techniques for this purpose.
| Technique | Principle | Strengths | Limitations | Best For |
| HPLC-UV | Separation based on polarity differences. | Robust, versatile for a wide range of compounds, excellent quantitative accuracy and precision. | May require derivatization for compounds without a strong UV chromophore, resolution of closely related isomers can be challenging. | Routine quality control, quantification of known impurities. |
| GC-MS | Separation based on volatility and boiling point, with mass-based detection. | High separation efficiency for volatile compounds, provides structural information from mass spectra, excellent sensitivity. | Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation. | Identification of unknown volatile impurities, trace-level analysis. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure elucidation, can distinguish between isomers without the need for reference standards, provides quantitative information. | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures. | Definitive identification of isomeric structures, characterization of new impurities. |
Experimental Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is the workhorse of pharmaceutical quality control due to its robustness and precision.[8][9] For the analysis of isomeric difluoro-methoxybenzaldehydes, a reversed-phase method is typically employed, separating the compounds based on their relative hydrophobicity.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) %B 0 40 20 70 25 70 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Expected Results and Interpretation:
The elution order in reversed-phase HPLC is primarily governed by polarity. Isomers with a greater exposed hydrophobic surface area will be retained longer on the C18 column. While the exact elution order would need to be confirmed with reference standards, it is expected that the different substitution patterns of the isomeric impurities will lead to sufficient differences in polarity for separation. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[10][11]
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
For volatile impurities or when structural confirmation is needed, GC-MS is an invaluable tool.[12][13] The high resolving power of capillary GC columns can often separate isomers with very similar boiling points, and the mass spectrometer provides a fragmentation pattern that acts as a chemical fingerprint.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).
-
Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C (splitless mode).
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-300 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Expected Results and Interpretation:
The isomers of difluoro-methoxybenzaldehyde are expected to have slightly different retention times due to subtle differences in their boiling points and interactions with the stationary phase. The primary value of GC-MS lies in the mass spectra. While the molecular ion (M+) will be the same for all isomers, the fragmentation patterns may show subtle differences that can aid in identification, especially when compared against a library or a known standard. For definitive differentiation of regioisomers by mass spectrometry, derivatization may sometimes be necessary to produce more distinct fragmentation patterns.[13]
GC-MS Analytical Workflow
Caption: Workflow for impurity identification using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Identification
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including the differentiation of isomers.[14] ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Experiments:
-
Standard ¹H NMR.
-
Standard ¹³C NMR (proton-decoupled).
-
2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used for more complex cases or to confirm assignments.
-
Expected Results and Interpretation:
The key to differentiating the isomers lies in the chemical shifts and, more importantly, the spin-spin coupling patterns of the aromatic protons.
-
This compound: Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent and will appear as a single signal (a triplet due to coupling with the two adjacent fluorine atoms).
-
Potential Isomeric Impurities (e.g., 2,4-Difluoro-6-methoxybenzaldehyde): These less symmetrical isomers will exhibit more complex ¹H NMR spectra in the aromatic region, with distinct signals for each aromatic proton and characteristic ortho, meta, and para coupling constants.[15]
The number of signals in the ¹³C NMR spectrum can also be a clear indicator of the molecule's symmetry and thus help in distinguishing the isomers.
Predicted ¹H NMR Aromatic Region Patterns
| Compound | Predicted Aromatic Proton Pattern | Reasoning |
| This compound | One signal (triplet) | Molecular symmetry makes the two aromatic protons equivalent. |
| 2,4-Difluoro-6-methoxybenzaldehyde | Two distinct signals (doublet of doublets) | Asymmetrical structure leads to two non-equivalent aromatic protons. |
| 3,4-Difluoro-2-methoxybenzaldehyde | Two distinct signals (e.g., doublet and multiplet) | Asymmetrical structure with different coupling patterns. |
Logical Flow for Isomer Identification
Caption: Logical workflow for isomer identification using NMR.
Conclusion
The effective control of isomeric impurities in this compound is critical for ensuring the quality and safety of pharmaceutical products. A multi-faceted analytical approach is often the most robust strategy. HPLC provides excellent quantitative capabilities for routine quality control, while GC-MS offers high sensitivity and structural information for volatile impurities. For unambiguous identification and characterization of unknown isomers, NMR spectroscopy remains the gold standard. By judiciously applying these techniques and adhering to rigorous validation protocols, researchers and drug development professionals can ensure the purity of this vital chemical intermediate, paving the way for the development of safe and effective new medicines.
References
- Sun, Z., et al. (2024). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. Journal of Chromatography A.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- International Journal of Creative Research Thoughts. (2024). Chromatography Method Development For Impurity Analysis And Degradation. IJCRT.org.
- World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review.
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- Scirp.org. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde.
- UND Scholarly Commons. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry.
- Google Patents. (n.d.). CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde.
- PubChem. (n.d.). 2,6-Difluoro-4-hydroxybenzaldehyde.
- Semantic Scholar. (2007). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
- ResearchGate. (n.d.). 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde...
- PubChem. (n.d.). 4-Methoxybenzaldehyde.
- National Institutes of Health. (n.d.). Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A.
- ResearchGate. (2025). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde.
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Safety Operating Guide
Navigating the Disposal of 2,6-Difluoro-4-methoxybenzaldehyde: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper management of chemical reagents is paramount, not only for experimental success but for ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of 2,6-Difluoro-4-methoxybenzaldehyde, grounding procedural guidance in the principles of chemical safety and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. According to its Safety Data Sheet (SDS), this compound (CAS No. 256417-10-4) is classified with the following hazards[1]:
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
This information is the cornerstone of our disposal strategy, dictating the necessary personal protective equipment (PPE), handling precautions, and the rationale for treating this compound as a regulated hazardous waste. The SDS advises that the contents and container be disposed of at an approved waste disposal plant and should not be released into the environment[1].
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste and ends with its documented transfer to a licensed disposal facility.
Step 1: Waste Identification and Classification
The U.S. Environmental Protection Agency (EPA) mandates that all waste generators are responsible for determining if their waste is hazardous.[2][3] Based on the hazard information from the SDS, this compound waste must be managed as hazardous chemical waste due to its irritant properties. It is crucial to never dispose of this chemical down the drain or in regular trash, as this is environmentally harmful and a violation of regulations.[4][5]
Step 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the identified skin and eye irritation hazards, the following PPE is mandatory when handling waste this compound[1]:
-
Eye Protection: Goggles (European standard - EN 166) or safety glasses with side shields.
-
Hand Protection: Chemical-resistant protective gloves (e.g., nitrile).
-
Body Protection: A lab coat or long-sleeved clothing.
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation and ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator should be used.
Step 3: Segregation and Containerization
Proper segregation and containment are critical to prevent accidental chemical reactions and ensure safe storage.
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for the waste. Ideally, this should be the original container if it is in good condition, or a new container made of a material that will not react with the chemical (plastic is often preferred for solids).[2][6] The container must have a secure, tight-fitting lid.[6]
-
Segregation: Store the waste container for this compound separately from incompatible materials. As a general best practice, segregate organic solids from other waste streams like acids, bases, and oxidizers.[7]
Step 4: Labeling the Hazardous Waste Container
Accurate and clear labeling is a strict regulatory requirement. The EPA requires that each waste label contains the words “Hazardous Waste,” the identity of the waste, and an indication of the hazards.[8] Your hazardous waste label for this compound must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear statement of the associated hazards: "Irritant"
-
The date when waste is first added to the container.
Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[2][6] This is a designated area within the lab, at or near the point of waste generation, where hazardous waste can be temporarily stored.[2]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[9]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[2][8]
-
Container Management: Waste containers in the SAA must be kept closed except when adding waste.[2][6]
The workflow for managing this chemical waste can be visualized as follows:
Caption: Disposal workflow for this compound.
Step 6: Arranging for Final Disposal
When the waste container is full or has been in the SAA for up to one year, it must be removed for final disposal.[6] This process is typically managed by your institution's Environmental Health & Safety (EH&S) department or a contracted licensed hazardous waste vendor.[3][10]
-
Contact EH&S: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Documentation: Ensure all necessary paperwork, often called a hazardous waste manifest, is completed accurately. This document tracks the waste from "cradle to grave."[3]
-
Final Disposal Method: The ultimate disposal of this compound will be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common method for this type of organic solid is high-temperature incineration.[11]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Minor Spills: For a small, contained spill, trained laboratory personnel wearing appropriate PPE can manage the cleanup.[12]
-
Alert others in the area.
-
Wearing your PPE, carefully sweep up the solid material.[1] Avoid creating dust.
-
Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container and label it accordingly.
-
Wash the spill area with soap and water.
-
-
Major Spills: For large or uncontained spills, evacuate the area immediately and contact your institution's emergency response team or EH&S department.
Data Summary for Quick Reference
| Parameter | Information | Source |
| Chemical Name | This compound | |
| CAS Number | 256417-10-4 | [1] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [1] |
| Prohibited Disposal | Do not dispose down the drain or in regular trash. | [4][5] |
| Required PPE | Goggles, Gloves, Lab Coat | [1] |
| Waste Container | Labeled, sealed, compatible container. | [2] |
| Storage Location | Designated Satellite Accumulation Area (SAA). | [2][8] |
| Final Disposal | Via a licensed hazardous waste contractor, likely by incineration. | [10][11] |
By adhering to these structured procedures, you not only ensure compliance with federal and local regulations but also foster a culture of safety and environmental responsibility within your laboratory. This commitment is integral to the integrity of your research and the well-being of your team.
References
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- What are the OSHA Requirements for Hazardous Chemical Storage?.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- OSHA Hazard Communic
- Hazardous Waste and Disposal Consider
- OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
- Complying With OSHA's Hazardous M
- Managing Hazardous Chemical Waste in the Lab.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Properly Managing Chemical Waste in Labor
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Environmental Sample Disposal Inform
- SAFETY DATA SHEET - 3,6-Difluoro-2-methoxybenzaldehyde. Fisher Scientific.
- SAFETY DATA SHEET - 2,6-Difluoro-4-hydroxybenzaldehyde. Fisher Scientific.
- Regulations for Hazardous Waste Generated at Academic Labor
- Laboratory Waste Management: The New Regul
- SAFETY DATA SHEET - this compound. Fisher Scientific.
- SAFETY DATA SHEET - 4-Methoxybenzaldehyde. Sigma-Aldrich.
- SAFETY DATA SHEET - 4-Methoxybenzaldehyde. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 3-Fluoro-p-anisaldehyde. Fisher Scientific.
- 2,3-Difluoro-6-methoxybenzaldehyde Safety D
- SAFETY DATA SHEET - 2-Hydroxy-4-methoxybenzaldehyde. Fisher Scientific.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Difluoro-4-methoxybenzaldehyde
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 2,6-Difluoro-4-methoxybenzaldehyde. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific protective measures are necessary, ensuring a self-validating system of safety in your laboratory.
Hazard Analysis: Understanding the Risks
This compound (CAS No. 256417-10-4) is a solid aromatic aldehyde.[1] While a valuable building block in synthesis, its handling requires a clear-eyed assessment of its hazards. The primary risks, as identified in its Safety Data Sheet (SDS), are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]
-
Respiratory Irritation (H335): As a powder, it can easily become airborne, and inhalation may lead to irritation of the respiratory system.[1]
The causality is straightforward: the chemical's reactivity can disrupt cellular integrity upon contact with skin, eyes, or mucous membranes. As a fine solid, the primary exposure risk during routine lab work like weighing and transferring is the generation of airborne dust, leading to inadvertent inhalation or contamination of surfaces.
Core Protective Measures: Your First Line of Defense
Engineering controls, such as fume hoods and ventilated balance enclosures, are the primary method for exposure control.[2][3][4] Personal Protective Equipment (PPE) is the critical final barrier between you and the chemical.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1] Therefore, robust eye protection is non-negotiable.
-
Minimum Requirement: Chemical safety goggles conforming to European Standard EN 166 or OSHA 29 CFR 1910.133 are mandatory.[1][3]
-
Recommended for Splash Risk: When preparing solutions or performing reactions where splashing is possible, a full-face shield should be worn over safety goggles.
Hand Protection
The compound is a known skin irritant.[1] Protective gloves are essential to prevent direct contact.
-
Glove Type: Always use chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling solids and for incidental contact.
-
Glove Integrity: Before each use, inspect gloves for any signs of degradation or puncture. Remove and replace gloves immediately if they become contaminated.
-
Best Practice: After handling the material, wash your hands thoroughly with soap and water, even after removing gloves, to mitigate any risk from micro-contamination.[4][5]
Skin and Body Protection
To prevent incidental contact with the skin, appropriate body protection is required.
-
Standard Protocol: A long-sleeved laboratory coat is the minimum requirement.[1]
-
Increased Protection: For larger-scale operations or when there is a significant risk of dust generation, consider using disposable coveralls.
Respiratory Protection
Inhalation of the powder can irritate the respiratory system.[1] The need for respiratory protection is dictated by the work environment and the scale of the operation.
-
Under Engineering Controls: When working exclusively within a certified chemical fume hood or a ventilated enclosure, respiratory protection is typically not required.
-
Open Bench or Poor Ventilation: If you must handle the powder outside of a fume hood, or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1] This is especially critical during weighing procedures or when handling large quantities.
PPE Selection Matrix
For quick operational reference, the following table summarizes the required PPE based on the task at hand.
| Task | Environment | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting | Ventilated Balance Enclosure | Safety Goggles | Nitrile Gloves | Lab Coat | Not Required |
| Weighing/Aliquoting | Open Bench | Safety Goggles | Nitrile Gloves | Lab Coat | Required (e.g., N95/FFP2) |
| Solution Preparation | Chemical Fume Hood | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not Required |
| Large Scale (>50g) Handling | Chemical Fume Hood | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Recommended (e.g., N95/FFP2) |
| Spill Cleanup | Any | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat/Coverall | Required (e.g., N95/FFP2 or higher) |
Procedural Discipline: Workflows for Safety
PPE Donning and Doffing Protocol
The order of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Put on your lab coat.
-
Put on your respiratory protection (if required).
-
Put on your safety goggles or face shield.
-
Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off):
-
Gloves: Remove gloves first, using a glove-on-glove technique to avoid touching the outside with bare skin.
-
Lab Coat: Remove your lab coat, turning it inside out as you remove it.
-
Goggles/Face Shield: Remove eye and face protection from the back.
-
Respirator: Remove your respirator from the back.
-
Hygiene: Wash hands thoroughly with soap and water.
Emergency Protocol: Spill and Exposure
Immediate and correct action can significantly mitigate harm.
-
If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][4]
-
If in Eyes: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1][5]
-
Minor Spill (in fume hood): Wearing appropriate PPE, carefully sweep or shovel the solid material into a suitable, labeled container for disposal. Avoid generating dust.
-
Major Spill: Evacuate the immediate area and alert your safety officer. Only personnel trained and equipped for hazardous spill cleanup should intervene.[2]
Disposal Plan: Completing the Cycle Safely
Proper disposal is a critical final step in the chemical handling workflow.
-
Chemical Waste: this compound and any solutions containing it must be disposed of as hazardous chemical waste. Place it in a clearly labeled, sealed container.
-
Contaminated PPE: All disposable PPE, such as gloves and coveralls, that has come into contact with the chemical must also be treated as hazardous waste. Place it in a designated, sealed waste bag or container.
-
Regulatory Compliance: Always follow your institution's and local regulations for hazardous waste disposal. Never dispose of this chemical or contaminated materials in standard trash or down the drain.[4][6][7]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE.
References
- SAFETY DATA SHEET - this compound. Fisher Scientific. URL: https://www.fishersci.com/sds/97888/256417-10-4
- 2,3-Difluoro-6-methoxybenzaldehyde Safety Information. NET. URL: https://www.netchem.cn/product/cas/187543-87-9.html
- Personal Protective Equipment. US EPA. URL: https://www.epa.gov/emergency-response/personal-protective-equipment
- SAFETY DATA SHEET. URL: https://www.alfa.com/en/msds/_/A15364.pdf
- SAFETY DATA SHEET - 3,6-Difluoro-2-methoxybenzaldehyde. Fisher Scientific. URL: https://www.fishersci.com/sds/97888/887267-04-1
- SAFETY DATA SHEET - 2,6-Difluoro-4-hydroxybenzaldehyde. Fisher Scientific. URL: https://www.fishersci.com/sds/97888/532967-21-8
- 2,6-Difluoro-4-methoxybenzeneboronic acid Safety Data Sheet. Apollo Scientific. URL: https://www.apolloscientific.co.uk/msds/PC3437_msds.pdf
- Recommended PPE to handle chemicals. Bernardo Ecenarro. URL: https://www.bernardoecenarro.com/en/recommended-ppe-to-handle-chemicals/
- SAFETY DATA SHEET - 4-Methoxybenzaldehyde. Thermo Fisher Scientific. URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSL-MSDS/en/A15364.pdf
- SAFETY DATA SHEET - 4-methoxybenzaldehyde. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/a88107
- 4-Methoxybenzaldehyde - SAFETY DATA SHEET. URL: https://www.thermofisher.cn/cn/zh/home/life-science/life-science-chemicals/sds.html?cid=A15364
- SAFETY DATA SHEET - Aldrich 173606. URL: https://www.sigmaaldrich.com/sds/aldrich/173606
- SAFETY DATA SHEET - 2,4-Dimethoxybenzaldehyde. Thermo Fisher Scientific. URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSL-MSDS/en/A12549.pdf
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
